Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKJWKXCHOWVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346538 | |
| Record name | Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6453-07-2 | |
| Record name | Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a valuable cyclopentanone derivative with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The core of this guide focuses on the well-established Dieckmann condensation, detailing the mechanistic intricacies, experimental protocols, and critical parameters for successful synthesis. Furthermore, alternative synthetic strategies are explored, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs. This document is intended to serve as a practical resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Cyclopentanone Core
The cyclopentanone ring system is a ubiquitous structural motif in a vast array of biologically active molecules and natural products. Its prevalence underscores the importance of efficient and versatile synthetic routes to access functionalized cyclopentanone derivatives. This compound, with its strategically placed ketone and ester functionalities, represents a highly versatile intermediate. The dicarboxylate moiety allows for a range of chemical transformations, including the introduction of diverse substituents and the construction of more complex molecular architectures, while the ketone provides a handle for further functionalization or ring expansion. This unique combination of reactive sites makes it a valuable precursor in medicinal chemistry for the development of novel therapeutic agents.
The Dieckmann Condensation: A Cornerstone in Cyclopentanone Synthesis
The primary and most historically significant method for the synthesis of this compound is the Dieckmann condensation. This powerful intramolecular cyclization of a diester to form a β-keto ester is the intramolecular counterpart of the Claisen condensation and is particularly well-suited for the formation of five- and six-membered rings.[1][2]
Mechanistic Insights: A Step-by-Step Elucidation
The Dieckmann condensation proceeds via a base-catalyzed intramolecular reaction. The choice of base is critical, and typically, a non-nucleophilic base or an alkoxide corresponding to the ester's alcohol portion is used to prevent transesterification.[3] For the synthesis of this compound, sodium methoxide is the base of choice.
The mechanism can be dissected into the following key steps:
-
Enolate Formation: A methoxide ion abstracts an acidic α-proton from one of the ester groups of the acyclic precursor, dimethyl 3-(methoxycarbonyl)adipate, to form a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, expelling a methoxide leaving group and forming the cyclic β-keto ester, this compound.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester is acidic at the carbon between the two carbonyl groups. A methoxide ion deprotonates this position to form a highly stable enolate. This irreversible step drives the reaction to completion.
-
Protonation: A final workup with a mild acid protonates the enolate to yield the final product.
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: A Practical Guide
The following protocol is a representative procedure for the synthesis of this compound via the Dieckmann condensation of dimethyl 3-(methoxycarbonyl)adipate.
Materials:
-
Dimethyl 3-(methoxycarbonyl)adipate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Anhydrous toluene
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Sodium methoxide (1.1 equivalents) is suspended in anhydrous toluene.
-
Addition of Substrate: A solution of dimethyl 3-(methoxycarbonyl)adipate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled in an ice bath, and the excess sodium methoxide is neutralized by the slow, careful addition of concentrated hydrochloric acid until the solution is acidic to litmus paper.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Starting Material | Dimethyl 3-(methoxycarbonyl)adipate |
| Base | Sodium methoxide (1.1 eq.) |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours (TLC monitored) |
| Workup | Acidic (HCl) |
| Purification | Vacuum Distillation/Column Chromatography |
| Expected Yield | 70-85% |
Alternative Synthetic Strategies
While the Dieckmann condensation is a robust method, other synthetic pathways can also be employed to generate the 4-oxocyclopentane-1,2-dicarboxylate core. The choice of method may depend on the availability of starting materials, desired stereochemistry, and scalability.
Perkin Alicyclic Synthesis
The Perkin alicyclic synthesis offers an alternative route, typically involving the reaction of a 1,3-dihalopropane with two equivalents of a malonic ester derivative, followed by an intramolecular condensation.[4] This multi-step sequence can provide access to the cyclopentane ring system, but may suffer from lower overall yields and potential side reactions.[4]
Sources
Spectroscopic data for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
An In-depth Spectroscopic Guide to Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a functionalized cyclic keto-ester that serves as a versatile building block in organic synthesis, particularly in the construction of complex polycyclic molecules and natural products.[1][2] Its utility stems from the strategic placement of three functional groups—a ketone and two esters—on a five-membered ring scaffold, offering multiple sites for chemical modification. Accurate structural confirmation and purity assessment are paramount for its successful application in multi-step syntheses.
This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The objective is to move beyond mere data reporting and to offer an in-depth interpretation grounded in established physicochemical principles, thereby furnishing researchers, scientists, and drug development professionals with a robust framework for its characterization. The data presented and analyzed herein pertains primarily to the cis-diastereomer.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's constitution is the foundation for interpreting its spectroscopic output.
-
Molecular Formula: C₉H₁₂O₅[3]
-
Molecular Weight: 200.19 g/mol [3]
-
Synonyms: 4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester[4]
Figure 2: Standard workflow for NMR spectroscopic analysis.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. [5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ (Ester methyls) | ~ 3.7 | Singlet | 6H |
| H1, H2 (Methines) | 3.0 - 3.4 | Multiplet | 2H |
| H3, H5 (Methylenes) | 2.4 - 2.9 | Multiplet | 4H |
Data derived from typical values for similar structures and available spectral data. [6]
-
-OCH₃ Protons (δ ~ 3.7): The six protons of the two methyl ester groups are chemically equivalent in the cis-isomer and appear as a sharp, intense singlet. Their deshielded position is due to the electronegativity of the adjacent oxygen atom.
-
H1 & H2 Protons (δ ~ 3.0-3.4): The two methine protons are alpha to the ester groups. They are chemically equivalent and coupled to the adjacent methylene protons (H5 and H3, respectively), resulting in a complex multiplet.
-
H3 & H5 Protons (δ ~ 2.4-2.9): The four methylene protons are alpha to the ketone (C4) and adjacent to the methine carbons (C1, C2). This proximity to electron-withdrawing groups results in a downfield shift. They appear as a complex multiplet due to coupling with each other (geminal coupling) and with the adjacent methine protons (vicinal coupling).
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group type. [7]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C4 (Ketone C=O) | 205 - 220 |
| C=O (Ester) | 170 - 185 |
| C1, C2 (Methines) | 45 - 55 |
| -OCH₃ (Methyls) | ~ 52 |
| C3, C5 (Methylenes) | 35 - 45 |
Note: These are typical ranges for the assigned functional groups. [7][8]
-
Ketone Carbonyl (δ ~210 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon. [9]* Ester Carbonyls (δ ~172 ppm): The two ester carbonyl carbons are equivalent and appear as a single peak in the range typical for acids and esters. [7]* -OCH₃ Carbons (δ ~52 ppm): The two methyl carbons of the esters are equivalent and appear as a single signal.
-
Methine Carbons (C1, C2): These carbons are attached to the electron-withdrawing ester groups, shifting their signals downfield.
-
Methylene Carbons (C3, C5): These carbons are alpha to the ketone, resulting in a downfield shift relative to simple alkanes.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Trustworthiness: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which can be used to determine the molecular formula. The fragmentation pattern observed under electron ionization (EI) conditions provides corroborating structural evidence.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Presentation: Key Ions and Fragmentation Analysis
The mass spectrum will provide the molecular weight and structural information through characteristic fragmentation pathways. [10]
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 200 | [C₉H₁₂O₅]⁺• | Molecular Ion (M⁺•) |
| 169 | [M - OCH₃]⁺ | •OCH₃ (31 Da) |
| 141 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) |
| 56 | [C₃H₄O]⁺• or [C₄H₈]⁺• | C₆H₈O₄ or C₅H₄O₅ |
-
Molecular Ion (m/z 200): The presence of a peak at m/z 200 confirms the molecular weight of the compound. [11][12]* Loss of a Methoxy Radical (m/z 169): A common fragmentation pathway for methyl esters is the alpha-cleavage loss of a methoxy radical (•OCH₃), resulting in a strong peak at [M-31]⁺.
-
Loss of a Carbomethoxy Radical (m/z 141): The loss of the entire carbomethoxy radical (•COOCH₃) gives rise to a peak at [M-59]⁺.
-
Cyclopentanone Ring Fragmentation: The cyclopentanone ring itself can fragment. A characteristic fragmentation of cyclopentanone is the loss of ethene (C₂H₄, 28 Da) after ring-opening, leading to a fragment at m/z = 56. [13][14]Another possibility is the loss of carbon monoxide (CO, 28 Da) to also give a fragment at m/z = 56. [13]These pathways, originating from the molecular ion, would lead to fragments at [M-28]⁺, but fragments from the ring itself are also common.
Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound provides a self-validating system for its unequivocal identification. Infrared spectroscopy confirms the presence of the critical ketone and ester carbonyl functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed blueprint of the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environments of all atoms within the structure. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the assigned structure. The convergence of these independent analytical techniques provides the high degree of certainty required by researchers, scientists, and drug development professionals for the use of this compound in complex synthetic applications.
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An In-depth Technical Guide to Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Chemical Synthesis
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate is a multifunctional organic compound that has garnered interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its rigid cyclopentanone core, adorned with two ester functionalities, provides a unique stereochemical landscape and multiple points for chemical modification. This guide offers a comprehensive overview of the physical and chemical properties of this compound, details its synthesis, and explores its emerging applications as a versatile scaffold in the design and development of novel therapeutic agents. Understanding the nuances of this molecule is critical for its effective utilization in the synthesis of complex natural products and new chemical entities with potential pharmacological activity.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and application in drug design. The presence of both a ketone and two ester groups imparts a unique polarity and reactivity profile to the molecule.
Structural and General Properties
This compound exists as different stereoisomers, with the cis and trans configurations being the most common. The specific stereochemistry can significantly influence the molecule's shape, reactivity, and biological activity. The key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₅ | [1][2][3][4] |
| Molecular Weight | 200.19 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 6453-07-2 (unspecified stereochemistry); 28269-02-5 (cis-isomer) | [1][5] |
| IUPAC Name | This compound | [6] |
Chemical Structure of this compound
Caption: 2D structure of this compound.
Computed Physicochemical Data
While experimental data for some properties are scarce, computational models provide valuable estimates for guiding experimental design.
| Property | Predicted Value | Source |
| XLogP3 | -0.6 | [1] |
| Topological Polar Surface Area | 69.7 Ų | [1] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 2 | [3] |
It is important to note that while predicted values are useful, they should be confirmed experimentally for critical applications.
Synthesis and Reactivity: The Dieckmann Condensation and Beyond
The primary and most well-established method for the synthesis of the 4-oxocyclopentane-1,2-dicarboxylate core is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[2][7][8][9][10]
The Dieckmann Condensation: A Powerful Ring-Forming Reaction
This base-catalyzed reaction is highly effective for the formation of five- and six-membered rings.[7][9] In the context of this compound, the starting material would be a 1,6-diester. The general mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester.[9]
Mechanism of the Dieckmann Condensation
Caption: Generalized workflow of the Dieckmann condensation.
Experimental Protocol: A Representative Dieckmann Condensation
The following is a generalized procedure based on established protocols for the Dieckmann condensation:
-
Reaction Setup: A solution of the appropriate 1,6-diester (e.g., dimethyl adipate) in an aprotic solvent such as toluene or THF is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Addition: A strong base, typically sodium hydride or sodium ethoxide, is carefully added to the solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a protic solvent (e.g., ethanol) followed by acidification with a dilute acid (e.g., HCl).
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.
Note: The specific conditions, including the choice of base, solvent, and temperature, may need to be optimized for the specific substrate.
Spectral Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Strong absorption bands are expected for the C=O stretching vibrations of the ketone (typically around 1740-1750 cm⁻¹) and the ester groups (around 1730-1740 cm⁻¹). C-O stretching bands for the ester groups would also be present.[14][15][16]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 200. Fragmentation would likely involve the loss of methoxy groups (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[1][6]
Applications in Drug Discovery and Development: A Scaffold for Innovation
While direct therapeutic applications of this compound have not been extensively reported, its true value lies in its role as a versatile intermediate in the synthesis of more complex and biologically active molecules. Its rigid framework allows for the precise spatial orientation of appended functional groups, a critical aspect in designing molecules that can effectively interact with biological targets.
Prostaglandin Analogs
The cyclopentanone core of this compound is a key structural motif found in prostaglandins and their analogs.[17][18][19][20] Prostaglandins are a class of lipid compounds with a wide range of physiological effects, and their synthetic analogs are used to treat various conditions, including glaucoma.[20] The functional groups on the cyclopentanone ring of this diester provide convenient handles for the elaboration of the characteristic side chains of prostaglandins.
Antiviral and Anticancer Research
The development of novel antiviral and anticancer agents often relies on the synthesis of diverse chemical scaffolds. While direct evidence linking this compound to the synthesis of specific antiviral or anticancer drugs is limited in the readily available literature, its potential as a starting material for such endeavors is significant. The cyclopentane ring is a common feature in many natural products with biological activity.[21][22] The ability to functionalize the ketone and ester groups allows for the introduction of various pharmacophores that could interact with viral or cancer-related targets.[23][24][25][26][27][28]
Safety and Handling: A Prudent Approach
As with any chemical compound, proper safety precautions are essential when handling this compound.
-
Hazard Identification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some sources also indicate it may be harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[11][12]
-
Handling and Storage: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Store in a tightly closed container in a dry and well-ventilated place.[5][11][12]
-
First Aid Measures: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists or if swallowed.[5][11][12]
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in organic synthesis. Its readily accessible core structure, synthesized through the robust Dieckmann condensation, combined with its multiple functional groups, makes it an attractive starting material for the synthesis of complex molecules, including those with potential therapeutic applications. While the direct biological activity of the compound itself is not well-documented, its utility as a scaffold in the synthesis of prostaglandin analogs and other potentially bioactive compounds is an area of ongoing interest. For researchers and scientists in drug development, a comprehensive understanding of the physical, chemical, and reactive properties of this molecule is key to unlocking its full potential in the quest for novel and effective medicines. Further exploration into its use in the synthesis of a broader range of therapeutic agents is a promising avenue for future research.
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An In-depth Technical Guide to the Crystal Structure Analysis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A Methodological Case Study
This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. As a molecule of interest in synthetic chemistry and drug discovery, understanding its three-dimensional structure is paramount for elucidating its chemical behavior and potential biological activity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental workflow.
Disclaimer: As of the latest search of the Cambridge Structural Database (CSD), a public crystal structure for this compound has not been reported. Therefore, this guide will proceed as a detailed methodological case study, utilizing hypothetical-yet-plausible data to illustrate the complete process of crystal structure determination and analysis. This approach is designed to be a robust instructional tool for researchers undertaking similar crystallographic studies.
Introduction: The Scientific Imperative for Structural Elucidation
This compound presents a fascinating scaffold for chemical exploration. The presence of a ketone and two ester functionalities on a cyclopentane ring suggests a rich stereochemical landscape and multiple points for molecular interaction. The cis and trans diastereomers, in particular, are expected to exhibit distinct conformational preferences and crystal packing arrangements. These structural nuances can profoundly influence the molecule's physical properties, reactivity, and interaction with biological targets.
Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are critical for:
-
Conformational Analysis: Understanding the puckering of the cyclopentane ring and the orientation of the substituent groups.
-
Stereochemical Assignment: Absolute confirmation of the relative stereochemistry of the chiral centers.
-
Intermolecular Interaction Analysis: Identifying hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.
-
Structure-Activity Relationship (SAR) Studies: Providing a structural basis for observed chemical and biological properties, thereby guiding the design of novel derivatives.
Synthesis and Crystallization: The Foundation of a Successful Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant of the quality of the resulting crystallographic data.
Synthesis of trans-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
A plausible synthetic route to the trans isomer involves the esterification of the corresponding dicarboxylic acid.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-oxocyclopentane-1,2-dicarboxylic acid (1 equivalent) in a 2:3 mixture of methanol and toluene, slowly add concentrated sulfuric acid (0.5 equivalents) dropwise at a temperature below 30°C.
-
Reaction Execution: Heat the reaction mixture to 70°C and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure trans-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate.
Crystallization Strategy
The growth of single crystals is often a matter of patient experimentation with various solvents and techniques. For a moderately polar molecule like this compound, the following methods are recommended:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture thereof) is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is soluble (e.g., acetone) is placed in a small open vial. This vial is then placed in a larger sealed container with a solvent in which the compound is less soluble (the "anti-solvent," e.g., hexane). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources, allowing for rapid and accurate data acquisition.
Experimental Protocol:
-
Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the diffraction spots.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The processed diffraction data contains the information needed to solve and refine the crystal structure. This is typically an iterative process involving computational methods.
Methodology:
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.
-
Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or the Patterson function. This provides a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Structure Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.
Analysis of the Crystal Structure: A Hypothetical Case Study
As previously stated, the following data is hypothetical but representative of what one might expect for a small organic molecule like this compound.
Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₁₂O₅[2][3] |
| Formula Weight | 200.19[2][3] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.45(1) |
| Volume (ų) | 985.4(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.348 |
| Absorption Coefficient (mm⁻¹) | 0.112 |
| F(000) | 424 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5678 |
| Independent reflections | 2245 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Molecular Conformation
In our hypothetical structure, the cyclopentane ring would likely adopt an envelope or a twist conformation to minimize steric strain. The two ester groups, being relatively bulky, would likely occupy pseudo-equatorial positions to reduce 1,3-diaxial interactions. The precise puckering parameters and the torsion angles of the ring would be determined from the refined atomic coordinates.
Intermolecular Interactions
The crystal packing would be dominated by a network of weak C-H···O hydrogen bonds. The carbonyl oxygen of the ketone and the ester groups are expected to be the primary hydrogen bond acceptors. These interactions would link the molecules into a three-dimensional supramolecular architecture. The absence of strong hydrogen bond donors suggests that van der Waals forces will also play a significant role in the overall crystal packing.
Conclusion and Future Directions
This guide has outlined the comprehensive process of determining and analyzing the crystal structure of this compound, presented as a methodological case study. While a reported crystal structure is not yet available, the hypothetical analysis presented here demonstrates the wealth of information that can be gleaned from such a study.
The successful determination of this crystal structure would provide invaluable insights into its conformational preferences and intermolecular interactions. This knowledge would be instrumental for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the rational design of new molecules with tailored properties. It is hoped that this guide will serve as a valuable resource for those undertaking similar crystallographic investigations.
References
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PubChem. (n.d.). 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. Retrieved January 3, 2026, from [Link]
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The Dieckmann Condensation: A Technical Guide to the Formation of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the formation of dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a valuable cyclopentanone derivative in organic synthesis. The core focus of this document is the elucidation of the Dieckmann condensation mechanism, the primary synthetic route to this class of compounds. We will explore the underlying chemical principles, from enolate formation to intramolecular cyclization, and provide a detailed, field-proven experimental protocol. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both theoretical understanding and practical application.
Introduction: The Significance of Cyclopentanone Derivatives
Cyclic ketones, and particularly functionalized cyclopentanones like this compound, are pivotal structural motifs in a vast array of biologically active molecules and natural products. Their prevalence in pharmaceuticals and agrochemicals underscores the importance of efficient and well-understood synthetic methodologies for their preparation. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands as a cornerstone reaction for the synthesis of five- and six-membered cyclic β-keto esters.[1][2] This guide will dissect the formation of this compound from its acyclic precursor, dimethyl adipate, providing a granular view of the reaction mechanism and a robust protocol for its execution.[3][4]
The Core Mechanism: An Intramolecular Cascade
The formation of this compound via the Dieckmann condensation is a base-catalyzed intramolecular cyclization of a 1,6-diester, namely dimethyl adipate.[3][5] The reaction proceeds through a series of well-defined steps, each governed by fundamental principles of organic reactivity. The overall transformation is driven by the formation of a thermodynamically stable five-membered ring and a resonance-stabilized β-keto ester system.[2]
The mechanism can be delineated into five key stages:
-
Enolate Formation: The reaction is initiated by the deprotonation of an α-carbon of dimethyl adipate by a strong base, typically an alkoxide such as sodium methoxide (NaOCH₃) or a metal hydride like sodium hydride (NaH).[6][7] This abstraction of an acidic α-proton results in the formation of a resonance-stabilized enolate ion.[1]
-
Intramolecular Nucleophilic Attack: The newly formed enolate, a potent carbon nucleophile, undergoes an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the second ester group within the same molecule.[8] This step is a classic example of a nucleophilic acyl substitution.
-
Formation of a Tetrahedral Intermediate: The intramolecular attack leads to the formation of a cyclic, tetrahedral alkoxide intermediate.
-
Elimination of the Leaving Group: This unstable intermediate rapidly collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as a leaving group.[7] The product of this step is the cyclic β-keto ester.
-
Final Deprotonation and Acidic Workup: The resulting β-keto ester possesses a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide base, regenerated in the previous step, readily removes this proton in what is often an irreversible step that drives the reaction to completion.[2] A final acidic workup is then required to protonate the resulting enolate and yield the neutral this compound.[4]
Figure 1: A flowchart illustrating the key stages of the Dieckmann condensation for the formation of this compound.
Experimental Protocol
The following protocol is a synthesis of established procedures for the Dieckmann condensation of dimethyl adipate.[6] It is designed to be a self-validating system, with clear steps and checkpoints.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Dimethyl Adipate | C₈H₁₄O₄ | 174.19 | 43 g (247.2 mmol) | Starting diester. |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 14 g (350 mmol) | Strong base. Handle with care under an inert atmosphere. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | Anhydrous solvent. |
| 3M Hydrochloric Acid | HCl | 36.46 | As needed | For acidic workup. |
Step-by-Step Methodology
-
Reaction Setup: In a 500 mL single-neck flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl adipate (43 g, 247.2 mmol) and anhydrous tetrahydrofuran (250 mL).
-
Addition of Base: Under a nitrogen or argon atmosphere, gradually add sodium hydride (14 g of 60% dispersion, 350 mmol) to the stirred solution at room temperature. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Reaction: Place the flask in an oil bath and heat the mixture to 50°C. Stir the reaction mixture vigorously for approximately 3.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete (as indicated by TLC), stop heating and cool the reaction mixture to 5-10°C in an ice bath. Slowly and carefully add 3M HCl solution dropwise to quench the reaction and adjust the pH of the solution to approximately 4.
-
Workup: Stir the mixture at room temperature for 2 hours. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation.
Figure 2: A summary of the experimental workflow for the synthesis of this compound.
Causality and Experimental Choices
-
Choice of Base: Sodium hydride is often preferred over sodium methoxide in this reaction. As a non-nucleophilic base, it avoids potential side reactions like transesterification. The use of a full equivalent of a strong base is necessary because the final deprotonation step, which forms the resonance-stabilized enolate of the β-keto ester, is thermodynamically favorable and drives the reaction equilibrium towards the product.[2][9]
-
Solvent Selection: Anhydrous aprotic solvents like THF or toluene are commonly employed.[6] These solvents are inert to the strong base and effectively solvate the reactants and intermediates. The absence of protic solvents like methanol is crucial when using sodium hydride to prevent its decomposition.
-
Temperature Control: The reaction is typically heated to increase the rate of reaction.[6] However, excessively high temperatures can lead to side reactions and decomposition. The specified temperature of 50°C represents a balance between reaction rate and selectivity.
-
Acidic Workup: The final product is a β-keto ester that is deprotonated by the base under the reaction conditions. The acidic workup is essential to neutralize the reaction mixture and protonate the enolate to yield the final, neutral product.[4][7]
Conclusion
The Dieckmann condensation is a powerful and reliable method for the synthesis of this compound from dimethyl adipate. A thorough understanding of the multi-step mechanism, from enolate formation to the final protonation, is critical for optimizing reaction conditions and achieving high yields. The provided experimental protocol, grounded in established procedures, offers a robust starting point for the laboratory-scale synthesis of this important cyclic ketone. By appreciating the causality behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology for their specific synthetic needs.
References
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Fiveable. (n.d.). Dimethyl Adipate Definition. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, May 7). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from [Link]
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Toppr. (n.d.). A Dieckmann condensation of diethyl adipate was carried out by heating with sodium ethoxide. Retrieved from [Link]
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Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A Technical Guide to its Synthesis, History, and Applications
Abstract
This technical guide provides a comprehensive overview of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a versatile synthetic intermediate of significant interest to researchers in organic chemistry and drug discovery. The narrative delves into the historical context of its synthesis, rooted in the foundational principles of the Dieckmann condensation. We will explore the mechanistic underpinnings of its formation, the stereochemical intricacies of the molecule, and the evolution of its synthetic protocols. Furthermore, this guide will illuminate the compound's utility as a valuable building block in the synthesis of complex molecular architectures, with a particular focus on its applications in the development of novel therapeutic agents. Detailed experimental methodologies, spectroscopic analysis, and data are provided to equip researchers with the practical knowledge required for its synthesis and utilization.
Introduction: The Strategic Importance of a Cyclopentanone Core
In the landscape of medicinal chemistry and natural product synthesis, the cyclopentanone framework is a recurring and highly valued structural motif. Its conformational rigidity and the potential for dense functionalization make it an ideal scaffold for the construction of complex, biologically active molecules. This compound emerges as a particularly strategic intermediate. The presence of a ketone and two vicinal ester functionalities provides multiple handles for subsequent chemical transformations, allowing for the stereocontrolled introduction of diverse substituents. This guide will provide an in-depth exploration of this key molecule, from its conceptual origins to its practical applications.
Historical Context and the Dawn of Cyclization Chemistry
The story of this compound is intrinsically linked to the development of intramolecular cyclization reactions. While a singular "discovery" of this specific diester is not prominently documented in the annals of chemical literature, its synthesis is a direct and logical consequence of the groundbreaking work on the intramolecular condensation of diesters.
The late 19th century was a period of fertile discovery in organic synthesis. In 1887, William Henry Perkin Jr. reported the synthesis of trans-cyclopentane-1,2-dicarboxylic acid, a landmark achievement that highlighted the burgeoning interest in cyclic compounds.[1] This work set the stage for the development of more general and efficient methods for the formation of five- and six-membered rings.
The pivotal moment arrived in 1894 when the German chemist Walter Dieckmann published his work on the base-catalyzed intramolecular condensation of diesters to form β-keto esters.[2] This reaction, now universally known as the Dieckmann Condensation , provided a robust and reliable method for the synthesis of cyclic ketones from acyclic precursors.[3][4] The synthesis of this compound is a classic application of this powerful transformation.
The Dieckmann Condensation: A Mechanistic Deep Dive
The synthesis of this compound is most efficiently achieved via the Dieckmann condensation of a suitably substituted acyclic diester, such as dimethyl 3-alkoxycarbonylpimelate or a related derivative. The mechanism, analogous to the intermolecular Claisen condensation, proceeds through a series of well-defined steps.[3][5][6]
The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, typically a sodium alkoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion. This nucleophilic acyl substitution results in the formation of a tetrahedral intermediate, which subsequently collapses to expel an alkoxide leaving group, yielding the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic proton between the two carbonyl groups of the product, followed by an acidic workup to afford the final neutral product.
Figure 1: A conceptual workflow of the Dieckmann condensation for the synthesis of this compound.
Stereochemical Considerations
This compound possesses two stereocenters at the C1 and C2 positions. Consequently, the molecule can exist as two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers.
The stereochemical outcome of the Dieckmann condensation is dependent on the reaction conditions and the nature of the substrate. The relative thermodynamic stabilities of the cis and trans isomers often dictate the final product ratio. In many cases, the trans isomer is thermodynamically more stable due to the pseudo-equatorial positioning of the two ester groups, which minimizes steric interactions. However, kinetic control can sometimes favor the formation of the cis isomer. The separation of these diastereomers can typically be achieved by chromatographic methods.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of this compound, based on established Dieckmann condensation procedures.
Reaction: Dieckmann Condensation of Dimethyl 3-methoxycarbonylpimelate
Materials:
-
Dimethyl 3-methoxycarbonylpimelate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous toluene
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium methoxide.
-
The suspension is stirred under a nitrogen atmosphere, and a solution of dimethyl 3-methoxycarbonylpimelate in anhydrous toluene is added dropwise at room temperature.
-
Upon completion of the addition, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction is quenched by the slow addition of crushed ice, followed by acidification with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy protons of the two ester groups, typically as singlets in the range of 3.6-3.8 ppm. The protons on the cyclopentanone ring will appear as a series of complex multiplets in the upfield region, with their specific chemical shifts and coupling patterns dependent on the cis or trans stereochemistry.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ketone and the two ester groups, typically in the range of 170-210 ppm.[7] The signals for the two methoxy carbons will appear around 50-55 ppm, and the sp³-hybridized carbons of the cyclopentanone ring will resonate in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (typically around 1740-1750 cm⁻¹) and the ester carbonyls (around 1730-1740 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂O₅, MW: 200.19 g/mol ).[8][9]
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₂O₅ |
| Molecular Weight | 200.19 g/mol [8][9] |
| ¹H NMR (δ, ppm) | Methoxy (2 x s, 6H): ~3.7; Ring Protons (m, 6H): ~2.0-3.5 |
| ¹³C NMR (δ, ppm) | Ketone C=O: ~205-215; Ester C=O: ~170-175; Methoxy C: ~52 |
| IR (ν, cm⁻¹) | Ketone C=O: ~1745; Ester C=O: ~1735 |
Table 1: Summary of Expected Spectroscopic and Physical Data for this compound.
Applications in Drug Discovery and Development
The strategic placement of functional groups in this compound makes it a highly valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The cyclopentanone core is a feature of numerous biologically active compounds.
For instance, derivatives of 1,2-cyclopentanedicarboximide, which can be synthesized from the corresponding dicarboxylic acid, are key intermediates in the preparation of the oral antidiabetic drug gliclazide.[10] The synthesis of such intermediates often relies on precursors that can be accessed from molecules like this compound.
The ketone functionality can be readily transformed into a variety of other groups, such as alcohols, amines, or alkenes, allowing for the introduction of diverse pharmacophores. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to amides, anhydrides, or other derivatives. This versatility allows for the rapid generation of libraries of structurally diverse compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound stands as a testament to the enduring power of classic organic reactions like the Dieckmann condensation. Its historical roots are firmly planted in the foundational principles of cyclization chemistry, and its continued relevance is a reflection of its synthetic utility. For researchers and scientists in both academic and industrial settings, a thorough understanding of the synthesis, properties, and applications of this versatile intermediate is essential for the development of novel synthetic methodologies and the discovery of new therapeutic agents. This guide has aimed to provide a comprehensive and practical overview to aid in these endeavors.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. synarchive.com [synarchive.com]
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- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]
A Technical Guide to the Commercial Availability of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Complex Synthesis
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate is a key synthetic intermediate whose rigid, functionalized cyclopentanoid core is a valuable scaffold in the synthesis of a variety of complex molecules. Its strategic placement of a ketone and two ester functionalities allows for a diverse range of chemical transformations, making it a sought-after building block in the development of high-value compounds, particularly in the pharmaceutical industry. This guide provides an in-depth overview of its commercial availability, quality specifications, and key applications, with a focus on empowering researchers and drug development professionals to effectively source and utilize this important chemical entity. The presence of multiple stereoisomers adds a layer of complexity to its sourcing, and a primary goal of this document is to clarify the landscape of commercially available isomers.
Commercial Availability and Supplier Overview
This compound is available from a range of chemical suppliers, from large global distributors to more specialized niche providers. Availability can vary depending on the specific stereoisomer required. The most commonly listed isomers are the cis and trans diastereomers, with specific enantiomers also being available from select suppliers.
It is crucial for researchers to distinguish between the different isomers by their Chemical Abstracts Service (CAS) numbers to ensure the procurement of the correct starting material for their synthetic route. A general CAS number (6453-07-2) is often used for the compound without a specified stereochemistry, which typically implies a mixture of isomers. For stereospecific syntheses, it is imperative to source the compound by its specific CAS number.
Below is a comparative table of prominent suppliers and the isomers of this compound they offer. Please note that availability and pack sizes are subject to change, and it is always recommended to consult the supplier's website for the most current information.
| Supplier | Isomer | CAS Number | Typical Purity | Common Pack Sizes |
| Sigma-Aldrich (Merck) | Mixture of isomers | 6453-07-2 | ≥97% | Inquire |
| trans-(1R,2R)-rel | 28269-03-6 | ≥97% | Inquire | |
| ChemScene | Mixture of isomers | 6453-07-2 | ≥95% | 100mg, 250mg, 500mg, 1g, 5g |
| Appretech Scientific | Mixture of isomers | 6453-07-2 | ≥98% | Inquire |
| AChemBlock | Mixture of isomers | 6453-07-2 | 97% | 1g, 5g, 10g |
| cis-(1R,2S) | 1001666-74-5 | 97% | 250mg, 1g, 5g | |
| trans | 28269-03-6 | 97% | 1g, 5g | |
| Santa Cruz Biotechnology | trans | 28269-03-6 | Inquire | Inquire |
| Allbio Pharm | trans-(1R,2R) | 28269-03-6 | Inquire | Inquire |
Quality Specifications and Impurity Profile: A Critical Consideration
For applications in drug development and complex organic synthesis, the purity of starting materials is paramount. While most suppliers offer this compound with a purity of 95% or higher, the nature of the remaining impurities can significantly impact reaction outcomes.
A Certificate of Analysis (CoA) is an essential document that should be requested from the supplier. A typical CoA for this compound will include:
-
Appearance: Typically a colorless to pale yellow oil or solid.
-
Identity Confirmation: Usually confirmed by ¹H NMR and/or Mass Spectrometry. The spectral data should be consistent with the structure of the desired isomer.
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Water Content: Measured by Karl Fischer titration.
-
Residual Solvents: Quantified by GC-Headspace analysis.
Potential Impurities:
The most common impurities are often regioisomers or stereoisomers formed during the synthesis of the desired compound. For example, when purchasing a specific cis or trans isomer, the other diastereomer is a likely impurity. Other potential impurities can include residual starting materials or by-products from the synthetic route used by the manufacturer. For exacting applications, it is advisable to discuss the impurity profile with the supplier's technical service department.
Key Applications in Drug Development
The rigid cyclopentane framework of this compound serves as a versatile chassis for the synthesis of biologically active molecules. Two prominent areas of its application are in the synthesis of prostaglandin analogs and carbocyclic nucleosides.
Synthesis of Prostaglandin Analogs
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, and their synthetic analogs are used to treat various conditions, including glaucoma and cardiovascular diseases. The cyclopentane ring of this compound provides the core structure for many prostaglandin analogs. The ketone functionality can be stereoselectively reduced, and the ester groups can be elaborated to introduce the characteristic side chains of prostaglandins.
Synthesis of Carbocyclic Nucleosides as Antiviral Agents
Carbocyclic nucleosides are a class of antiviral drugs in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[1][2] This modification often imparts greater metabolic stability to the molecule. This compound can be a key starting material in the enantioselective synthesis of these important therapeutic agents.[2] The ketone can be converted to a hydroxyl group, and the ester functionalities can be manipulated to install the nucleobase and the hydroxymethyl side chain.
Experimental Protocol: A Representative Synthetic Transformation
Objective: Stereoselective reduction of the ketone in cis-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate to the corresponding alcohol.
Methodology:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with cis-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Reducing Agent Addition: A solution of a stereoselective reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride) (1.1 eq, 1.0 M in THF), is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The choice of reducing agent is critical for achieving the desired stereochemistry of the resulting alcohol and would be determined by the specific synthetic target.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as the organometallic reducing agent is highly reactive with water.
-
Low Temperature: The reaction is conducted at -78 °C to enhance the stereoselectivity of the reduction. At higher temperatures, the selectivity may decrease.
-
Slow Addition: The dropwise addition of the reducing agent helps to control the reaction exotherm and maintain the low temperature, which is critical for selectivity.
-
Quenching at Low Temperature: Quenching at low temperature is a safety precaution to control the exothermic reaction of the excess reducing agent with the aqueous solution.
Below is a diagram illustrating the general workflow for this transformation.
Sources
Molecular weight and formula of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
An In-depth Technical Guide to Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel chemical entities. This compound is a prime example of a highly functionalized and stereochemically rich building block. Its rigid cyclopentanone core, adorned with two reactive ester groups, presents a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, characterization, synthesis, and potential applications, offering a technical resource for researchers engaged in drug discovery and advanced chemical synthesis.
Part 1: Core Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is a molecule whose utility is deeply connected to its specific stereochemistry.
Key Identifiers and Structural Formula
The compound's nomenclature can vary depending on the specific stereoisomer, which is a critical consideration for any synthetic or biological application.
Table 1: Isomer-Specific Identification
| Isomer Description | CAS Number | Key Synonyms |
| Unspecified Stereochemistry | 6453-07-2 | DIMETHYL 4-OXO-1,2-CYCLOPENTANEDICARBOXYLATE[1][2] |
| cis-(1R,2S) | 28269-02-5 | cis-dimethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate[4] |
| trans-(1R,2R) | 28269-03-6 | 4-OXO-CYCLOPENTANE-TRANS-1,2-DICARBOXYLIC ACID DIMETHYL ESTER[5][6] |
Physicochemical and Computed Properties
These properties are crucial for predicting the compound's behavior in various solvent systems and its potential as a drug candidate fragment. The data presented here are computationally derived and provide a baseline for experimental design.
Table 2: Computed Physicochemical Data
| Property | Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 69.67 Ų | Influences membrane permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | -0.07 to -0.6[1][4] | Predicts the lipophilicity of the molecule. A negative value indicates hydrophilicity. |
| Hydrogen Bond Acceptors | 5[1] | The five oxygen atoms can act as H-bond acceptors, impacting solubility and target binding. |
| Hydrogen Bond Donors | 0[1] | Lack of donor groups simplifies intermolecular interactions. |
| Rotatable Bonds | 2[1] | Low number of rotatable bonds indicates conformational rigidity, which can be advantageous for target specificity. |
| Exact Mass | 200.06847348 Da[4][7] | Essential for high-resolution mass spectrometry analysis. |
Part 2: Analytical Characterization
Verifying the identity, purity, and structure of this compound is a critical step in any research workflow. Standard spectroscopic methods provide a definitive fingerprint of the molecule.
Spectroscopic Profile
While spectra are isomer-specific, general features can be predicted:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the two methoxy (–OCH₃) groups as singlets around 3.7 ppm. The protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region (approx. 2.0-3.5 ppm), with their coupling patterns and chemical shifts being highly dependent on the cis or trans stereochemistry.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include two resonances for the ester carbonyls (~170-175 ppm), one for the ketone carbonyl (>200 ppm), two for the methoxy carbons (~52 ppm), and distinct signals for the sp³ hybridized ring carbons.
-
IR (Infrared) Spectroscopy: Strong absorption bands will be present for the C=O stretching of the ketone (around 1740 cm⁻¹) and the esters (around 1730 cm⁻¹). The C-O stretching of the esters will also be prominent.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 200. Under electrospray ionization (ESI), adducts such as [M+H]⁺ at m/z 201 or [M+Na]⁺ at m/z 223 are expected.[7]
Experimental Protocol: Quality Control via ¹H NMR
This protocol outlines a self-validating system for confirming the identity of a supplied sample.
Objective: To acquire a ¹H NMR spectrum to confirm the structural integrity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard proton pulse program. A 400 MHz or higher field instrument is recommended for better resolution of the complex ring proton signals.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios. Compare the observed chemical shifts and coupling constants with reference spectra for the specific isomer to confirm identity and assess purity.[8][9]
Part 3: Synthesis and Chemical Reactivity
Understanding how this molecule is synthesized and how it behaves chemically is key to leveraging it as a synthetic intermediate.
Synthesis Workflow: Fischer Esterification
A common and straightforward method to produce the title compound is through the acid-catalyzed esterification of the corresponding dicarboxylic acid.[5] The causality behind this choice is its high efficiency and use of readily available reagents.
Reaction: 4-Oxocyclopentane-1,2-dicarboxylic acid + 2 CH₃OH --(H⁺ catalyst)--> this compound + 2 H₂O
Sources
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- 2. calpaclab.com [calpaclab.com]
- 3. appretech.com [appretech.com]
- 4. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-OXO-CYCLOPENTANE-TRANS-1,2-DICARBOXYLIC ACID DIMETHYL ESTER | 28269-03-6 [chemicalbook.com]
- 6. allbiopharm.com [allbiopharm.com]
- 7. PubChemLite - Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate (C9H12O5) [pubchemlite.lcsb.uni.lu]
- 8. DIMETHYL 4-OXO-1,2-CYCLOPENTANEDICARBOXYLATE(6453-07-2) 1H NMR spectrum [chemicalbook.com]
- 9. 4-oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester(1001666-74-5) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
The Versatile Synthon: Application Notes on Dimethyl 4-oxocyclopentane-1,2-dicarboxylate in Advanced Organic Synthesis
Abstract
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate is a highly functionalized cyclopentanone derivative that has emerged as a powerful and versatile building block in modern organic synthesis. Its unique structural array, featuring a ketone and two esters on a five-membered ring, provides a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on key transformations such as the Robinson annulation and its role as a precursor to valuable carbocyclic nucleoside analogues. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively utilize this synthon in their synthetic endeavors.
Introduction: Unveiling the Synthetic Potential
This compound (CAS No: 6453-07-2) is a 200.19 g/mol compound with the molecular formula C₉H₁₂O₅.[1][2][3] Its strategic placement of functional groups—a ketone for nucleophilic attack and aldol-type reactions, and two esters that can be further manipulated or used to activate adjacent positions—makes it an ideal starting material for cascade reactions and the stereocontrolled synthesis of polycyclic systems. The inherent chirality of some of its isomers also presents opportunities for asymmetric synthesis.[1]
This document will delve into the causality behind the experimental choices in protocols involving this reagent, providing a framework for rational reaction design and optimization.
Core Application: The Robinson Annulation for Fused Ring Systems
The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[4][5] this compound serves as an excellent Michael donor in this sequence, leading to the formation of functionalized decalin systems, which are core structures in many natural products, including steroids and terpenoids.[6]
Mechanistic Rationale
The Robinson annulation is a two-step process initiated by a Michael addition, followed by an intramolecular aldol condensation to form a new six-membered ring.[4]
-
Enolate Formation: In the presence of a base, a proton is abstracted from the carbon alpha to both a carbonyl group and an ester, forming a stabilized enolate. The dual activation by the ketone and ester moieties in this compound facilitates enolate formation under relatively mild conditions.
-
Michael Addition: The nucleophilic enolate attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone, in a conjugate addition.[4]
-
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate, upon treatment with a base, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other ketone within the same molecule to form a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield a stable α,β-unsaturated ketone, driving the equilibrium towards the final annulated product.
Caption: General workflow of the Robinson Annulation.
Experimental Protocol: Synthesis of a Fused Bicyclic System
This protocol describes a representative Robinson annulation reaction between this compound and methyl vinyl ketone.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Sodium methoxide
-
Anhydrous methanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous methanol (100 mL).
-
Base Addition: Carefully add sodium methoxide (0.2 equivalents) to the methanol and stir until fully dissolved.
-
Addition of Michael Donor: To the sodium methoxide solution, add this compound (1.0 equivalent) and stir for 15 minutes at room temperature to ensure complete enolate formation.
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.1 equivalents) to the reaction mixture. Caution: Methyl vinyl ketone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add toluene (100 mL) and water (50 mL). Separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired fused bicyclic product.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 200.19 |
| Methyl vinyl ketone | 1.1 | 70.09 |
| Sodium methoxide | 0.2 | 54.02 |
Expected Outcome: The reaction is expected to yield a functionalized decalin system. The yield can vary depending on the specific reaction conditions and the purity of the starting materials.
Application in the Synthesis of Bioactive Molecules: Carbocyclic Nucleosides
Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, are an important class of antiviral and anticancer agents. The cyclopentane core of this compound makes it an attractive precursor for the synthesis of these modified nucleosides.
Synthetic Strategy Overview
A plausible synthetic route involves the transformation of the ketone functionality into a leaving group, followed by nucleophilic substitution with a nucleobase. The ester groups can then be reduced to hydroxymethyl groups, mimicking the 5'-hydroxyl of a natural nucleoside.
Sources
- 1. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. juniperpublishers.com [juniperpublishers.com]
The Versatile Precursor: Harnessing Dimethyl 4-oxocyclopentane-1,2-dicarboxylate for Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Cyclopentane Core
The cyclopentane ring, a five-membered carbocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active molecules and approved pharmaceuticals.[1] Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for interacting with biological targets. Dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a readily available and highly functionalized cyclopentanone derivative, serves as a strategic starting material for the stereocontrolled synthesis of complex cyclopentanoid drugs. This application note will provide an in-depth guide for researchers and drug development professionals on leveraging this versatile precursor in the synthesis of two major classes of pharmaceuticals: prostaglandin analogues and carbocyclic nucleosides. We will explore the underlying synthetic strategies, provide detailed experimental protocols, and discuss the mechanistic basis for the therapeutic action of the resulting drug molecules.
I. Synthesis of Prostaglandin F2α Analogues: The Latanoprost Case Study
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, and their synthetic analogues are used to treat various conditions.[2][3] Latanoprost, a prostaglandin F2α analogue, is a widely prescribed medication for the treatment of glaucoma, a condition characterized by elevated intraocular pressure.[4][5] The core of the synthetic strategy for Latanoprost and other prostaglandin analogues often involves the construction of a key intermediate known as the Corey lactone.[6][7][8][9][10] this compound provides a convergent and efficient entry point to this critical intermediate.
Synthetic Strategy: From Precursor to the Corey Lactone Intermediate
The conversion of this compound to the Corey lactone diol involves a series of stereocontrolled transformations. The key steps include an enantioselective reduction of the ketone, diastereoselective functionalization, and lactonization. The chirality of the final product is crucial for its biological activity, and thus, asymmetric synthesis methodologies are paramount.[11] Chemoenzymatic approaches, utilizing lipases for enantioselective hydrolysis, have also been successfully employed to obtain optically pure building blocks for cyclopentanoid natural products.[12][13]
The following workflow outlines a plausible synthetic route, integrating established chemical principles for the stereocontrolled synthesis of the Corey lactone from a cyclopentanone precursor.
Caption: Synthetic workflow for Latanoprost from a cyclopentanone precursor.
Experimental Protocol: Synthesis of Latanoprost from Corey Lactone Diol
The following protocol is a representative procedure for the synthesis of Latanoprost starting from the Corey lactone diol, a key intermediate accessible from this compound.[5][14]
Step 1: Swern Oxidation of Corey Lactone Diol
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
After 15 minutes, add a solution of Corey lactone diol (1.0 eq) in DCM.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Corey lactone aldehyde.
Step 2: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation
-
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF), add dimethyl (2-oxo-3-(m-trifluoromethylphenoxy)propyl)phosphonate (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the crude Corey lactone aldehyde from Step 1 in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the residue by column chromatography to yield the enone intermediate.
Step 3: Stereoselective Reduction of the Enone
-
To a solution of the enone intermediate (1.0 eq) in methanol, add cerium(III) chloride heptahydrate (1.1 eq).
-
Cool the mixture to -78 °C and add sodium borohydride (1.5 eq) in small portions.
-
Stir the reaction for 2 hours at -78 °C.
-
Quench the reaction with acetone and allow it to warm to room temperature.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to give the protected Latanoprost precursor.
Step 4: Reduction of the Lactone to Lactol
-
To a solution of the protected Latanoprost precursor (1.0 eq) in anhydrous toluene at -78 °C, add diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M solution in toluene) dropwise.[14]
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously for 1 hour, then separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude lactol.
Step 5: Wittig Reaction for α-Chain Installation and Esterification
-
To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq) in anhydrous THF, add potassium tert-butoxide (4.0 eq) at 0 °C.
-
Stir the resulting red-orange ylide solution for 30 minutes at room temperature.
-
Add a solution of the crude lactol from Step 4 in THF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench with water and adjust the pH to ~4 with citric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
To the crude acid in acetone, add 2-iodopropane (3.0 eq) and DBU (2.5 eq).
-
Stir the reaction at room temperature for 16 hours.[14]
-
Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain Latanoprost.
| Step | Key Reagents | Purpose | Typical Yield |
| 1 | Oxalyl chloride, DMSO, Triethylamine | Oxidation of primary alcohol to aldehyde | >90% (crude) |
| 2 | Sodium hydride, Horner-Wadsworth-Emmons reagent | Formation of the ω-chain via olefination | 70-80% |
| 3 | Sodium borohydride, Cerium(III) chloride | Stereoselective reduction of the ketone | 85-95% |
| 4 | DIBAL-H | Reduction of the lactone to a lactol | >90% (crude) |
| 5 | Wittig reagent, 2-Iodopropane, DBU | Installation of the α-chain and esterification | 50-60% (over 2 steps) |
Mechanism of Action: Prostaglandin F2α Receptor Agonism
Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid. This active metabolite is a selective agonist of the prostaglandin F2α receptor (FP receptor).[6] The FP receptors are G-protein coupled receptors located in the ciliary muscle and other tissues of the eye.[6][15] Activation of these receptors initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, reducing the resistance to aqueous humor outflow and thereby lowering intraocular pressure.[7][15][16]
Caption: Mechanism of action of Latanoprost in reducing intraocular pressure.
II. Synthesis of Carbocyclic Nucleoside Analogues: Antiviral Agents
Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[17][18] This modification imparts greater metabolic stability by replacing the labile glycosidic bond with a robust carbon-carbon bond. Many carbocyclic nucleosides exhibit potent antiviral activity against a range of viruses, including HIV, HSV, and influenza virus.[19][20][21] this compound can be envisioned as a starting point for the synthesis of various carbocyclic nucleoside analogues.
Synthetic Strategy: Building the Carbocyclic Core and Introducing the Nucleobase
The synthesis of carbocyclic nucleosides from a cyclopentanone precursor generally involves the following key transformations:
-
Stereocontrolled introduction of functional groups: The hydroxyl and amino functionalities corresponding to the 2', 3', and 5' positions of a natural nucleoside need to be installed on the cyclopentane ring with precise stereocontrol.
-
Formation of the "glycosidic" bond: The nucleobase is coupled to the carbocyclic core. This is typically achieved through nucleophilic substitution or Mitsunobu reaction.[22]
-
Functional group manipulation and deprotection: Subsequent modifications of the functional groups and removal of protecting groups yield the final carbocyclic nucleoside.
Caption: General synthetic workflow for carbocyclic nucleosides.
Illustrative Protocol: Synthesis of a Carbocyclic Adenosine Analogue Intermediate
This protocol outlines the synthesis of a key intermediate for a carbocyclic adenosine analogue, demonstrating the principles of functional group manipulation and nucleobase coupling.
Step 1: Reduction and Protection of the Cyclopentanone
-
Reduce this compound with a stereoselective reducing agent (e.g., sodium borohydride followed by enzymatic resolution or chiral catalyst) to obtain the corresponding chiral diol diester.
-
Protect the diol functionality with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).
-
Reduce the ester groups to primary alcohols using a strong reducing agent like lithium aluminum hydride.
Step 2: Mesylation and Azide Displacement
-
Selectively mesylate one of the primary alcohol groups using methanesulfonyl chloride in the presence of a non-nucleophilic base.
-
Displace the mesylate with sodium azide in a polar aprotic solvent (e.g., DMF) to introduce the nitrogen functionality that will become part of the "glycosidic" linkage.
Step 3: Reduction of the Azide and Coupling with the Nucleobase
-
Reduce the azide to a primary amine using a reducing agent such as triphenylphosphine followed by water (Staudinger reaction) or catalytic hydrogenation.
-
Couple the resulting amine with a suitably activated purine derivative (e.g., 6-chloropurine) under basic conditions to form the carbocyclic nucleoside core.
| Step | Key Transformation | Rationale |
| 1 | Stereoselective reduction and protection | Establishes the core stereochemistry and protects reactive functional groups. |
| 2 | Mesylation and azide displacement | Introduces a nitrogen functionality at a specific position for subsequent nucleobase coupling. |
| 3 | Azide reduction and nucleobase coupling | Forms the crucial carbon-nitrogen bond to the heterocyclic base. |
Mechanism of Antiviral Action: Chain Termination
Many carbocyclic nucleoside analogues, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or alternative substrates for viral DNA or RNA polymerases.[23] Lacking the 3'-hydroxyl group necessary for phosphodiester bond formation, their incorporation into a growing viral nucleic acid chain leads to chain termination, thus halting viral replication.
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- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 6. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
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- 8. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
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- 12. A facile chemoenzymatic route to optically pure building blocks for cyclopentanoid natural products - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. ias.ac.in [ias.ac.in]
- 15. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antiviral activity of novel anomeric branched carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Stereoselective Reduction of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Introduction
The reduction of cyclic ketones is a fundamental transformation in organic synthesis, providing access to valuable cyclic alcohol intermediates. Dimethyl 4-oxocyclopentane-1,2-dicarboxylate is a versatile building block, and its reduction to the corresponding hydroxy derivative opens avenues for the synthesis of a variety of complex molecules, including natural products and pharmaceutical agents. The stereochemical outcome of this reduction is of paramount importance, as the relative orientation of the hydroxyl group to the two ester functionalities dictates the three-dimensional structure and, consequently, the biological activity of downstream compounds.
This application note provides a comprehensive guide for the stereoselective reduction of this compound. We will delve into two primary protocols utilizing sodium borohydride (NaBH₄), a mild and selective reducing agent, to favor the formation of either the cis- or trans-hydroxy diastereomers. The underlying principles of stereochemical control, detailed experimental procedures, and methods for product analysis are presented to equip researchers with the knowledge to confidently perform and adapt these protocols.
Understanding the Stereochemistry of Reduction
The reduction of the carbonyl group in this compound can result in two diastereomeric products: cis-dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate and trans-dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate. The stereochemical course of the reaction is governed by the direction of hydride attack on the carbonyl carbon. This, in turn, is influenced by steric and electronic factors.[1][2][3]
Two key concepts dictate the stereochemical outcome of hydride reductions of cyclic ketones:
-
Steric Approach Control: The hydride nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face of the molecule.[1][3] In the case of this compound, the two bulky ester groups at the 1- and 2-positions create a sterically demanding environment. Attack of the hydride from the same face as the ester groups (syn-attack) is sterically hindered. Therefore, attack from the opposite face (anti-attack) is generally favored, leading to the formation of the cis-hydroxy product, where the hydroxyl group is on the same side as the ester groups.
-
Product Development Control (Thermodynamic Control): This principle suggests that the reaction will favor the formation of the more thermodynamically stable product.[1][3] In the resulting alcohol, the bulky hydroxyl group will prefer to occupy the less sterically hindered position.
The balance between these two controlling factors can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocols
This section details two distinct protocols for the reduction of this compound, targeting the selective formation of the cis- and trans-hydroxy diastereomers.
Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Favoring the cis-isomer)
This protocol employs standard sodium borohydride reduction conditions, which typically favor hydride attack from the less hindered face, leading to the thermodynamically more stable product.
Materials:
-
This compound (MW: 200.19 g/mol )
-
Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2]
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.0 mmol) in anhydrous methanol (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (0.28 g, 7.5 mmol, 1.5 equivalents) portion-wise to the stirred solution over 15 minutes. Effervescence (hydrogen gas evolution) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomers.
Expected Outcome:
This procedure is expected to yield a mixture of the cis and trans diastereomers, with the cis-isomer being the major product due to steric approach control. The exact diastereomeric ratio should be determined by ¹H NMR analysis of the crude product and the purified fractions.
Protocol 2: Luche Reduction for Enhanced trans-Isomer Selectivity
The Luche reduction utilizes cerium(III) chloride heptahydrate in conjunction with sodium borohydride.[4][5] The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting 1,2-reduction. In some cyclic systems, this can alter the stereochemical outcome.
Materials:
-
This compound (MW: 200.19 g/mol )
-
Sodium borohydride (NaBH₄) (MW: 37.83 g/mol )
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (MW: 372.58 g/mol )
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Safety Precautions:
-
Follow all safety precautions outlined in Protocol 1.
-
Cerium salts can be irritating. Avoid inhalation and skin contact.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.0 mmol) and cerium(III) chloride heptahydrate (2.05 g, 5.5 mmol, 1.1 equivalents) in anhydrous methanol (25 mL). Stir at room temperature for 15 minutes.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: Add sodium borohydride (0.28 g, 7.5 mmol, 1.5 equivalents) in one portion. Vigorous effervescence is expected.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 10-30 minutes.
-
Quenching: Quench the reaction by adding deionized water (15 mL).
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome:
The Luche reduction conditions may alter the diastereoselectivity of the reduction, potentially favoring the formation of the trans-isomer. The coordination of the cerium ion to the carbonyl could influence the trajectory of the incoming hydride. The diastereomeric ratio should be determined by ¹H NMR analysis.
Data Presentation and Analysis
Table 1: Summary of Reduction Protocols and Expected Outcomes
| Parameter | Protocol 1 (Standard NaBH₄) | Protocol 2 (Luche Reduction) |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride / CeCl₃·7H₂O |
| Solvent | Methanol | Methanol |
| Temperature | 0 °C | 0 °C |
| Expected Major Isomer | cis-Dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate | Potentially enhanced formation of the trans-isomer |
| Controlling Factor | Primarily Steric Approach Control | Altered by Ce³⁺ coordination |
Characterization of Diastereomers:
The two diastereomers, cis- and trans-dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate, can be distinguished and quantified using ¹H NMR spectroscopy. The key diagnostic signals will be the chemical shifts and coupling constants of the protons on the carbon bearing the hydroxyl group (H-4) and the protons at the bridgehead positions (H-1 and H-2). The relative stereochemistry will influence the dihedral angles between these protons, leading to different coupling constants. 2D NMR techniques such as COSY and NOESY can be employed for unambiguous assignment of the stereochemistry.
Workflow Diagrams
Conclusion
This application note provides detailed protocols for the stereoselective reduction of this compound using sodium borohydride. By understanding the principles of steric approach control and the influence of additives like cerium(III) chloride, researchers can tailor the reaction conditions to favor the formation of the desired diastereomer. The presented methods, coupled with rigorous purification and analytical techniques, offer a reliable pathway to access valuable chiral building blocks for further synthetic endeavors.
References
- Wigle, M. O., & Brown, H. C. (1958). Stereochemistry of Reduction of Ketones by Complex Metal Hydrides. Canadian Journal of Chemistry, 36(4), 591-597.
- University of California, Santa Barbara. (2012).
- Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582.
- ESPI Metals. (n.d.).
- Carl ROTH. (n.d.).
- Pentachemicals. (2025).
- University of California, Berkeley. (2016).
- Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
- Chem-St
- Constantino, M. G., da Silva, G. V. J., & de Oliveira Matias, L. G. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(6), 720-723.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- OrgoSolver. (n.d.). Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols).
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The Versatile Ketone Diester: Application Notes on Dimethyl 4-oxocyclopentane-1,2-dicarboxylate in Advanced Polymer Synthesis
Introduction: A Monomer with Untapped Potential
In the vast landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities and properties to resulting materials is perpetual. Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS No. 6453-07-2) emerges as a compelling, yet underexplored, building block for the synthesis of advanced polymers.[1][2] Its rigid cyclopentane core, coupled with two reactive methyl ester groups and a central ketone functionality, offers a unique trifecta of chemical handles. This structure presents a departure from common linear or aromatic monomers, paving the way for polymers with tailored thermal properties, enhanced rigidity, and, most significantly, the capacity for post-polymerization modification.
This technical guide delves into the prospective applications of this compound in polymer chemistry. While direct polymerization of this specific monomer is not extensively documented in current literature, its structural motifs suggest significant potential in two primary areas: as a specialty monomer in step-growth polymerization to create novel polyesters and polyamides, and as a carrier of a reactive ketone group for subsequent functionalization of the polymer chain. The protocols and discussions that follow are grounded in established principles of polymer chemistry and provide a scientifically rigorous framework for researchers to explore the capabilities of this versatile monomer.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing polymerization reactions.
| Property | Value | Source |
| CAS Number | 6453-07-2 | [1] |
| Molecular Formula | C₉H₁₂O₅ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1] |
Application I: Specialty Polyesters and Polyamides via Step-Growth Polymerization
The presence of two methyl ester groups makes this compound a classic difunctional monomer suitable for step-growth polymerization.[4][5] This process involves the stepwise reaction between difunctional monomers to form dimers, trimers, and eventually high molecular weight polymers.[4] The incorporation of the rigid, non-planar cyclopentane ring into the polymer backbone is anticipated to increase the glass transition temperature (Tg) and enhance the thermal stability of the resulting materials, a known effect of introducing cyclic structures into polymer chains.[6]
Conceptual Workflow for Step-Growth Polymerization
Caption: Post-polymerization modification of a ketone-functional polymer.
Protocol 3: Oximation of a Ketone-Functionalized Polyester
This protocol details the conversion of the ketone groups on the polymer backbone into oxime groups. Oximation is a highly efficient reaction and can be used to attach various molecules, including biomolecules, if they are derivatized with an aminooxy group. [7] Materials:
-
Ketone-functionalized polyester (from Protocol 1)
-
Hydroxylamine hydrochloride
-
Pyridine or Sodium acetate (as a base)
-
Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Methanol (for purification)
Procedure:
-
Polymer Dissolution: Dissolve the ketone-functionalized polyester in a suitable solvent like DMF to create a 5-10% (w/v) solution.
-
Reagent Addition: In a separate flask, dissolve an excess of hydroxylamine hydrochloride (e.g., 5-10 molar equivalents per ketone group) and a corresponding molar amount of pyridine or sodium acetate in DMF.
-
Reaction: Add the hydroxylamine solution to the polymer solution and stir at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the ketone carbonyl stretch (around 1740 cm⁻¹) and the appearance of the C=N stretch of the oxime.
-
Purification: Precipitate the modified polymer by pouring the reaction mixture into a non-solvent such as water or methanol.
-
Washing and Drying: Filter the polymer, wash it extensively to remove excess reagents, and dry it under vacuum.
Conclusion and Future Outlook
This compound stands as a monomer with significant, albeit largely unexplored, potential in the field of polymer chemistry. Its unique structure offers a pathway to novel polyesters and polyamides with enhanced thermal and mechanical properties. More importantly, it provides a straightforward method for introducing reactive ketone functionalities into polymer backbones, opening the door to a wide array of post-polymerization modifications. The protocols outlined in this guide, while based on established chemical principles rather than specific literature examples for this monomer, provide a solid foundation for researchers to begin exploring its utility. Future research should focus on optimizing the polymerization conditions to achieve high molecular weight polymers and exploring the diverse possibilities of post-polymerization modification to create new functional materials for advanced applications.
References
- Götze, S., & Theato, P. (2016). 1 History of Post-polymerization Modification. In Post-polymerization Modification (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Khatun, M. A., et al. (2021). Modification of Polyketone via Chlorodimethylsilane-Mediated Reductive Etherification Reaction: A Practical Way for Alkoxy-Functional Polymers. Macromolecules, 54(11), 5349–5358. [Link]
-
Ghosh, B., & Theato, P. (2021). Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. Macromolecular Rapid Communications, 42(22), 2100478. [Link]
-
de Ruiter, M. K., & Meuldijk, J. (2020). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Journal of the American Chemical Society, 142(34), 14453–14461. [Link]
-
Chemistry LibreTexts. (2023). 30.4: Step-Growth Polymers. [Link]
-
Wikipedia. Step-growth polymerization. [Link]
- Sinha, A. K., et al. (2014). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
-
PubChem. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. [Link]
-
Ghosh, B., & Theato, P. (2021). Sequential Post-Polymerization Modification of Aldehyde Polymers to Ketone and Oxime Polymers. ResearchGate. [Link]
- Malluche, H., et al. (2007). Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters. Polymer Engineering & Science, 47(10), 1589-1599.
-
European Patent Office. (2023). PROCESS FOR THE PRODUCTION OF POLYESTERS - EP 4234605 A2. [Link]
-
Son, S., et al. (2010). Synthesis and Properties of Cyclic Diester Based Aliphatic Copolyesters. Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2162-2169. [Link]
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Application Notes & Protocols: Asymmetric Synthesis Leveraging Dimethyl 4-Oxocyclopentane-1,2-dicarboxylate
Abstract
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate stands as a cornerstone prochiral building block in modern organic synthesis. Its rigid cyclopentanone framework, adorned with strategically placed dicarboxylate functionalities, offers a versatile platform for the stereocontrolled introduction of new chiral centers. This guide provides an in-depth exploration of key asymmetric transformations utilizing this substrate, with a focus on asymmetric reduction, aldol reactions, and Michael additions. We delve into the mechanistic underpinnings of catalyst selection, provide field-proven, step-by-step protocols, and discuss the application of the resulting chiral intermediates in the synthesis of complex molecules, particularly carbocyclic nucleosides relevant to drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of a Prochiral Cyclopentanone
The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[3] The ability to construct these five-membered rings with precise stereochemical control is therefore a critical objective in synthetic chemistry. This compound serves as an exemplary starting material for this purpose. As a prochiral ketone, the two faces of its carbonyl group are enantiotopic, presenting an opportunity for asymmetric induction. The vicinal diesters not only influence the reactivity of the ketone but also provide valuable synthetic handles for subsequent elaborations, such as lactonization, amidation, or further carbon-carbon bond formations. The successful asymmetric transformation of this ketone unlocks access to a rich portfolio of enantiomerically pure cyclopentane derivatives, which are pivotal intermediates in the synthesis of antiviral and anticancer agents.[4][5][6]
Core Application: Asymmetric Reduction to Chiral 4-Hydroxycyclopentane Derivatives
The most direct and widely employed asymmetric transformation of this compound is the enantioselective reduction of its ketone functionality. This reaction establishes a critical stereocenter at the C4 position, yielding chiral cis-dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate, a precursor for many complex targets, including carbocyclic nucleosides.[1][2]
Mechanistic Rationale: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Itsuno reduction, more specifically the Corey-Bakshi-Shibata (CBS) protocol, is a highly reliable and powerful method for the enantioselective reduction of prochiral ketones.[7][8][9] Its efficacy stems from the use of a chiral oxazaborolidine catalyst, which orchestrates a highly organized, face-selective hydride transfer from a stoichiometric borane source (e.g., BH₃·THF).
Causality of Stereoselection: The mechanism involves a bifunctional activation strategy.[7][10] First, the borane reducing agent coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This pre-coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and primes the borane as a potent hydride donor.[8][10][11] The ketone substrate then coordinates to this activated catalyst complex. Steric repulsion between the larger substituent on the ketone and the substituent on the catalyst's boron atom dictates that the ketone binds in a specific orientation.[9] This rigid, six-membered transition state geometry forces the intramolecular transfer of a hydride ion to a specific enantiotopic face of the carbonyl, leading to the formation of the chiral alcohol with high enantiomeric excess (ee).[10][11]
Figure 1: Catalytic cycle of the CBS reduction.
Protocol 1: Asymmetric CBS Reduction
This protocol describes a general procedure for the enantioselective reduction of this compound. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[10]
Materials:
-
This compound
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-CBS catalyst (0.1 eq, e.g., 1 mmol for a 10 mmol scale reaction).
-
Dilute the catalyst with anhydrous THF (approx. 0.1 M concentration relative to the substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BH₃·THF solution (0.6 eq, e.g., 6 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq, e.g., 10 mmol) in anhydrous THF.
-
Add the substrate solution dropwise to the cold catalyst-borane mixture over 30 minutes, ensuring the temperature does not exceed -70 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5-10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the chiral alcohol.
Expected Outcomes & Data
The CBS reduction of this compound typically proceeds with high yield and excellent enantioselectivity.
| Catalyst | Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| (S)-CBS | This compound | 5-10 | -78 to -40 | 2-4 | >90 | >95 | [7][8] |
| (R)-CBS | This compound | 5-10 | -78 to -40 | 2-4 | >90 | >95 | [7][8] |
Table 1: Representative data for the CBS reduction.
Asymmetric Aldol and Michael Reactions
Beyond reduction, the α-protons of the ketone in this compound can be deprotonated to form an enolate, which can act as a nucleophile in classic C-C bond-forming reactions.
Asymmetric Michael Addition
The conjugate addition of the enolate derived from our substrate to Michael acceptors like nitroolefins or enones is a powerful method for constructing complex cyclopentane frameworks.[12][13] Organocatalysis, particularly with bifunctional catalysts such as squaramides, has emerged as a premier strategy for this transformation.[14][15][16]
Mechanistic Rationale: Chiral bifunctional squaramide catalysts operate through a cooperative activation mechanism.[14] The squaramide moiety, with its two N-H groups, acts as a hydrogen-bond donor, activating the Michael acceptor and increasing its electrophilicity. Simultaneously, a Lewis basic site on the catalyst (e.g., a tertiary amine) deprotonates the cyclopentanone to generate the enolate nucleophile. This dual activation within a chiral scaffold creates a highly organized transition state, guiding the enolate to attack a specific face of the Michael acceptor, thereby controlling the stereochemical outcome.[14][16]
Figure 2: Proposed activation model in a squaramide-catalyzed Michael addition.
Protocol 2: Organocatalytic Asymmetric Michael Addition
This protocol provides a general framework for the Michael addition to a nitroolefin.
Materials:
-
This compound
-
β-Nitrostyrene (or other Michael acceptor)
-
Chiral Squaramide Catalyst (e.g., derived from quinine)
-
Anhydrous Chloroform (CHCl₃) or Toluene
-
Trifluoroacetic acid (TFA) for quenching (optional)
Procedure:
-
To a vial, add the chiral squaramide catalyst (5-10 mol%).
-
Add the Michael acceptor (1.0 eq) and this compound (1.2-1.5 eq).
-
Add anhydrous solvent (e.g., CHCl₃) to achieve a concentration of approx. 0.2 M.
-
Stir the reaction at room temperature or as optimized (e.g., 0 °C to 40 °C).
-
Monitor the reaction by TLC or HPLC. Reactions can take 24-72 hours.
-
Upon completion, the reaction mixture can be optionally quenched with a drop of TFA.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct. Diastereomeric ratio (d.r.) and enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Conclusion
This compound is a powerful and versatile prochiral synthon. The protocols and mechanistic insights provided herein demonstrate its utility in key asymmetric transformations, particularly the CBS reduction and organocatalytic Michael additions. The ability to reliably generate highly enantioenriched cyclopentane derivatives from this starting material solidifies its importance in the synthetic chemist's toolbox for the efficient construction of stereochemically complex molecules for pharmaceutical and materials science applications.[17][18] The continued development of novel catalytic systems will undoubtedly expand the synthetic utility of this valuable building block even further.
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Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. ACS Publications. Available at: [Link]
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A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. CSIRO Publishing. Available at: [Link]
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
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Reagent of the month – CBS oxazaborolidine. SigutLabs. Available at: [Link]
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Cobalt-assisted route to rare carbocyclic C-ribonucleosides. RSC Publishing. Available at: [Link]
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1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. PubChem. Available at: [Link]
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Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]
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Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. NIH. Available at: [Link]
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Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. MDPI. Available at: [Link]
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Chiral cyclometalated iridium complexes for asymmetric reduction reactions. RSC Publishing. Available at: [Link]
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Exploring the Versatility of Chiral Intermediates in Pharmaceutical Synthesis. Pharmlab.org. Available at: [Link]
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Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journals. Available at: [Link]
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Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. PubMed. Available at: [Link]
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The Direct Catalytic Asymmetric Aldol Reaction. NIH. Available at: [Link]
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Synthesis of Dimethyl Cyclopentane. YouTube. Available at: [Link]
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The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. Available at: [Link]
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Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]
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Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. RSC Publishing. Available at: [Link]
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Chiral N-Heterocyclic-Carbene-Catalyzed Cascade Asymmetric Desymmetrization of Cyclopentenediones with Enals: Access to Optically Active 1,3-Indandione Derivatives. ResearchGate. Available at: [Link]
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Chemistry of 4-Hydroxy-2-cyclopentenone Derivatives. ResearchGate. Available at: [Link]
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Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. NIH. Available at: [Link]
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Asymmetric Synthesis of Spirocyclopentane Oxindoles Containing Four Consecutive Stereocenters and Quaternary α-Nitro Esters via Organocatalytic Enantioselective Michael–Michael Cascade Reactions. ACS Publications. Available at: [Link]
-
Asymmetric desymmetrization of meso-diols by C 2 -symmetric chiral 4-pyrrolidinopyridines. Beilstein Journals. Available at: [Link]
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Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. RSC Publishing. Available at: [Link]
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Enantioselective Synthesis of Cyclobutanes. ChemistryViews. Available at: [Link]
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Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Chemistry Portal. Available at: [Link]
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. ResearchGate. Available at: [Link]
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Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journals. Available at: [Link]
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Asymmetric Synthesis and Multi-Component Reactions. ResearchGate. Available at: [Link]
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Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Dimethyl 4-oxocyclopentane-1,2-dicarboxylate as a Cornerstone in Natural Product Synthesis
Introduction
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate is a highly versatile and pivotal starting material in the stereocontrolled synthesis of a diverse array of complex natural products. Its rigid cyclopentanone framework, adorned with two strategically placed ester functionalities, provides a powerful scaffold for the introduction of multiple stereocenters and further functional group manipulation. This guide delves into the core applications of this building block, with a particular focus on the synthesis of prostaglandins, a class of biologically crucial lipid compounds.[1] We will explore the key chemical transformations, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this compound's full synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is paramount for troubleshooting and reaction monitoring. The cis-isomer is commonly utilized in the syntheses described herein.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂O₅ | [2] |
| Molecular Weight | 200.19 g/mol | [2][3] |
| CAS Number | 6453-07-2 (racemic), 28269-02-5 (cis-racemic) | [2][3] |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Purity | Typically ≥95% |[2] |
Table 2: Representative Spectroscopic Data
| Technique | Characteristic Peaks |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.7 (s, 6H, 2 x OCH₃), 3.0-3.4 (m, 2H, CH-CO₂Me), 2.4-2.8 (m, 4H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~210 (C=O, ketone), ~172 (C=O, ester), ~52 (OCH₃), ~45 (CH-CO₂Me), ~38 (CH₂) |
| IR (thin film) | ν (cm⁻¹): ~1740 (C=O, ester and ketone), ~1170 (C-O) |
Note: Actual spectral data may vary slightly based on solvent and instrument calibration. These values serve as a general guide.
Core Synthetic Application: The Prostaglandin Pathway via the Corey Lactone
One of the most celebrated applications of this compound is in the synthesis of prostaglandins (PGs).[4] A cornerstone of many total syntheses of PGs, such as PGF₂α, is the formation of a key intermediate known as the Corey lactone.[5] The journey from our starting keto-diester to this intricate lactone involves a sequence of highly stereoselective transformations.
Workflow Overview: From Keto-Diester to Corey Lactone
The overall strategy involves three critical stages:
-
Stereoselective Reduction: The ketone must be reduced to an alcohol with a specific stereochemistry.
-
Baeyer-Villiger Oxidation: The cyclopentanone ring is converted into a six-membered lactone.
-
Iodolactonization: A bicyclic iodolactone is formed, setting the stage for the introduction of the prostaglandin side chains.
Caption: Key stages in the synthesis of the Corey Lactone.
Protocol 1: Stereoselective Reduction of the Ketone
Causality: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reductant, perfectly suited for reducing the ketone without affecting the two ester groups. The stereoselectivity is often modest with NaBH₄ alone. For higher diastereoselectivity, bulky reducing agents or enzymatic methods are employed in research settings to favor the formation of the desired cis-hydroxy diester, which is crucial for the subsequent lactonization steps.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of acetone to consume excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude hydroxy diester, which can often be used in the next step without further purification.
Protocol 2: Baeyer-Villiger Oxidation
Causality: This reaction converts the cyclic ketone into a lactone.[6] The mechanism involves the migration of one of the carbon atoms adjacent to the carbonyl group.[7] The regioselectivity is determined by the migratory aptitude of the adjacent carbons; in this symmetric system, either can migrate.[7] Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are classic reagents for this transformation.[8]
Materials:
-
Crude hydroxy diester from Protocol 1 (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA) (~77%, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude hydroxy diester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add m-CPBA in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude lactone by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure δ-lactone intermediate.
Protocol 3: Iodolactonization
Causality: This powerful reaction proceeds via an intramolecular cyclization.[9] First, the ester groups are hydrolyzed to carboxylic acids under basic conditions. The resulting dicarboxylic acid, upon treatment with iodine and a base (like potassium bicarbonate), undergoes a reaction where the double bond (formed in situ or present from a previous step, depending on the exact synthetic route) is attacked by iodine to form a bridged iodonium ion.[9] The proximate carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the stable five-membered lactone ring, a process governed by Baldwin's rules for ring closure.[9][10]
Materials:
-
δ-Lactone from Protocol 2 (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Water/Methanol mixture (e.g., 1:1)
-
1 M Hydrochloric acid (HCl)
-
Potassium bicarbonate (KHCO₃) (3.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Potassium iodide (KI) (1.5 eq)
-
Ethyl acetate (EtOAc)
Procedure:
-
Hydrolyze the δ-lactone by dissolving it in a water/methanol mixture containing potassium carbonate and stirring at room temperature overnight.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl at 0 °C.
-
Extract the aqueous solution with ethyl acetate multiple times. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude diacid.
-
Dissolve the crude diacid in an aqueous solution of potassium bicarbonate.
-
Add a solution of iodine and potassium iodide in water dropwise to the stirred diacid solution.
-
Stir the reaction at room temperature for 12-24 hours, protected from light. The formation of the product often results in a precipitate.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated sodium thiosulfate solution until the color of iodine is discharged, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography to yield the Corey lactone iodide.
Application in Triquinane Synthesis: The Hirsutene Framework
This compound is also a valuable precursor for the synthesis of triquinanes, a class of natural products characterized by a fused, three-cyclopentane-ring system. Hirsutene is a representative example.[11] While the full synthesis is extensive, the initial steps highlight the utility of our starting material in creating a densely functionalized cyclopentane core ready for annulation reactions.
Caption: Conceptual workflow towards a triquinane scaffold.
The initial strategy involves protecting the ketone (e.g., as a ketal) and then utilizing the two ester groups to build adjacent rings. An intramolecular Dieckmann condensation, for instance, could be envisioned to form a bicyclo[3.3.0]octane system, which is the core of many triquinanes.
Troubleshooting and Field Insights
-
Incomplete Reduction (Protocol 1): If TLC shows significant starting material, add another small portion (0.2 eq) of NaBH₄. Over-reduction is not a concern for the ester groups with this reagent.
-
Low Yield in Baeyer-Villiger (Protocol 2): Ensure the m-CPBA is fresh and has a high percentage of active peroxide. The reaction can be sluggish; if it stalls, gentle warming to ~40°C can be attempted, but monitor for side product formation.
-
Iodolactonization Issues (Protocol 3): The hydrolysis of the diester must be complete before attempting the cyclization. Confirm full hydrolysis by LC-MS or by ensuring the product is fully soluble in aqueous base. The iodolactonization itself can be slow; ensure adequate stirring and time.
Conclusion
This compound is a testament to the power of a well-designed synthetic building block. Its inherent functionality allows for a cascade of stereocontrolled reactions, providing efficient pathways to complex and biologically significant molecules like prostaglandins and triquinanes. The protocols and insights provided herein serve as a robust foundation for researchers aiming to exploit this versatile compound in their own synthetic endeavors.
References
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Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. (2018). ResearchGate. Available at: [Link]
-
1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. PubChem. Available at: [Link]
-
A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. (1994). CSIRO Publishing. Available at: [Link]
-
Iodolactone formation with mechanism by Dr. Tanmoy Biswas. (2022). YouTube. Available at: [Link]
-
Baeyer-Villiger oxidation of cyclopentanone under different conditions. (n.d.). ResearchGate. Available at: [Link]
-
Pot and time economies in the total synthesis of Corey lactone. (2020). National Institutes of Health. Available at: [Link]
-
Iodolactonization: Synthesis, Stereocontrol, and Compatibility Studies. (2019). ResearchGate. Available at: [Link]
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The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). MDPI. Available at: [Link]
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Concise, scalable and enantioselective total synthesis of prostaglandins. (2021). PubMed. Available at: [Link]
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Pot and time economies in the total synthesis of Corey lactone. (2020). Semantic Scholar. Available at: [Link]
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Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Hirsutene by Dennis P. Curran (1985). SynArchive. Available at: [Link]
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Master Iodolactonization in 20 Minutes - Chemistry Made EASY!. (2019). YouTube. Available at: [Link]
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Corey's synthetic route of the Corey lactone. (n.d.). ResearchGate. Available at: [Link]
-
4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. (2024). PubMed. Available at: [Link]
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Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (1964). Oregon State University. Available at: [Link]
-
Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]
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(PDF) Iodolactonization: Past and Present Examples. (2011). ResearchGate. Available at: [Link]
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1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses. Available at: [Link]
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dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg. CP Lab Chemicals. Available at: [Link]
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Cyclooxygenases: From Prostaglandin Synthesis to Innovative Therapies for Inflammation. (2022). PubMed. Available at: [Link]
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Lactone synthesis. Organic Chemistry Portal. Available at: [Link]
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Baeyer villiger oxidation. (2016). Slideshare. Available at: [Link]
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Stereochemistry of Seven-Membered Heterocycles. Part 45. Highly Diastereoselective Addition of Dimethyl 1,2,4,5-Tetrazine-3,6-dicarboxylate to 2-Substituted 1,3-Dithiacyclohept-5-enes. (2011). ResearchGate. Available at: [Link]
-
4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST WebBook. Available at: [Link]
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4-Oxo-1,2-cyclopentanedicarboxylic acid. PubChem. Available at: [Link]
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Synthesis of new prostaglandin synthons; 4(R)-(+)- and 4(S)-(−)-t-butyldimethylsiloxycyclopent-2-en-1-one. SciSpace. Available at: [Link]
-
Dimethyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate. Suzhou Aobai Pharmaceutical Co., Ltd. Available at: [Link]
-
Prostaglandins and congeners. 18. Synthesis of cyclopentenolone precursors to prostaglandins from 2,5-dihydro-2,5-dimethoxyfurans. (1978). Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for the Laboratory Scale Synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a versatile β-keto ester intermediate crucial in the synthesis of various complex organic molecules and active pharmaceutical ingredients. The protocol is centered around the Dieckmann condensation, an intramolecular cyclization of a diester. This guide offers a detailed reaction mechanism, a step-by-step experimental protocol, safety precautions, and methods for characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound is a valuable synthetic building block. Its structure, featuring a five-membered ring with a ketone and two ester functional groups, allows for a wide array of subsequent chemical transformations. The β-keto ester moiety is particularly reactive and serves as a linchpin in the construction of more complex molecular architectures.
The synthesis detailed herein employs the Dieckmann condensation, a robust and well-established method for forming five- and six-membered rings.[1][2] This intramolecular Claisen condensation involves the reaction of a diester with a base to yield a cyclic β-keto ester.[3][4] Specifically, the 1,6-dicarboxylate ester, dimethyl adipate, undergoes cyclization to form the desired five-membered cyclopentanone ring.[2][3] Understanding and mastering this protocol provides a foundational technique applicable to a broader range of organic syntheses.
Reaction Principle and Mechanism
The synthesis proceeds via the Dieckmann condensation mechanism. The reaction is initiated by a strong base, typically sodium methoxide, which deprotonates the α-carbon of one of the ester groups in dimethyl adipate. This generates a resonance-stabilized enolate ion. The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate. This intermediate subsequently collapses, expelling a methoxide ion and forming the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic α-hydrogen between the two carbonyl groups of the product, followed by neutralization during an acidic workup.
The key steps are:
-
Enolate Formation: A proton on the carbon adjacent to one of the ester carbonyls is abstracted by the sodium methoxide base.
-
Intramolecular Nucleophilic Attack: The newly formed enolate attacks the carbonyl carbon of the other ester group.[4]
-
Cyclization and Elimination: A five-membered ring is formed, and the methoxide group is eliminated.
-
Acidic Workup: The product is protonated by the addition of acid to yield the final neutral compound.[1][2]
Caption: Reaction mechanism for the synthesis.
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Dimethyl Adipate | 627-93-0 | C₈H₁₄O₄ | 174.19 |
| Sodium Methoxide | 124-41-4 | CH₃ONa | 54.02 |
| Toluene, Anhydrous | 108-88-3 | C₇H₈ | 92.14 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Saturated Sodium Chloride | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Safety Precautions
-
Sodium Methoxide: Highly corrosive, flammable, and water-reactive.[5][6] It causes severe skin and eye burns.[7] Handle exclusively under an inert, dry atmosphere (e.g., nitrogen or argon).[5][7] Keep away from water, acids, and oxidizing agents.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8][9]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
Dimethyl Adipate: May cause skin and eye irritation.[10] Handle with appropriate PPE.[11]
-
Hydrochloric Acid: Corrosive. Causes severe burns. Handle with extreme care in a fume hood.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Reagent Charging: Under a positive pressure of inert gas, add sodium methoxide (11.9 g, 0.22 mol) to 150 mL of anhydrous toluene in the reaction flask.
-
Addition of Diester: Dissolve dimethyl adipate (34.8 g, 0.20 mol) in 50 mL of anhydrous toluene and add it to the dropping funnel.
-
Reaction Initiation: Begin stirring the sodium methoxide suspension and heat the mixture to a gentle reflux (approximately 110°C).
-
Diester Addition: Add the dimethyl adipate solution dropwise from the dropping funnel to the refluxing suspension over a period of 1 hour. A thick precipitate will form as the reaction proceeds.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux with vigorous stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add 100 mL of 3 M hydrochloric acid to the stirred mixture to neutralize the base and dissolve the sodium salt of the product. Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent (toluene and diethyl ether) using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.
Caption: Experimental workflow for the synthesis.
Product Characterization and Data
| Property | Value |
| Molecular Formula | C₉H₁₂O₅[12] |
| Molecular Weight | 200.19 g/mol [12][13] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~130-135 °C at 10 mmHg (Predicted) |
| Theoretical Yield | 40.04 g (based on 0.20 mol of dimethyl adipate) |
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the methoxy protons, the methylene protons of the ring, and the methine protons adjacent to the ester groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the ketone carbonyl, the ester carbonyls, and the various carbons of the cyclopentane ring.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ketone (around 1740 cm⁻¹) and the esters (around 1730 cm⁻¹).
-
Mass Spectrometry: Analysis by mass spectrometry will confirm the molecular weight of the product.[14]
Troubleshooting
-
Low Yield: The most common cause of low yield is the presence of moisture, which consumes the sodium methoxide base. Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere.
-
Incomplete Reaction: If the starting material is still present after the reaction time, it may indicate insufficient base or reaction time. Ensure the correct stoichiometry of the base is used and consider extending the reflux time.
-
Side Reactions: Intermolecular Claisen condensation can occur as a side reaction, leading to polymeric byproducts. This is minimized by the slow, dropwise addition of the diester to the reaction mixture, which keeps its instantaneous concentration low.
References
- Actylis Lab Solutions. (2010, June 10). Sodium methoxide MSDS.
- Gelest, Inc. (2015, June 2). aks760 - sodium methoxide, 95%.
- ECHEMI. (n.d.).
- ChemicalBook. (2025, September 27).
- Alkali Metals Limited. (n.d.).
- Alfa Chemistry. (n.d.).
- Wikipedia. (n.d.).
- PubChem. (n.d.). 1,2-dimethyl (1R,2S)
- SDS: Dimethyl adip
- Cambridge University Press. (n.d.). Dieckmann Reaction.
- Chemistry LibreTexts. (2023, January 22).
- Master Organic Chemistry. (2020, September 14).
- PubChemLite. (n.d.).
- ChemScene. (n.d.).
- CSIRO Publishing. (2025, August 4).
- TCI Chemicals. (n.d.).
- Chemical Distribution Solutions. (n.d.).
- Appretech Scientific Limited. (n.d.).
- Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). Dimethyl (1R,2R)
- CP Lab Chemicals. (n.d.).
- Google Patents. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.).
- ChemicalBook. (2025, July 16).
- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
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Application Notes and Protocols for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. This document emphasizes scientific integrity, field-proven insights, and adherence to best laboratory practices.
Introduction: A Versatile Synthetic Building Block
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex carbocyclic frameworks.[1] Its stereochemistry and the presence of both a ketone and two ester functionalities make it a versatile precursor for a range of molecular scaffolds, including those found in carbocyclic nucleoside analogues and prostaglandins, which are significant in antiviral and anti-inflammatory drug discovery.[1] The reactivity of this γ-ketoester is centered around the electrophilic nature of the ketone and the potential for enolate formation at the α-carbons, allowing for a variety of chemical transformations. A thorough understanding of its properties and reactivity is paramount for its successful application in multi-step syntheses.[2]
Physicochemical and Hazard Profile
A clear understanding of the compound's properties is the foundation of its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₅ | [3][4][5][6][7] |
| Molecular Weight | 200.19 g/mol | [3][4][6][7][8] |
| Appearance | White to off-white solid | |
| Purity | ≥95% to 98% (typical) | [3][4] |
| CAS Number | 6453-07-2, 28269-03-6, 28269-02-5 | [3][4][5][6][7][8] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8][9] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [8] |
Rigorous Storage Protocols for Maintaining Integrity
The long-term stability of this compound is contingent on proper storage conditions to prevent degradation. As a solid organic compound, and potentially hygroscopic, meticulous attention to the storage environment is critical.
Recommended Storage Conditions:
-
Temperature: Store at ambient room temperature (18-25°C).[1][3][7] Avoid exposure to excessive heat or direct sunlight.
-
Humidity: Maintain a low-humidity atmosphere. The compound should be stored in a tightly sealed container, preferably within a desiccator containing a suitable desiccant such as silica gel or anhydrous calcium chloride.[10] Regularly check and regenerate or replace the desiccant to ensure a dry environment. For highly sensitive applications, storage in a nitrogen-purged desiccator cabinet can provide an even greater level of protection against moisture.[10]
-
Atmosphere: For routine use, a tightly sealed container is sufficient. For long-term storage or if the compound is of very high purity for a critical synthesis step, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential slow oxidation or reaction with atmospheric components. This can be achieved by flushing the container with the inert gas before sealing.
-
Container: Use a well-sealed, clean, and dry glass bottle. Ensure the cap provides an airtight seal.
Safe Handling Procedures: A Step-by-Step Guide
Adherence to strict safety protocols is non-negotiable when handling any chemical. The following procedures are designed to minimize risk and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and accidental splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[9] |
| Body Protection | A laboratory coat or a chemical-resistant suit. | Protects skin and clothing from contamination.[9] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator for organic vapors and particulates is recommended. | Minimizes inhalation of airborne particles. |
General Handling Practices
-
Work in a well-ventilated laboratory, preferably within a fume hood, especially when transferring the solid or preparing solutions.[9]
-
Avoid the formation of dust.[9] Use techniques that minimize aerosolization, such as gentle scooping rather than pouring from a height.
-
Ground all equipment when handling larger quantities to prevent static discharge.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Wash hands thoroughly after handling the compound.[9]
Experimental Protocol: Stereoselective Reduction of the Ketone
The following protocol details a representative application of this compound in a stereoselective reduction of the ketone to a hydroxyl group. This transformation is a common step in the synthesis of many biologically active molecules. The choice of a stereoselective reducing agent is crucial for controlling the stereochemistry of the resulting alcohol, which can have a profound impact on the biological activity of the final product.
Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate TLC solvent system (e.g., 30% ethyl acetate in hexanes)
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol. Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The slow addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the completion of the reaction.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0°C to decompose any unreacted sodium borohydride.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure di-hydroxy ester.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing. If irritation persists, seek medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
In case of a spill: Evacuate the area. Wear appropriate PPE and contain the spill. For a solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[9]
Disposal Guidelines
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[9] Do not dispose of down the drain or in the general trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and TLC plates, should be considered chemical waste and placed in a designated, sealed container for hazardous waste disposal.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste. Once clean, the container can be disposed of according to institutional guidelines.
Visualizations
Logical Workflow for Handling and Storage
Caption: Decision-making workflow for the safe handling and storage of this compound.
References
-
Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. Retrieved from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Proper Use of a Desiccator. Retrieved from [Link]
-
PMC. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate. Retrieved from [Link]
-
Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). Dimethyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate. Retrieved from [Link]
-
Beilstein Journals. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Prostaglandin synthesis and intermediates for use therein.
-
PMC. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of (&)-Prostaglandin l2 Methyl Ester and its 15-Epimer from 2-( Cyclopent-2-enyl). Retrieved from [Link]
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]
-
PMC. (n.d.). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Prostaglandins and congeners. 18. Synthesis of cyclopentenolone precursors to prostaglandins from 2,5-dihydro-2,5-dimethoxyfurans. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Welcome to the technical support center for the purification of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying this versatile β-keto ester from reaction mixtures.
Introduction: The Chemistry of Purification
This compound is commonly synthesized via the Dieckmann condensation, an intramolecular cyclization of a diester like dimethyl adipate.[1][2][3] This reaction, while effective, can result in a variety of impurities including unreacted starting materials, by-products from intermolecular condensation, and degradation products. The inherent polarity and the presence of both ketone and ester functionalities in the target molecule present unique challenges for purification. This guide will address these challenges head-on, providing practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture after a Dieckmann condensation to synthesize this compound?
A1: The primary impurities typically encountered are:
-
Unreacted Dimethyl Adipate: The starting diester may not have fully cyclized.
-
Intermolecular Condensation Products: Instead of intramolecular cyclization, two molecules of dimethyl adipate can react to form higher molecular weight oligomers.[4]
-
Methanol: The solvent used in the reaction.
-
Base Residues: Salts resulting from the neutralization of the base catalyst (e.g., sodium methoxide).
-
Hydrolysis Products: If exposed to water, either of the ester groups can hydrolyze to the corresponding carboxylic acid.
Q2: My TLC plate shows multiple spots close to each other. How can I be sure if it's multiple compounds or another phenomenon?
A2: With β-keto esters like this compound, you might be observing keto-enol tautomerism on the silica gel plate. The keto and enol forms can have slightly different polarities, leading to spot broadening or the appearance of two distinct, yet close, spots. To confirm this, you can try running the TLC in a solvent system of a different polarity or on a different stationary phase (e.g., alumina). If the spot behavior remains consistent relative to your product, it is likely tautomerism.
Q3: I'm concerned about the stability of my compound on silica gel during flash chromatography. Is this a valid concern?
A3: Yes, it is a very valid concern. Silica gel is inherently acidic and can cause degradation of β-keto esters. The acidic silanol groups on the silica surface can catalyze hydrolysis of the ester groups or promote other side reactions. This can lead to lower yields and the introduction of new impurities.
Troubleshooting Purification Methods
This section provides detailed troubleshooting for the most common purification techniques for this compound.
Flash Column Chromatography
Flash chromatography is a powerful technique for purifying polar compounds. However, its success is highly dependent on the choice of stationary and mobile phases.
Problem 1: Low yield and streaking of the product on the column.
-
Cause: As mentioned, the acidic nature of standard silica gel can lead to product degradation. The streaking is often a result of the compound interacting too strongly with the stationary phase.
-
Solution:
-
Neutralize the Silica Gel: Before packing your column, you can slurry the silica gel in your chosen eluent containing a small amount of a volatile base, such as 1-3% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol.
-
Optimize Your Solvent System: A well-chosen solvent system can minimize interactions with the stationary phase and improve separation. For this compound, a good starting point is a mixture of hexane and ethyl acetate.[5][6]
-
Problem 2: Poor separation of the product from impurities.
-
Cause: The polarity of your solvent system may not be optimal for resolving your target compound from closely eluting impurities.
-
Solution:
-
Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to achieve the best separation on a column.[7]
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product, leaving more polar impurities on the column. A typical gradient could be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane.
-
Consider an Alternative Solvent System: If hexane/ethyl acetate doesn't provide adequate separation, try a different combination like dichloromethane/methanol.[5]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (neutralized) or Neutral Alumina | Minimizes acid-catalyzed degradation of the β-keto ester. |
| Mobile Phase (Starting Point) | 20-30% Ethyl Acetate in Hexane | Provides good initial separation for moderately polar compounds. |
| Target Rf on TLC | 0.2 - 0.4 | Ensures good resolution and a reasonable elution time during column chromatography.[7] |
Workflow for Flash Chromatography Optimization
Caption: Workflow for optimizing flash chromatography purification.
Vacuum Distillation
Given its relatively high boiling point, vacuum distillation is a viable method for purifying this compound, especially for larger scales.[8]
Problem 1: The compound appears to be decomposing in the distillation pot.
-
Cause: Even under vacuum, the required temperature might be high enough to cause thermal decomposition, especially with prolonged heating.
-
Solution:
-
Use a High-Vacuum System: The lower the pressure, the lower the boiling point. Aim for a pressure below 1 mmHg if possible.
-
Short-Path Distillation: A short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Ensure Even Heating: Use a heating mantle with a stirrer to prevent localized overheating at the bottom of the flask.
-
Problem 2: Inconsistent boiling point and poor separation.
-
Cause: This can be due to a fluctuating vacuum or the presence of volatile impurities.
-
Solution:
-
Check for Leaks: Ensure all joints in your distillation setup are properly sealed. Use high-vacuum grease sparingly.
-
Use a Fractionating Column: A short Vigreux column can help to better separate compounds with close boiling points.
-
Fore-Run Collection: Collect an initial fraction of any lower-boiling impurities before collecting your main product fraction.
-
| Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 760 (Atmospheric) | > 250 (Decomposition likely) | Not recommended due to high temperature required. |
| 10 | ~150-160 | Achievable with a standard rotary evaporator vacuum pump. |
| 1 | ~110-120 | Requires a good vacuum pump; minimizes thermal stress. |
Note: These are estimated boiling points and should be determined empirically.
Recrystallization
Recrystallization can be an effective final polishing step to obtain highly pure, crystalline material.
Problem: The compound oils out instead of crystallizing.
-
Cause: The solvent system is not ideal, or the compound is still too impure. Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, consider solvent systems like:
-
Ethyl acetate/Hexane
-
Acetone/Hexane
-
Methanol/Water
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting workflow for recrystallization issues.
Experimental Protocols
Protocol 1: Flash Chromatography Purification
-
TLC Analysis: Develop a TLC plate of your crude material in 30% ethyl acetate/hexane. If the Rf of your product is not between 0.2-0.4, adjust the solvent ratio accordingly.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent containing 1% triethylamine. Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~3.7 ppm (s, 6H, 2 x -OCH₃)
-
~2.5-3.5 ppm (m, 6H, cyclopentanone ring protons)
-
The exact shifts and multiplicities will depend on the stereochemistry of the product. The provided spectrum for the cis-isomer can be used as a reference.[9]
-
References
-
A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 3, 2026, from [Link]
-
Supporting Information for Asymmetric Intramolecular Michael Addition of Diazoketones with Enones Catalyzed by a Chiral C2-Symmetric N,N'-Dioxide-Scandium(III) Complex. (n.d.). Wiley-VCH. Retrieved January 3, 2026, from [Link]
-
Dimethyl Adipate Definition. (n.d.). Fiveable. Retrieved January 3, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 3, 2026, from [Link]
-
Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 3, 2026, from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. University of Wesleyan. Retrieved January 3, 2026, from [Link]
-
A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. (2025, August 4). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. Retrieved January 3, 2026, from [Link]
-
Experimental Help for Dieckmann Condensation. (2021, May 6). Reddit. Retrieved January 3, 2026, from [Link]
-
Determining solvent strength in flash column chromatography. (2023, February 10). Biotage. Retrieved January 3, 2026, from [Link]
-
Dieckmann Reaction. (n.d.). Cambridge University Press. Retrieved January 3, 2026, from [Link]
-
1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
- Process for preparing cyclic ketones. (2006, April 13). Google Patents.
-
Silica-Mediated Monohydrolysis of Dicarboxylic Esters. (n.d.). Wiley Online Library. Retrieved January 3, 2026, from [Link]
-
Vacuum distillation. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved January 3, 2026, from [Link]
-
Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved January 3, 2026, from [Link]
-
Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Dieckmann Condensation. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]
-
Dimethyl 4-oxo-1,2-cyclopentanedicarboxylate (C9H12O5). (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). Appretech Scientific Limited. Retrieved January 3, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved January 3, 2026, from [Link]
-
Dieckmann Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. (2015, March 15). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Dieckmann condensation. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022, May 22). MDPI. Retrieved January 3, 2026, from [Link]
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- 5. chem.rochester.edu [chem.rochester.edu]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. silicycle.com [silicycle.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. 4-oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester(1001666-74-5) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, helping you troubleshoot common issues and maximize your yield and purity.
The primary route to this compound is through an intramolecular cyclization of a suitable acyclic diester via the Dieckmann Condensation .[1][2] This reaction is an intramolecular version of the more broadly known Claisen condensation, which is highly effective for creating five- and six-membered rings.[3][4] This guide is structured around a robust protocol for this reaction, followed by a comprehensive troubleshooting and FAQ section to address challenges you may encounter.
Core Experimental Protocol: Dieckmann Condensation
This protocol outlines a standard procedure for the synthesis. The key to success lies in the meticulous control of reaction conditions, particularly the exclusion of moisture.
Reaction Scheme:
Caption: A logical flowchart for diagnosing the cause of low reaction yield.
Q2: My final product is contaminated with byproducts. I suspect hydrolysis. How can I prevent this?
A2: The presence of carboxylic acids or other hydrolyzed species points directly to moisture contamination. The β-keto ester product is susceptible to hydrolysis and subsequent decarboxylation under basic or acidic conditions, especially at elevated temperatures.
-
Strictly Anhydrous Conditions: This cannot be overstated. Water will hydrolyze your ester. Using alkali metal hydroxides as the base is a known cause of ester hydrolysis and should be avoided. [5]* Matching Alkoxide Base: To prevent transesterification (swapping of the ester's alcohol group), the alkoxide base should match the alcohol of the ester. For a dimethyl ester, sodium methoxide is the ideal base. [6]If you use sodium ethoxide, you risk forming the corresponding ethyl ester, leading to a mixture of products.
-
Controlled Work-up: Perform the aqueous quench at low temperatures (0°C) to minimize base-catalyzed hydrolysis of the product. Neutralize the reaction mixture promptly.
Q3: The reaction seems to stall and does not go to completion, even with extended reaction times. What can I do?
A3: Stalling often points to an equilibrium issue or insufficient activation energy.
-
Increase Temperature: If using a lower-boiling solvent like THF, switching to a higher-boiling one like toluene can provide the necessary thermal energy to overcome the activation barrier.
-
Use a Stronger Base: While sodium hydride/methoxide is standard, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to pre-form the enolate quantitatively before the cyclization step. [7]This removes the equilibrium nature of the initial deprotonation. However, LDA is more expensive and requires more stringent handling procedures.
-
Solvent Choice: Polar aprotic solvents like THF or DMF can enhance the stability of the enolate intermediate, potentially improving reaction rates. [8]However, non-polar solvents like toluene are often preferred as they can reduce side reactions and allow for the removal of alcohol byproducts via azeotropic distillation. [6]
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Dieckmann Condensation?
A1: The reaction proceeds through a series of equilibrium steps analogous to the Claisen condensation. [3][8]
-
Enolate Formation: A strong base (methoxide, OMe⁻) removes an acidic α-proton from one of the ester groups to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the other ester group, forming a new carbon-carbon bond and creating a five-membered ring. This results in a tetrahedral intermediate. [9]3. Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group.
-
Irreversible Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The methoxide base quickly and irreversibly removes this proton, forming a resonance-stabilized enolate. This final acid-base step is the thermodynamic driving force for the entire reaction. [10]5. Protonation: An acidic workup (e.g., adding H₃O⁺) protonates the enolate to yield the final neutral this compound product. [2][9] Reaction Mechanism Diagram
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
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- 5. researchgate.net [researchgate.net]
- 6. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Common side reactions in the synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. The primary synthetic route is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2] While robust, this reaction is sensitive to specific conditions, and deviations can lead to significant side reactions, impacting yield and purity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your synthesis.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the likely cause and a set of actionable recommendations.
Question 1: My reaction yield is extremely low, and upon analysis, I've recovered a significant amount of my starting material (dimethyl adipate). What is the likely cause?
The Likely Cause: This issue typically points to an incomplete or failed reaction, which can be attributed to several factors related to the reaction equilibrium. The Dieckmann condensation is a reversible reaction.[1] The equilibrium is driven to the product side by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-hydrogen.[3] If this deprotonation does not occur efficiently, the reaction can stall or revert to the starting materials.
-
Insufficient or Inactive Base: The most common culprit is an issue with the base. Sodium methoxide (NaOCH₃) is highly hygroscopic and can be deactivated by moisture. An insufficient amount of base (less than one full equivalent) will not be able to drive the final, irreversible deprotonation step that locks in the product.
-
Sub-optimal Reaction Temperature: While the reaction proceeds at room temperature, gentle heating is often required to achieve a reasonable rate. If the temperature is too low, the reaction may be kinetically too slow to complete within the allotted time.
Recommended Actions:
-
Verify Base Quality and Stoichiometry: Use a freshly opened bottle of sodium methoxide or verify the activity of your current stock. Ensure you are using at least one stoichiometric equivalent of the base relative to the dimethyl adipate.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., toluene or methanol) to prevent the base from being quenched by water.
-
Optimize Temperature: After the initial addition of reagents, gently reflux the reaction mixture (e.g., in toluene for 2-4 hours) to ensure the reaction goes to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Acidic Workup: The final product is formed only after a careful acidic workup, which protonates the enolate intermediate.[5] Ensure this step is performed correctly after the reaction is complete.
Question 2: The reaction produced a viscous, sticky polymer-like substance that is difficult to purify. What went wrong?
The Likely Cause: The formation of a polymer suggests that an intermolecular Claisen condensation has occurred as a major side reaction, competing with the desired intramolecular Dieckmann condensation.[6] Instead of one molecule cyclizing, the enolate of one dimethyl adipate molecule attacks the ester of a different molecule, leading to chain elongation and polymerization.
This side reaction is heavily favored under conditions of high concentration. The intramolecular reaction relies on the two ends of the same molecule finding each other, a process that is concentration-independent. The intermolecular reaction, however, depends on two different molecules colliding and is therefore highly concentration-dependent.
Recommended Actions:
-
Employ High-Dilution Conditions: The most effective way to favor the intramolecular cyclization is to run the reaction at a lower concentration. A common starting point is a 0.1 M solution of the diester in the chosen solvent. This increases the statistical probability of the molecule's ends reacting with each other rather than with a neighboring molecule.
-
Slow Addition of Substrate: Instead of adding all the diester at once, consider slowly adding the dimethyl adipate solution to the basic solvent mixture over several hours using a syringe pump. This technique maintains a low instantaneous concentration of the substrate, further promoting the intramolecular pathway.
Visualizing the Competing Pathways
The following diagram illustrates the desired intramolecular pathway versus the problematic intermolecular side reaction.
Figure 1: Competing intramolecular (desired) and intermolecular (side reaction) pathways.
Question 3: My NMR spectrum shows signals for my desired product, but also unexpected signals corresponding to a different ester (e.g., ethyl ester). How did this happen?
The Likely Cause: This is a classic case of transesterification .[2] This side reaction occurs when the alkoxide base does not match the alkyl group of the starting ester. For example, if you use sodium ethoxide (NaOEt) as the base with dimethyl adipate, the ethoxide can act as a nucleophile and attack the methyl ester carbonyls. This results in an equilibrium mixture of dimethyl, diethyl, and mixed methyl-ethyl esters, complicating the reaction and purification.
Recommended Actions:
-
Match the Base to the Ester: Always use an alkoxide base with the same alkyl group as your ester. For dimethyl adipate, the correct base is sodium methoxide (NaOCH₃) . For diethyl adipate, use sodium ethoxide (NaOEt).
-
Prepare the Base In Situ (Optional): For ultimate control, you can prepare the sodium methoxide in situ by adding clean sodium metal to anhydrous methanol. This ensures the base is fresh and free from contaminants.
Frequently Asked Questions (FAQs)
Q: What is the optimal base and solvent combination for this synthesis? A: The standard and most reliable combination is sodium methoxide as the base in an anhydrous solvent like toluene or methanol.[7] Toluene is often preferred as it allows for refluxing at a higher temperature to ensure the reaction completes, and the product's solubility can be managed during workup.
Q: Why are anhydrous conditions so critical for the Dieckmann condensation? A: Water interferes with the reaction in two primary ways:
-
Quenches the Base: The alkoxide base is strong and will readily react with any water present, deactivating it and preventing it from deprotonating the diester to initiate the condensation.
-
Promotes Hydrolysis: Under basic conditions, any water present can hydrolyze the ester groups of both the starting material and the product (saponification), leading to carboxylate salts. This not only consumes the starting material but also makes the final purification significantly more complex.
Q: What is the specific role of the final acidic workup step? A: The reaction does not directly yield the final β-keto ester. Instead, it forms the sodium enolate salt of the product, which is stable and represents the thermodynamic sink that drives the reaction to completion.[3] The acidic workup (e.g., with dilute HCl or NH₄Cl) is a crucial final step that neutralizes any remaining base and protonates the enolate to generate the final, neutral this compound product.[5]
Troubleshooting Workflow
If you encounter low yields or impure products, follow this logical workflow to diagnose the issue.
Figure 2: A step-by-step workflow for troubleshooting the synthesis.
Data Summary Tables
Table 1: Recommended Reaction Parameters & Expected Outcome
| Parameter | Recommended Condition | Rationale |
| Substrate | Dimethyl Adipate | Symmetrical C6 diester for 5-membered ring formation.[4] |
| Base | Sodium Methoxide (NaOCH₃) | Matches the methyl ester to prevent transesterification.[2] |
| Stoichiometry | 1.0 - 1.2 equivalents of base | Ensures complete reaction and final deprotonation. |
| Solvent | Anhydrous Toluene or Methanol | Inert solvent; anhydrous conditions are critical. |
| Concentration | 0.1 M - 0.5 M | Lower concentration favors intramolecular cyclization. |
| Temperature | 50-80 °C (Gentle Reflux) | Provides sufficient energy to overcome activation barrier. |
| Workup | Aqueous Acid (e.g., 1M HCl) | Protonates the intermediate enolate to yield the final product.[5] |
| Expected Yield | 75-85% | Typical yields for this optimized procedure.[4] |
Table 2: Key Spectroscopic Data for Identification
| Compound | Formula | MW | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | C₉H₁₂O₅ | 200.19 | ~3.75 (s, 3H, OCH₃), ~3.72 (s, 3H, OCH₃), 2.5-3.2 (m, 4H, CH₂), 3.3-3.5 (m, 2H, CH) |
| Dimethyl Adipate (Starting Material) | C₈H₁₄O₄ | 174.19 | ~3.67 (s, 6H, OCH₃), ~2.35 (t, 4H, CH₂), ~1.68 (m, 4H, CH₂) |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and spectrometer.
References
-
Fiveable. (n.d.). Dimethyl Adipate Definition. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What is the product of a Dieckmann condensation of dimethyl adipate?. Retrieved from [Link]
-
Reddit. (n.d.). Help with dieckmann condensation. r/OrganicChemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
- Della, E. W., & Tsanaktsidis, J. (1994). A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. Australian Journal of Chemistry, 47(9), 1705-1707.
-
CP Lab Chemicals. (n.d.). dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
- Pozo C., J. (1961). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
-
Organic Chemistry Tutor. (2023, December 9). Synthesis of Dimethyl Cyclopentane [Video]. YouTube. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 4-Oxocyclopentane-1,2-dicarboxylic acid dimethyl ester. Retrieved from [Link]
Sources
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- 5. jk-sci.com [jk-sci.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
Technical Support Center: Optimization of Reaction Conditions for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and optimized synthesis. The primary synthetic route discussed is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning phase of the synthesis.
1. What is the primary reaction for synthesizing this compound?
The most common and effective method is the Dieckmann condensation of dimethyl adipate.[1][4] This is an intramolecular reaction where a diester reacts in the presence of a strong base to form a five-membered cyclic β-keto ester.[1][2]
2. Which base should I choose for the Dieckmann condensation?
The choice of base is critical for the success of the reaction. Sodium methoxide (NaOMe) is a commonly used base, especially when methanol is the solvent.[4] Other strong bases like sodium ethoxide, potassium tert-butoxide (t-BuOK), sodium hydride (NaH), and lithium diisopropylamide (LDA) can also be employed.[5][6] Sterically hindered bases like t-BuOK or LDA are often used in aprotic solvents at lower temperatures to minimize side reactions.[5]
3. How does the choice of solvent affect the reaction?
The solvent plays a crucial role in the reaction's efficiency. Protic solvents like ethanol are often used with their corresponding alkoxide bases (e.g., sodium ethoxide in ethanol).[5] However, to drive the reaction equilibrium forward, it can be advantageous to use a nonpolar solvent like toluene or xylene and remove the alcohol byproduct by distillation.[7] Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can enhance the stability of the enolate intermediate.[5]
4. What are the typical reaction temperatures and times?
Reaction conditions can vary depending on the chosen base and solvent. Reactions with sodium methoxide in an alcohol solvent are often run at reflux. When using stronger, sterically hindered bases in aprotic solvents, the reaction can often be performed at lower temperatures. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
5. What is the driving force for the Dieckmann condensation?
The formation of the cyclic β-keto ester is an equilibrium process. The reaction is driven to completion by the deprotonation of the product by the alkoxide base. The resulting enolate is resonance-stabilized and precipitates from the reaction mixture, shifting the equilibrium towards the product.[8] An acidic workup is then required to protonate the enolate and yield the final product.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base may have degraded due to moisture. 2. Insufficient Base: An inadequate amount of base will result in incomplete reaction. 3. Reaction Equilibrium: The equilibrium may not be shifting towards the product. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Use a fresh, unopened container of the base or test the activity of the current batch. 2. Ensure at least one equivalent of a strong base is used. 3. If using an alcohol solvent, consider switching to a nonpolar solvent and removing the alcohol byproduct via distillation.[7] 4. Gradually increase the reaction temperature while monitoring the progress by TLC or GC. |
| Formation of Side Products | 1. Intermolecular Claisen Condensation: This can occur if the reaction concentration is too high, leading to dimerization.[5] 2. Hydrolysis of Ester: Presence of water in the reaction can lead to the hydrolysis of the ester groups. 3. Michael Addition: The enolate can potentially react with any α,β-unsaturated impurities. | 1. Employ high-dilution techniques to favor the intramolecular reaction. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Purify the starting dimethyl adipate to remove any reactive impurities. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Acidification: If the enolate is not fully protonated during the workup, the product will remain in the aqueous layer. 2. Emulsion during Extraction: The formation of a stable emulsion can make phase separation difficult. 3. Co-distillation with Solvent: The product may have a similar boiling point to the solvent used. | 1. Ensure the aqueous layer is acidic (pH 1-2) by testing with pH paper before extraction. 2. Add a saturated brine solution to the separatory funnel to help break the emulsion. 3. Use a rotary evaporator under reduced pressure to remove the solvent. If necessary, consider purification by column chromatography. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol provides a reliable method for the synthesis, incorporating best practices for yield and purity.
Materials:
-
Dimethyl adipate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) to anhydrous methanol.
-
Add a solution of dimethyl adipate (1 equivalent) in toluene dropwise to the stirred suspension of sodium methoxide over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold 1M HCl, ensuring the final pH is between 1 and 2.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Interpretation
Successful synthesis of this compound (C9H12O5, MW: 200.19 g/mol )[10][11][12] can be confirmed by various analytical techniques:
-
¹H NMR: Expect to see signals corresponding to the two methoxy groups, as well as the protons on the cyclopentanone ring. The integration of these signals should be consistent with the structure.
-
¹³C NMR: The spectrum should show peaks for the ketone carbonyl, the two ester carbonyls, the two methoxy carbons, and the carbons of the cyclopentanone ring.
-
IR Spectroscopy: Look for characteristic strong absorption bands for the ketone carbonyl (around 1740 cm⁻¹) and the ester carbonyls (around 1730 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.
References
-
Fiveable. (n.d.). Dimethyl Adipate Definition. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved from [Link]
- Google Patents. (2006). US20060079709A1 - Process for preparing cyclic ketones.
-
Toppr. (n.d.). A Dieckmann condensation of diethyl adipate was carried. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]
-
Reddit. (2025, October 14). Help with dieckmann condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
CSIRO Publishing. (1994). A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. Retrieved from [Link]
-
YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 4. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 8. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
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- 10. chemscene.com [chemscene.com]
- 11. appretech.com [appretech.com]
- 12. calpaclab.com [calpaclab.com]
Troubleshooting Dimethyl 4-oxocyclopentane-1,2-dicarboxylate crystallization
Welcome to the technical support guide for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of purifying this compound via crystallization. As a cyclic β-keto ester, its purification can present unique challenges. This guide provides in-depth, field-proven insights and systematic protocols to help you achieve high-purity crystalline material efficiently.
Section 1: Physicochemical Profile and Synthesis Context
Understanding the fundamental properties of this compound is the first step in developing a robust crystallization protocol.
1.1 Key Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₅ | [1][2] |
| Molecular Weight | 200.19 g/mol | [1][2] |
| Appearance | White to off-white solid | Vendor Data |
| Purity (Typical) | ≥97% | [3] |
| Storage | Room Temperature | [2] |
| H-Bond Acceptors | 5 | [2] |
| H-Bond Donors | 0 | [2] |
| LogP | -0.0723 (Computed) | [2] |
| Melting Point | Not available in literature | - |
Expert Insight: The absence of a reported melting point in the literature is a critical data gap. It is highly recommended that you determine the melting point of your crude and purified material using a standard melting point apparatus. This value is not only a key indicator of purity but is also essential for troubleshooting issues like "oiling out," where the compound melts in the hot solvent instead of dissolving.
1.2 Synthesis Context: The Dieckmann Condensation
This molecule is a classic product of the Dieckmann Condensation , an intramolecular reaction of a diester to form a cyclic β-keto ester.[4][5][6] Understanding this synthesis route is crucial because it informs the likely impurities you are trying to remove.
Common Impurities May Include:
-
Unreacted Starting Material: The linear 1,6-diester precursor.
-
Reaction Base/Byproducts: Residual alkoxide base (e.g., sodium ethoxide) or salts formed during workup.
-
Solvent: Residual alcohol (e.g., ethanol) or other solvents used in the reaction.[7]
-
Side-Products: Polymers or products from intermolecular condensation.
Section 2: Crystallization Protocols
A successful crystallization hinges on selecting the right solvent system. The goal is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.
Workflow for Crystallization
Caption: General workflow for recrystallization.
2.1 Protocol A: Single-Solvent Crystallization
This is the most straightforward method and should be attempted first.
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and upon heating. Good candidates will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: Place your crude solid in an Erlenmeyer flask. Add a boiling chip. On a hot plate, bring your chosen solvent to a boil in a separate beaker. Add the hot solvent to the flask containing the solid portion-wise, swirling after each addition, until the solid just dissolves. Causality: Using the minimum amount of solvent is critical for maximizing recovery; excess solvent will keep more of your product dissolved even when cold.
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
2.2 Protocol B: Solvent/Anti-Solvent Crystallization
This method is useful if no single solvent has the ideal solubility profile. It requires a "solvent" in which the compound is very soluble and an "anti-solvent" in which it is insoluble, with the two being miscible.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise while stirring or swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol A, using the solvent/anti-solvent mixture (or just the anti-solvent) for washing.
Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Ethyl Acetate | 77 | Medium | The ester groups suggest good compatibility. A common first choice. |
| Acetone | 56 | Medium-High | The ketone group suggests good solubility. Its volatility aids in drying. |
| Isopropanol | 82 | Medium | Can be a good alternative to ethanol, often with better solubility profiles. |
| Toluene | 111 | Low | May work if the compound is less polar than expected. Good for slow cooling. |
| Hexanes/Ethyl Acetate | Variable | N/A | A classic solvent/anti-solvent pair for compounds of moderate polarity. |
| Dichloromethane/Hexanes | Variable | N/A | Another common solvent/anti-solvent system. |
Section 3: Troubleshooting Guide (FAQ Format)
This section addresses the most common issues encountered during the crystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common crystallization problems.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a common issue that indicates the solution is not supersaturated. Here are the steps to take, in order:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[8] The microscopic scratches provide a surface for crystals to begin forming.
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for crystal growth.[8]
-
Reduce Solvent Volume: If the above methods fail, you likely have too much solvent.[1][8] Gently heat the solution and boil off a portion of the solvent. Then, allow it to cool again.
-
Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding an anti-solvent (see Protocol B) to decrease the compound's solubility.
Q2: My compound separated as an oil, not a solid. How do I fix this?
A2: This phenomenon, known as "oiling out," occurs when the melting point of the solute is lower than the temperature of the solution from which it is trying to crystallize. Since the compound is a liquid at that temperature, it cannot form a crystal lattice.
-
Immediate Action: Reheat the solution until the oil completely redissolves. Add a bit more solvent (10-20% more volume) to lower the saturation temperature.[1] Allow the solution to cool much more slowly. An insulated container (like a beaker wrapped in glass wool) can help.
-
Underlying Cause - High Impurity Level: Oiling out is often a sign of significant impurities, which can depress the melting point of your compound. If the problem persists, consider purifying the crude material by column chromatography before attempting crystallization again.
-
Underlying Cause - Solvent Choice: The boiling point of your solvent may be too high. Try re-crystallizing from a lower-boiling point solvent that passes the initial screening test.
Q3: The crystals formed instantly as a very fine powder. Is this a problem?
A3: Yes, this is likely a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[1] Ideal crystallization occurs slowly, over a period of 15-30 minutes, allowing for the formation of well-ordered, pure crystals.
-
Solution: Reheat the flask to re-dissolve the solid. Add a small amount of additional solvent (5-10%) and allow the solution to cool more slowly.[1] If you placed it directly in an ice bath, let it cool to room temperature on the benchtop first.
Q4: My final yield is very low. What are the common causes?
A4: Low yield can result from several factors throughout the process:
-
Excess Solvent: This is the most common cause. As mentioned, using the absolute minimum amount of hot solvent to dissolve the compound is crucial.[1]
-
Premature Crystallization: If you performed a hot filtration, the compound may have crystallized in the filter funnel. To prevent this, use a stemless funnel and pre-heat it with hot solvent before filtering your solution.
-
Incomplete Cooling: Ensure you have allowed sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize precipitation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
What should I do if crystallisation does not occur? (2017). Quora. [Link]
-
dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg. CP Lab Chemicals. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. (1994). CSIRO Publishing. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
-
Dieckmann Condensation. (2023). Chemistry LibreTexts. [Link]
-
1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. PubChem. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
Sources
- 1. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common and nuanced challenges encountered during the large-scale production of this valuable intermediate. Our focus is on the prevalent synthetic route: the intramolecular Dieckmann condensation of dimethyl adipate. We will delve into the mechanistic underpinnings, provide a scalable protocol, and offer robust troubleshooting advice to ensure a successful, high-yield synthesis.
Section 1: The Core Reaction - Dieckmann Condensation
The synthesis of this compound is a classic example of the Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[1] This base-catalyzed reaction converts a 1,6-diester—in this case, dimethyl adipate—into a five-membered cyclic β-keto ester.[1][2]
Reaction Mechanism
Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through several equilibrium steps, with the final deprotonation of the product being the key irreversible, driving force of the reaction.[2][3]
-
Enolate Formation: A strong base abstracts an acidic α-proton from a carbon adjacent to one of the ester carbonyls, forming a nucleophilic enolate ion.
-
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate.[4]
-
Ring Closure & Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide (-OCH₃) leaving group to yield the cyclic β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic than the starting diester. The alkoxide base (or another equivalent of strong base) rapidly and irreversibly deprotonates the α-carbon situated between the two carbonyls. This step shifts the entire equilibrium toward the product.[2][5]
-
Acidic Work-up: A final protonation step during acidic work-up neutralizes the enolate to yield the final product.[4]
Caption: Key steps of the Dieckmann condensation mechanism.
Critical Parameters for Scale-Up
Successfully scaling this reaction depends on meticulous control over several key parameters. The choice of base and solvent is particularly crucial and interdependent.
| Parameter | Options & Considerations | Rationale for Large-Scale Operations |
| Base | Sodium Hydride (NaH): Highly effective, non-nucleophilic. Potassium tert-Butoxide (t-BuOK): Strong, sterically hindered base. Sodium Methoxide (NaOMe): Classical choice, but can lead to side reactions. | Sodium Hydride (60% dispersion in mineral oil) is often preferred for large-scale synthesis. It is a powerful, non-nucleophilic base that minimizes side reactions. However, it requires an aprotic solvent (like Toluene or THF) and careful handling due to its flammability and reactivity with water.[4] |
| Solvent | Toluene: High boiling point, aprotic, good for NaH reactions. Tetrahydrofuran (THF): Polar aprotic, enhances enolate stability. Ethanol/Methanol: Only suitable if using the corresponding alkoxide base to prevent transesterification. | Toluene is an excellent choice for scale-up. Its high boiling point allows for a wide operational temperature range, it is relatively inexpensive, and it facilitates water removal via azeotropic distillation if needed. Polar aprotic solvents like THF can also be effective.[4] |
| Temperature | Typically initiated at room temperature with cooling, then refluxed to drive to completion. | The reaction is exothermic, especially during base addition. On a large scale, controlled addition of the base or diester at a moderate temperature (e.g., 20-30°C) with efficient cooling is essential to prevent runaways. After the initial exotherm, heating to reflux (in toluene, ~110°C) is typically required to ensure the reaction goes to completion. |
| Stoichiometry | A minimum of 1.0 equivalent of base is mechanistically required. | To ensure complete conversion and overcome any potential deactivation of the base by trace impurities (like water or acidic residues in the starting material), a slight excess of base (1.05-1.1 equivalents ) is recommended at scale.[2] |
Section 2: Scalable Experimental Protocol
This protocol outlines a procedure for the synthesis on a multi-kilogram scale using sodium hydride in toluene.
Caption: General workflow for large-scale Dieckmann synthesis.
Materials:
-
Dimethyl Adipate (10.0 kg, 57.4 mol)
-
Sodium Hydride (60% dispersion in mineral oil) (2.53 kg, 63.2 mol, 1.1 eq)
-
Anhydrous Toluene (100 L)
-
Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
Procedure:
-
Reactor Preparation: Ensure a large-scale reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet. Purge the reactor thoroughly with nitrogen to establish an inert atmosphere.
-
Charging Reagents: Under a strong nitrogen flow, charge the anhydrous toluene (70 L) into the reactor, followed by the sodium hydride dispersion. Begin vigorous stirring.
-
Initial Heating: Gently heat the stirred suspension to 40-50°C to aid in the dispersion of the sodium hydride.
-
Substrate Addition: Dissolve the dimethyl adipate in the remaining anhydrous toluene (30 L). Slowly add this solution to the reactor via an addition funnel or pump over 2-3 hours. Crucially, monitor the internal temperature . The reaction is exothermic; maintain the temperature below 60°C during the addition by using a cooling jacket.
-
Reaction Completion: Once the addition is complete, slowly heat the reaction mixture to reflux (~110°C). Monitor the reaction progress by GC analysis of quenched aliquots. The reaction is typically complete within 3-5 hours at reflux, indicated by the disappearance of dimethyl adipate.
-
Quenching: Cool the reactor to 0-10°C. In a separate, appropriately sized vessel, prepare a quench solution of acetic acid in water. Slowly and carefully transfer the reaction mixture into the cold quench solution with vigorous stirring, ensuring the temperature of the quench pot does not exceed 25°C. This neutralizes the excess sodium hydride and protonates the product enolate.
-
Aqueous Work-up: Transfer the quenched mixture to a separatory funnel or perform the separation in the reactor if equipped. Separate the organic (toluene) layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove all acetic acid), and finally with brine.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purification: The resulting crude oil is purified by fractional vacuum distillation. First, a forerun of any remaining toluene and low-boiling impurities is collected. The unreacted dimethyl adipate will distill next, followed by the higher-boiling product, this compound.
Section 3: Troubleshooting Guide
Caption: Decision tree for troubleshooting common synthesis issues.
Q: My yield is consistently low, and GC analysis shows a significant amount of starting material remaining. What is the likely cause?
A: This points to an incomplete reaction. Several factors could be at play:
-
Inactive Base: Sodium hydride is highly reactive and can be deactivated by improper storage or exposure to atmospheric moisture. Ensure you are using fresh, properly handled NaH from a sealed container.
-
Insufficient Base: As the reaction's driving force is the deprotonation of the product, a full equivalent of active base is non-negotiable.[2] Acidic impurities in your starting material or solvent can consume the base. Using a slight excess (1.05-1.1 eq) is a robust strategy.
-
Water Contamination: The presence of water will rapidly quench the sodium hydride. Ensure your dimethyl adipate and toluene are anhydrous.
-
Insufficient Reaction Time/Temperature: While the reaction is exothermic initially, it requires a period at reflux to be driven to completion. Confirm your internal temperature is reaching the boiling point of toluene and extend the reflux time, monitoring by GC until the starting material is consumed.
Q: The reaction mixture turned very dark, almost black, during the heating phase. Is this normal?
A: No, a dark black color often indicates decomposition or significant side reactions.
-
Temperature Runaway: The most common cause is poor temperature control during the initial exothermic addition of the diester. If the local temperature becomes too high, undesired polymerization or decomposition pathways can occur. The solution is slower addition and more efficient cooling.
-
Starting Material Purity: Impurities in the dimethyl adipate, such as residual adipic acid or other acidic species, can catalyze side reactions at high temperatures.[6] Consider purifying the dimethyl adipate by vacuum distillation before use if you suspect this is an issue.
Q: I'm having trouble separating the product from the starting material during distillation. What can I do?
A: This is a common purification challenge that hinges on the boiling point difference between the two esters.
-
Improve Distillation Efficiency: Use a fractionating column (e.g., Vigreux or packed column) rather than a simple distillation apparatus. This increases the theoretical plates and provides better separation.
-
Optimize Vacuum: A stable, deep vacuum is essential. Ensure your vacuum pump is operating correctly and there are no leaks in the system. The greater the difference in boiling points at a given pressure, the easier the separation. Experiment with different vacuum levels to find the optimal separation window.
-
Check for Azeotropes: While unlikely to be a major issue here, always consider the possibility of azeotrope formation, which would make distillation separation impossible. In this case, chromatographic methods would be required, though this is less practical at a very large scale.
Section 4: Frequently Asked Questions (FAQs)
Q: Why must I use a full equivalent of base? Can't it be catalytic? A: The base is not a true catalyst in this reaction; it is a reagent. All steps of the condensation prior to the final deprotonation are in equilibrium. The product, a β-keto ester, is much more acidic than the starting material. The base deprotonates this product to form a very stable enolate, which acts as a "thermodynamic sink," effectively removing the product from the equilibrium and pulling the reaction to completion.[5] Without a full equivalent of base, the reaction would establish an equilibrium with only a small amount of product formed.
Q: What are the primary safety hazards I should be aware of at scale? A: 1. Sodium Hydride: Extremely flammable and reacts violently with water, releasing hydrogen gas which can ignite. It must be handled under an inert atmosphere (nitrogen or argon) at all times. The mineral oil dispersion mitigates some risk, but care is still paramount. 2. Hydrogen Gas Evolution: Both the reaction of NaH with trace water and the quenching process generate hydrogen. The reactor and quench vessel must be well-ventilated and free of ignition sources. 3. Exothermic Reaction: A runaway reaction is a serious risk. Controlled addition rates and robust cooling capacity are mandatory.
Q: Can I use sodium methoxide in methanol instead of sodium hydride in toluene? A: Yes, this is the "classic" Dieckmann condensation condition. However, for large-scale production, it has drawbacks. Using methanol introduces a lower-boiling solvent, which can limit the reaction temperature. Furthermore, if your starting material is not a methyl ester, using sodium methoxide would lead to transesterification as a major side product. The NaH/Toluene system is generally cleaner and more versatile for scale-up.
Section 5: Physicochemical Data
| Compound | Formula | MW ( g/mol ) | Boiling Point |
| Dimethyl Adipate (Reactant) | C₈H₁₄O₄ | 174.20 | ~228 °C @ 760 mmHg ~110-115 °C @ 13-14 mmHg |
| This compound (Product) | C₉H₁₂O₅ | 200.19 | Estimated >130°C @ 13 mmHg* |
References
-
The Good Scents Company. (n.d.). dimethyl adipate, 627-93-0. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl adipate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). DIMETHYL ADIPATE. Retrieved from [Link]
-
ResearchGate. (n.d.). On the origin of the transesterification reaction route during dimethyl adipate hydrogenolysis. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is DIMETHYL ADIPATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical evaluation of parameters affecting Cu nanoparticles formation and their activity in dimethyl adipate hydrogenolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
European Chemicals Agency. (2023, June 9). Dimethyl adipate - Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US6861551B2 - Processes for the preparation of macrocyclic ketones.
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Dimethyl adipate - Food safety and quality: details. Retrieved from [Link]
-
Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). Dimethyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg. Retrieved from [Link]
-
JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester | C11H16O5 | CID 533766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | C9H14O3 | CID 11789638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Stereochemical Integrity of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and face the common challenge of stereochemical instability. Uncontrolled epimerization between the cis and trans isomers can lead to inconsistent results, difficult purifications, and compromised yields. Here, we provide in-depth, troubleshooting-oriented guidance to help you understand, control, and prevent unwanted isomerization during your experiments.
Section 1: The Core Problem: Understanding Epimerization
This section breaks down the fundamental chemical principles governing the isomerization of your target molecule. Understanding the "why" is the first step to mastering the "how."
Q1: What is epimerization and why is it a critical issue for this compound?
Answer: Epimerization is the change in the configuration of atoms at one of several stereocenters in a molecule. For this compound, this refers to the conversion between its cis and trans diastereomers.
-
cis-isomer: Both methoxycarbonyl (-CO₂Me) groups are on the same face of the cyclopentane ring.[1][2]
-
trans-isomer: The two methoxycarbonyl groups are on opposite faces of the ring.[3][4]
This molecule is a β-keto ester, meaning it has a ketone group two carbons away (at the β-position) from the ester's carbonyl carbon. The hydrogen atom on the carbon between the ketone and the ester (the α-carbon) is significantly acidic. In the presence of a base, this proton can be easily removed to form a planar, resonance-stabilized enolate intermediate. The planarity of this intermediate means the original stereochemistry at that carbon is lost. When the enolate is reprotonated, the proton can add back from either face, leading to a mixture of both cis and trans isomers.
This process is problematic because the trans isomer is thermodynamically more stable due to reduced steric strain between the bulky ester groups. Therefore, under conditions that allow for equilibrium (e.g., heat, presence of base, extended reaction times), a pure cis sample will inevitably convert to a mixture favoring the trans isomer.[5][6] This can derail a synthetic sequence that relies on the specific stereochemistry of the starting material.
Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Section 2: Troubleshooting Guide: Identifying the Source of Isomerization
If you're observing an unexpected mixture of isomers, this section will help you diagnose the problem by examining each stage of your experimental process.
Q2: My synthesis is designed to produce the pure cis isomer, but my analytical data (NMR) shows a mixture or primarily the trans isomer. What are the likely causes?
Answer: This is a classic case of unintended epimerization, which can occur during the reaction itself, the workup, or purification. The root cause is almost always the exposure of the β-keto ester to conditions that favor thermodynamic control over kinetic control.[5][7][8]
Let's pinpoint the potential source using the following guide:
| Experimental Stage | Potential Cause of Epimerization | Recommended Action / Solution |
| Reaction Conditions | Excessive Heat or Prolonged Time: Running the reaction (e.g., a Dieckmann condensation) at elevated temperatures or for too long allows the initially formed kinetic (cis) product to equilibrate to the thermodynamic (trans) product.[5] | Operate at the lowest effective temperature. Monitor the reaction closely (e.g., by TLC or LCMS) and quench it as soon as the starting material is consumed. |
| Strongly Basic Conditions: Using an excess of a strong, non-hindered base like sodium methoxide (NaOMe) can maintain a sufficient concentration of enolate to allow for equilibration. | Use the minimum stoichiometric amount of base required. For subsequent reactions, consider a non-equilibrating base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[5][9] | |
| Aqueous Workup | Basic Quench/Wash: Washing the organic layer with a basic solution (e.g., NaHCO₃, Na₂CO₃, or worse, NaOH) will catalyze rapid epimerization at the interface. | Always quench into a mild acid. Pour the reaction mixture into a cold, dilute acidic solution like aqueous ammonium chloride (NH₄Cl) or dilute HCl (pH ~4-5). This protonates any remaining enolate under conditions that disfavor re-enolization. |
| Purification | High-Temperature Distillation: Attempting to purify the compound by distillation, especially at atmospheric pressure, can provide the thermal energy needed to drive the equilibrium towards the trans isomer. | Prioritize purification by flash column chromatography at room temperature. If distillation is necessary, use high vacuum to keep the boiling temperature as low as possible. |
| Basic Stationary Phase: Using basic alumina for column chromatography is a major risk factor and will likely cause on-column epimerization. | Use standard silica gel, which is slightly acidic and generally safe for β-keto esters. Avoid basic modifiers in the eluent. | |
| Storage | Long-term Storage: Storing the compound for extended periods, especially if residual acidic or basic impurities are present, can lead to slow equilibration over time. | Store the purified material in a tightly sealed container in a freezer. Ensure it is free from any reagents used in its synthesis or purification. |
Q3: How can I definitively confirm and quantify the ratio of cis to trans isomers in my sample?
Answer: ¹H NMR spectroscopy is the most direct method. The protons on the stereocenters (H1 and H2) will have different chemical shifts and, more importantly, different vicinal coupling constants (³J) in the two isomers.
-
General Rule: In many cyclic systems, the coupling constant between two vicinal protons in a trans relationship (³J_trans_) is typically larger than the coupling constant for the corresponding cis protons (³J_cis_).[10]
-
What to Look For: Acquire a high-resolution ¹H NMR spectrum and carefully analyze the multiplets corresponding to the protons at C1 and C2. The presence of two distinct sets of signals in this region is a clear indicator of an isomeric mixture. The ratio of the isomers can be determined by integrating the respective, well-resolved peaks.[1][4]
For more complex mixtures or for baseline separation, chiral chromatography (either HPLC or GC) can be an excellent quantitative tool, although it requires method development.
Section 3: Proactive Protocols for Preventing Epimerization
Here we provide validated, step-by-step procedures to handle your compound while preserving its stereochemical configuration.
Q4: What is a reliable, stereochemistry-preserving protocol for working up a reaction that produces this compound?
Answer: The key is to employ a kinetically controlled workup that rapidly and irreversibly protonates any enolate species under non-equilibrating conditions.
Protocol 1: Kinetically Controlled Acidic Workup
-
Pre-cool the Quenching Solution: In a separate flask, prepare a 10% aqueous solution of ammonium chloride (NH₄Cl). Cool this solution in an ice-water bath to 0-5 °C.
-
Cool the Reaction Mixture: Once the reaction is deemed complete, place the reaction flask in an ice-water bath and cool it to 0-5 °C.
-
Perform the Quench: With vigorous stirring, slowly transfer the cold reaction mixture via cannula or dropping funnel into the cold NH₄Cl solution. The goal is to neutralize the base and protonate the enolate quickly at a low temperature.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Combine the organic layers. Wash once with cold deionized water and then once with cold brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. Crucially, ensure the water bath temperature for evaporation does not exceed 30-35 °C.
-
Final Analysis: Immediately analyze the crude product by ¹H NMR to confirm the isomeric ratio before proceeding to purification.
Q5: What is the best practice for purifying the compound without inducing epimerization?
Answer: Standard flash column chromatography on silica gel is the method of choice.
Protocol 2: Purification by Flash Chromatography
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂, 40-63 µm). Do not use alumina.
-
Solvent System (Eluent): A non-polar/polar solvent system like hexanes/ethyl acetate or petroleum ether/ethyl acetate is standard. The polarity can be adjusted based on the TLC analysis of your crude material. Avoid using amine bases (e.g., triethylamine) as eluent additives.
-
Sample Loading: It is best to load the sample "dry" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder atop the column. This avoids using polar loading solvents that can cause band broadening.
-
Elution: Run the column at a steady flow rate. Do not let the column run dry or sit for extended periods with the compound on the silica.
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired isomer.
-
Solvent Removal: Remove the eluent from the combined, pure fractions using a rotary evaporator, again keeping the bath temperature low (<35 °C).
Section 4: FAQ - Advanced Topic
Q6: Is it possible to intentionally convert the cis isomer to the more stable trans isomer?
Answer: Yes, absolutely. If the desired outcome is the thermodynamically more stable trans isomer, you can establish equilibrating conditions to drive the conversion. This is a common strategy to "correct" the stereochemistry from a kinetically controlled reaction.
Workflow for Deliberate Epimerization to the trans-Isomer
Caption: A workflow for intentionally isomerizing to the thermodynamic product.
This procedure involves heating the compound in a solvent (often methanol, to match the ester) with a catalytic amount of a corresponding alkoxide base (sodium methoxide). The elevated temperature provides the energy for the system to overcome activation barriers and reach equilibrium, which will heavily favor the more stable trans product.[6]
References
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Della, E. W., & Tsanaktsidis, J. (1994). A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. Australian Journal of Chemistry, 47(9), 1705-1707. Retrieved from [Link]
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Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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Ashenhurst, J. (2012). Kinetic vs Thermodynamic Products. Master Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
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Powers, D. C., & Ritter, T. (2012). Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic letters, 14(23), 6032–6035. Retrieved from [Link]
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Pearson. (n.d.). What is the primary difference between thermodynamic and kinetic control in enolate formation? Retrieved from [Link]
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Wang, Y., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(40), 8043-8047. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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Molbank. (2022). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Retrieved from [Link]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 689(24), 4208-4214. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (1983). (PDF) Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. Retrieved from [Link]
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CP Lab Chemicals. (n.d.). dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg. Retrieved from [Link]
- Google Patents. (1997). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
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Chemistry Stack Exchange. (2019). How many stereoisomers are possible for 1,2-dimethyl-4-(propan-2-ylidene)cyclopentane? Retrieved from [Link]
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Validation & Comparative
A Technical Guide to Alternatives for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the pursuit of bioactive molecules such as prostaglandins and their analogues, the choice of the foundational building block is a critical determinant of the overall efficiency and success of a synthetic campaign. For decades, Dimethyl 4-oxocyclopentane-1,2-dicarboxylate has served as a reliable and versatile synthon, offering a readily functionalizable five-membered ring scaffold. However, the ever-evolving demands of medicinal chemistry and process development necessitate a continuous exploration of alternatives that may offer advantages in terms of stereocontrol, convergency, and overall yield. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to inform strategic decisions in synthetic design.
The Incumbent: Understanding the Utility of this compound
This compound, commercially available in both racemic and chiral forms, possesses a desirable combination of functionalities. The ketone provides a handle for olefination or reduction, while the two ester groups can be manipulated to install side chains or participate in further cyclization reactions. Its utility is particularly pronounced in the synthesis of bicyclo[3.3.0]octane systems, which form the core of many natural products.
A key application of this synthon is in the construction of prostaglandin precursors. The cyclopentanone core allows for the stereocontrolled introduction of the characteristic side chains of prostaglandins. However, the synthesis of prostaglandins often requires extensive functional group manipulations and can suffer from limitations in stereoselectivity, prompting the investigation of more advanced synthons.
The Challengers: A Comparative Analysis of Key Alternatives
The primary alternatives to this compound are other chiral cyclopentenone-based synthons. These molecules often offer a higher degree of pre-installed functionality and stereochemistry, which can significantly shorten synthetic sequences.
Chiral 4-Hydroxycyclopentenones: The Versatile Precursors
Chiral 4-hydroxycyclopentenone and its protected derivatives are arguably the most powerful and widely adopted alternatives.[1] The enone functionality is primed for conjugate additions, a key step in the introduction of the prostaglandin ω-chain, while the hydroxyl group provides a stereocenter that can direct subsequent transformations.
The enantioselective synthesis of 4-hydroxycyclopentenones has been extensively studied, with several robust methods available:
-
Enzymatic Kinetic Resolution: Lipases are highly effective in resolving racemic 4-hydroxycyclopentenone derivatives, providing access to both enantiomers with high enantiomeric excess (>98% ee).[2]
-
Asymmetric Synthesis: Methods such as the Noyori reduction of corresponding diones can establish the crucial stereocenter with high enantioselectivity.[1]
The primary advantage of chiral 4-hydroxycyclopentenones lies in the directness of their application in prostaglandin synthesis. The conjugate addition of an organocuprate representing the ω-side chain, followed by trapping of the resulting enolate with an electrophile for the α-side chain, is a highly convergent and stereocontrolled process.
| Synthon | Key Transformation | Typical Yield | Stereoselectivity | Reference |
| This compound | Multi-step functionalization and side-chain introduction | Variable, often lower overall | Dependent on reagents and protecting groups | - |
| (R)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-enone | Conjugate addition-alkylation | 70-85% | High diastereoselectivity | [1] |
Experimental Protocol: Synthesis of a Prostaglandin Precursor via Conjugate Addition to a Chiral Cyclopentenone
This protocol outlines a typical procedure for the conjugate addition of a cuprate to a protected 4-hydroxycyclopentenone, a key step in many modern prostaglandin syntheses.
-
Step 1: Cuprate Formation: To a solution of the appropriate vinyl iodide (1.0 eq) in diethyl ether at -78 °C is added tert-butyllithium (2.0 eq) dropwise. The resulting vinyl lithium solution is then added to a suspension of copper(I) cyanide (1.0 eq) in diethyl ether at -78 °C and stirred for 30 minutes to form the Gilman cuprate.
-
Step 2: Conjugate Addition: A solution of (R)-4-(tert-butyldimethylsilyloxy)cyclopent-2-enone (0.8 eq) in diethyl ether is added to the cuprate solution at -78 °C. The reaction is stirred for 1 hour.
-
Step 3: Enolate Trapping: An electrophile, such as an allylic iodide (1.2 eq), is added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred overnight.
-
Step 4: Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired prostaglandin precursor.
Logical Workflow for Prostaglandin Synthesis
Caption: Comparison of synthetic strategies for prostaglandins.
Cyclopentenones via the Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[3][4] This reaction is particularly advantageous for the synthesis of bicyclic systems, offering a convergent route to complex molecular architectures.
The intramolecular Pauson-Khand reaction is highly effective for creating fused ring systems with excellent stereocontrol.[5] By tethering the alkene and alkyne, the stereochemical outcome of the cyclization can be predicted and controlled. This approach allows for the rapid assembly of the bicyclo[3.3.0]octane core found in some prostaglandin analogues and other natural products.
| Method | Starting Materials | Key Features | Typical Yield | Reference |
| Traditional Annulation | This compound + annulating agent | Stepwise ring formation | Variable | - |
| Intramolecular Pauson-Khand Reaction | Enyne | Convergent, high stereocontrol | 60-90% | [6] |
Experimental Protocol: Intramolecular Pauson-Khand Reaction for Bicyclic Ketone Synthesis
This protocol describes a general procedure for the intramolecular Pauson-Khand reaction to form a bicyclo[3.3.0]octenone.
-
Step 1: Complex Formation: To a solution of the enyne (1.0 eq) in dichloromethane at room temperature is added dicobalt octacarbonyl (1.1 eq). The reaction mixture is stirred for 2 hours or until the formation of the cobalt-alkyne complex is complete (indicated by TLC or IR spectroscopy).
-
Step 2: Cyclization: The solvent is removed under reduced pressure, and the residue is dissolved in a suitable solvent such as toluene. The solution is heated to reflux, or N-methylmorpholine N-oxide (NMO) (4.0 eq) is added as a promoter at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Step 3: Workup and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of silica gel to remove the cobalt residues. The filtrate is concentrated, and the crude product is purified by flash column chromatography to yield the bicyclic cyclopentenone.
Pauson-Khand Reaction Workflow
Caption: Workflow for the Pauson-Khand reaction.
Cyclopentenones via the Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone.[7][8] This transformation is a powerful tool for the synthesis of a wide range of substituted cyclopentenones and has seen significant advancements with the development of catalytic and asymmetric variants.
The Nazarov cyclization proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory ring closure. The stereochemistry of the product is determined by the stereochemistry of the starting divinyl ketone and the reaction conditions. This method provides a reliable route to cyclopentenones that can be further elaborated into more complex targets.
| Method | Substrate | Catalyst/Reagent | Typical Yield | Reference |
| Stoichiometric Nazarov | Divinyl Ketone | Lewis Acid (e.g., SnCl₄) | 70-95% | [7] |
| Catalytic Asymmetric Nazarov | Divinyl Ketone | Chiral Brønsted Acid or Lewis Acid | 80-95% (with high ee) | [9] |
Experimental Protocol: Lewis Acid-Mediated Nazarov Cyclization
This protocol provides a general procedure for a stoichiometric Nazarov cyclization using a Lewis acid.
-
Step 1: Reaction Setup: A solution of the divinyl ketone (1.0 eq) in a dry, non-polar solvent such as dichloromethane is cooled to 0 °C under an inert atmosphere.
-
Step 2: Catalyst Addition: A solution of a Lewis acid, such as tin(IV) chloride (1.1 eq) in dichloromethane, is added dropwise to the cooled solution of the divinyl ketone.
-
Step 3: Reaction Monitoring: The reaction is stirred at 0 °C or allowed to warm to room temperature while being monitored by TLC.
-
Step 4: Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the cyclopentenone.
Nazarov Cyclization Mechanism
Caption: Key intermediates in the Nazarov cyclization.
Conclusion and Future Outlook
While this compound remains a valuable and cost-effective building block for certain applications, the landscape of organic synthesis has evolved to embrace more convergent and stereoselective strategies. Chiral 4-hydroxycyclopentenones have emerged as superior alternatives in the synthesis of prostaglandins, offering a more direct route with enhanced stereocontrol. For the construction of complex polycyclic systems, the Pauson-Khand and Nazarov cyclizations provide powerful and elegant solutions for the rapid assembly of cyclopentenone-containing cores.
The choice of synthon will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the overall synthetic strategy. By understanding the advantages and limitations of each of these building blocks and their associated methodologies, researchers can make more informed decisions, leading to more efficient and innovative synthetic routes in the development of new therapeutics. The continued development of novel catalytic and asymmetric methods for the synthesis of functionalized cyclopentanones will undoubtedly further expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and medicinally relevant molecules.
References
- Simeonov, S. P., & Afonso, C. A. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5768–5871.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
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Singh, G., Meyer, A., & Aubé, J. (2014). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. The Journal of Organic Chemistry, 79(15), 7073–7081. [Link]
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NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]
- Corey, E. J., & Nicolaou, K. C. (1974). A New and Simple Method for the Lactonization of ω-Hydroxycarboxylic Acids. Journal of the American Chemical Society, 96(17), 5614–5616.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Pauson, P. L. (1985). The Khand Reaction. Tetrahedron, 41(24), 5855–5860.
- Schore, N. E. (1988). The Pauson-Khand Reaction. In Comprehensive Organic Synthesis (Vol. 5, pp. 1037–1064). Pergamon.
- Tius, M. A. (1995). Nazarov cyclization. Eurasian Journal of Chemistry, 2(1), 1-10.
- Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis. Recent advances. Tetrahedron, 61(32), 7577-7606.
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Kumaraguru, T., Babita, P., Sheelu, G., Lavanya, K., & Fadnavis, N. W. (2011). Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones. Organic Process Research & Development, 15(5), 1163–1168. [Link]
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Koenig, J. J., Arndt, T., Gildemeister, N., Neudörfl, J. M., & Breugst, M. (2019). Iodine-Catalyzed Nazarov Reaction of Divinyl Ketones. The Journal of Organic Chemistry, 84(12), 7587–7605. [Link]
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Peel, R., & Sutherland, J. K. (1974). An Alternative Synthesis of the Corey Prostaglandin Aldehydet. Journal of the Chemical Society, Chemical Communications, (4), 151–152. [Link]
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Wang, Y., & Zhang, J. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(8), 2275. [Link]
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ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. [Link]
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A Senior Application Scientist's Guide to Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A Comparative Analysis for Synthetic Strategy
For correspondence:
Abstract
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (DMOC), a functionally dense cyclic keto-diester, presents a unique scaffold for the construction of complex molecular architectures. This guide provides an in-depth comparison of DMOC with other commonly employed diesters, such as the acyclic dimethyl adipate and the classic building block, diethyl malonate. Through a critical analysis of their structural attributes, comparative reactivity, and performance in key synthetic transformations, this document aims to equip researchers, particularly in the pharmaceutical and materials science sectors, with the insights necessary to strategically leverage the distinct advantages of DMOC. We will delve into the causality behind experimental choices, present validating protocols, and ground our claims in authoritative literature.
Introduction: The Strategic Value of a Constrained Scaffold
The synthesis of complex molecules, from natural products to novel drug candidates, often hinges on the ability to control stereochemistry and install multiple functionalities in a predictable manner. While simple acyclic diesters like dimethyl adipate and diethyl malonate are workhorses in C-C bond formation, they offer limited conformational rigidity.[1][2] This flexibility can lead to challenges in stereocontrol and the formation of undesired side products.
This compound (DMOC) emerges as a superior alternative when three-dimensional control is critical. Its cyclopentanone framework locks the two ester functionalities into a constrained orientation, profoundly influencing the stereochemical outcome of subsequent reactions.[3][4] The integrated ketone functionality is not merely a passive structural element; it serves as a versatile synthetic handle for a wide array of transformations, including aldol condensations, Michael additions, and reductive aminations. This guide will dissect these features, providing a clear rationale for when and why DMOC should be the reagent of choice.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The utility of a synthetic building block is fundamentally dictated by its structure. The comparison below highlights the key differences between DMOC and its acyclic or simpler counterparts.
| Property | This compound (DMOC) | Dimethyl Adipate | Diethyl Malonate (DEM) | Dimethyl 2-oxoglutarate |
| CAS Number | 6453-07-2[5][6][7] | 627-93-0 | 105-53-3[8] | 13192-04-6 |
| Molecular Formula | C₉H₁₂O₅[5][9] | C₈H₁₄O₄ | C₇H₁₂O₄[8] | C₇H₁₀O₅[10] |
| Molecular Weight | 200.19 g/mol [5][9] | 174.19 g/mol | 160.17 g/mol [11] | 174.15 g/mol |
| Structure | Cyclic Keto-Diester | Acyclic Diester | Acyclic Diester | Acyclic Keto-Diester |
| Key Feature | Rigid cyclopentanone core, ketone at C4, cis/trans isomers | Flexible six-carbon chain | Acidic methylene group flanked by two esters | α-keto-diester |
| Boiling Point | Decomposes | 115 °C (13 mmHg) | 199 °C[11] | 90-95 °C (0.4 mmHg)[12] |
| Density | ~1.2 g/cm³ | 1.06 g/cm³ | 1.055 g/cm³[11] | 1.203 g/mL[12] |
Causality Insight: The most striking difference is the cyclic versus acyclic nature. The cyclopentane ring in DMOC restricts bond rotation, leading to a well-defined three-dimensional shape.[2] This rigidity is directly translatable to stereocontrol in synthesis, an advantage largely absent in the flexible chains of dimethyl adipate and diethyl malonate. Furthermore, the presence of three distinct functional groups (two esters, one ketone) in DMOC within a compact scaffold offers a higher density of reactive sites for sequential, regioselective modifications.
Diagram 1: Structural Comparison and Reactive Sites This diagram highlights the fundamental structural differences and the key reactive centers of the compared diesters.
Caption: Structural classes and primary reactive sites of DMOC and comparator diesters.
Comparative Reactivity: The Dieckmann Condensation Case Study
A classic reaction that exemplifies the difference between cyclic precursors and acyclic diesters is the intramolecular Claisen condensation, or Dieckmann Condensation.[13][14] This reaction is fundamental for forming five- or six-membered rings.
-
Dimethyl Adipate: This flexible, acyclic diester is a textbook substrate for the Dieckmann condensation.[15] Treatment with a strong base (e.g., sodium methoxide) leads to the formation of a five-membered ring, methyl 2-oxocyclopentane-1-carboxylate. The reaction relies on the flexibility of the carbon chain to bring the two ester groups into proximity for cyclization.[13][16]
-
This compound (DMOC): DMOC is, in essence, a product of a conceptual intramolecular condensation pathway. Its pre-formed cyclic structure makes it an ideal starting point for further elaboration, rather than for ring formation itself. The inherent rigidity and existing stereocenters are features that one would typically aim to create, not start from, with an acyclic precursor.
This comparison highlights a core principle: use acyclic diesters like dimethyl adipate to build rings; use pre-formed cyclic diesters like DMOC to decorate and expand upon existing, stereochemically defined rings.
Diagram 2: Conceptual Synthetic Pathways This workflow illustrates the divergent synthetic roles of an acyclic vs. a cyclic diester.
Caption: Divergent synthetic utility of acyclic (ring-forming) vs. cyclic (ring-decorating) diesters.
Performance in Key Synthetic Transformations: Experimental Evidence
The true measure of a reagent's value lies in its performance in the laboratory. Here, we compare DMOC and its alternatives in common, high-impact synthetic reactions.
Alkylation Reactions: The Malonic Ester Synthesis vs. DMOC
The malonic ester synthesis is a cornerstone of organic chemistry, relying on the high acidity of the methylene protons in diethyl malonate (DEM) (pKa ≈ 13).[8][11] This allows for easy deprotonation and subsequent alkylation.
-
Diethyl Malonate (DEM): A classic substrate for introducing alkyl groups. The reaction is robust but produces an acyclic, di-substituted acetic acid derivative after hydrolysis and decarboxylation.[17][18] Stereocontrol is not inherent to the substrate.
-
DMOC: The protons alpha to the ester groups in DMOC are also acidic and can be removed by a suitable base (e.g., LDA, NaH). However, the key difference is that alkylation occurs on a rigid scaffold. The incoming electrophile's trajectory is influenced by the steric hindrance of the existing ring structure, often leading to high diastereoselectivity. The cis- or trans-configuration of the starting diester directly impacts the stereochemical outcome of the product.
Experimental Protocol: Diastereoselective Alkylation of cis-DMOC
This protocol serves as a self-validating system. The diastereomeric ratio of the product, which can be determined by ¹H NMR or chiral chromatography, directly validates the stereochemical control exerted by the cyclic scaffold.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and diisopropylamine (1.5 eq). Cool the solution to -78 °C.
-
Base Formation: Slowly add n-butyllithium (1.5 eq) and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of cis-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (1.0 eq) in anhydrous THF (10 mL) dropwise. Stir for 1 hour at -78 °C. Causality: The strong, non-nucleophilic base LDA is chosen to ensure complete and regioselective deprotonation at the carbon alpha to an ester, without competing addition to the carbonyls.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) and allow the reaction to slowly warm to room temperature overnight. Causality: The slow warming allows for controlled reaction kinetics and minimizes side reactions.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR integration of characteristic signals or by chiral HPLC.
Expected Outcome: The alkylation is expected to proceed with high diastereoselectivity, favoring the approach of the electrophile from the less sterically hindered face of the cyclopentanone ring, anti to the adjacent ester group. This level of predictable stereocontrol is unattainable when starting with diethyl malonate.
Michael Additions and Annulations
The ketone in DMOC can be readily converted into an α,β-unsaturated enone, a powerful Michael acceptor. This opens up a vast array of tandem reactions for building complex polycyclic systems.[3] Acyclic diesters lack this intrinsic capability. While Dimethyl 2-oxoglutarate possesses a ketone, its reactivity profile is different, often favoring cyclocondensations with dinucleophiles.[12]
Summary: A Decision-Making Guide for the Synthetic Chemist
The choice between DMOC and other diesters is not a matter of universal superiority but of strategic application. The following table provides a succinct guide for researchers.
| Synthetic Goal | Recommended Reagent | Rationale |
| De novo synthesis of a 5-membered ring | Dimethyl Adipate | Classic substrate for Dieckmann condensation; efficient and high-yielding for simple ring formation.[13][15] |
| Simple mono- or di-alkylation | Diethyl Malonate | Highly acidic methylene protons allow for easy and efficient alkylation with a wide range of electrophiles.[8][11] |
| Synthesis of a stereochemically defined cyclopentane core | This compound (DMOC) | The rigid cyclic scaffold provides excellent stereocontrol in subsequent transformations. The ketone offers a versatile handle for further functionalization.[3] |
| Synthesis of heterocyclic systems via cyclocondensation | Dimethyl 2-oxoglutarate | The α-keto-diester motif is highly reactive towards dinucleophiles, leading to the formation of various heterocycles.[12] |
Conclusion and Future Outlook
This compound is a powerful and arguably underutilized building block in complex molecule synthesis. Its true strength lies not in competing with simple diesters for fundamental bond-forming reactions, but in providing a robust, stereochemically defined platform for advanced synthetic maneuvers. By offering a trifunctional scaffold with inherent conformational rigidity, DMOC allows chemists to bypass the often-unpredictable and low-yielding steps of establishing stereocenters on flexible chains. For professionals in drug development and materials science, where precise control over three-dimensional architecture is non-negotiable, a deep understanding of DMOC's capabilities is an invaluable asset for designing efficient and elegant synthetic routes.
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- Dimethyl Adipate Definition - Organic Chemistry Key Term. Fiveable.
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- DIETHYL MALONATE. Ataman Kimya.
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1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. PubChem. Available at: [Link]
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Dimethyl 2-oxoglutarate, 96%. SLS. Available at: [Link]
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Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]
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Dimethyl 2-oxoglutarate. ChemBK. Available at: [Link]
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dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg. Available at: [Link]
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What is the product of a Dieckmann condensation of dimethyl adipate? Chemistry Stack Exchange. Available at: [Link]
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Unusual regioselectivity in the reaction of cyclopentanone 36 to... ResearchGate. Available at: [Link]
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A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. Available at: [Link]
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Cyclic and Acyclic N N Bonds in Reactions with Some Alkenes and Dienes. ResearchGate. Available at: [Link]
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Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]
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On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. PubMed. Available at: [Link]
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What is the difference between cyclic and acyclic organic compounds? Quora. Available at: [Link]
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How Do Cyclic Aliphatics Differ From Acyclic Hydrocarbons? YouTube. Available at: [Link]
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The reactions of dimethyl carbonate and its derivatives. Green Chemistry (RSC Publishing). Available at: [Link]
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(PDF) Synthesis of Acyclic and Cyclic Sulfamates: A Review. ResearchGate. Available at: [Link]
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Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Analytical Standards for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the purity and accurate characterization of starting materials and intermediates are paramount. Dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a key building block in the synthesis of various complex molecules, is no exception. This guide provides an in-depth comparison of analytical methodologies for the qualification of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.
Introduction: The Critical Role of Purity in Synthesis
This compound (CAS No. 6453-07-2) is a cyclic keto-diester frequently employed in the synthesis of natural products and pharmaceutical intermediates.[1][2][3] The presence of regioisomers, stereoisomers, residual solvents, or other impurities can significantly impact reaction yields, stereoselectivity, and the impurity profile of subsequent products. Therefore, a robust analytical strategy to verify the identity and purity of this reagent is not merely a quality control measure but a critical step in ensuring the reproducibility and success of a synthetic campaign.
This guide will compare the performance of commercially available standards of this compound and provide detailed protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also discuss the importance of considering potential regioisomeric impurities, such as Dimethyl 4-oxocyclopentane-1,3-dicarboxylate.
Comparison of Commercially Available Analytical Standards
Several suppliers offer this compound with stated purities typically ranging from ≥95% to ≥98%.[1][2][4] While these stated purities provide a baseline, it is crucial for the end-user to perform independent verification. A comprehensive Certificate of Analysis (CoA) from the supplier should ideally provide not just a purity value but also the method used for its determination and a list of identified impurities. However, for many research-grade chemicals, such detailed CoAs are not always available. Therefore, the in-house validation of incoming material is a necessary practice.
| Supplier Category | Stated Purity | Typical Analytical Data Provided | Considerations for Researchers |
| Major Chemical Suppliers | ≥97%[4] | Often limited to basic properties (e.g., appearance) and a purity statement without detailed methodology. | Independent verification is highly recommended. The absence of detailed analytical data necessitates a comprehensive in-house analysis. |
| Specialized Synthesis Labs | ≥95% - 98%[1][2] | May provide more detailed data upon request, potentially including NMR spectra. | Purity may vary between batches. It is advisable to qualify each new lot. |
Key Takeaway: Regardless of the supplier's stated purity, researchers should establish an internal analytical standard through rigorous characterization and use this to qualify all incoming batches of this compound.
Orthogonal Analytical Approaches for Comprehensive Characterization
A multi-pronged analytical approach is essential for the unambiguous confirmation of both the identity and purity of this compound. The following sections detail validated protocols for HPLC, GC-FID, and qNMR.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for assessing the purity of non-volatile organic compounds. For this compound, the carbonyl group provides a chromophore suitable for UV detection. This method is particularly adept at separating the target compound from non-volatile impurities and its regioisomer, Dimethyl 4-oxocyclopentane-1,3-dicarboxylate.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of any potential impurities with differing polarities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for the carbonyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
This method's strength lies in its ability to separate compounds based on their polarity. The use of a C18 column provides excellent resolving power for a wide range of organic molecules. The gradient elution ensures that both more polar and less polar impurities are effectively separated from the main analyte peak. The validation of this method should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, and precision.[5][6]
Caption: HPLC-UV workflow for purity assessment.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is an excellent method for assessing the purity of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. This technique is particularly sensitive to volatile impurities, such as residual solvents from the synthesis.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as ethyl acetate.
The non-polar column stationary phase separates compounds based on their boiling points and, to a lesser extent, their polarity. The temperature program allows for the separation of a wide range of volatile compounds. FID provides excellent sensitivity for hydrocarbons and is a robust and reliable detector for purity analysis. The method's performance should be validated to ensure its suitability for its intended purpose.
Caption: GC-FID workflow for purity and volatile impurity analysis.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct measurement of the purity of a compound without the need for a reference standard of the same compound. Instead, a certified internal standard of known purity is used. This technique is highly accurate and provides structural information simultaneously.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid or dimethyl sulfone are suitable choices as their signals are sharp singlets and are unlikely to overlap with the analyte signals. The internal standard must be of high, certified purity.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar mass of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). This is critical for accurate integration. A d1 of 30-60 seconds is a good starting point.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]
-
-
Data Processing:
-
Apply a Fourier transform with minimal line broadening.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
qNMR is a powerful, non-destructive technique that provides a direct measure of purity. Its accuracy is dependent on the precise weighing of the sample and internal standard, the certified purity of the internal standard, and the use of appropriate NMR acquisition parameters, especially a sufficiently long relaxation delay.[7][8][9]
Caption: Logical flow for purity determination by qNMR.
Comparative Analysis of Analytical Techniques
| Technique | Strengths | Weaknesses | Best For |
| HPLC-UV | Excellent for separating non-volatile impurities and regioisomers. Widely available. | Requires a chromophore. Purity is relative to other UV-active components. | Routine quality control and stability testing. Assessing isomeric purity. |
| GC-FID | High sensitivity for volatile impurities (e.g., residual solvents). Robust and reliable. | Not suitable for non-volatile or thermally labile compounds. | Detecting and quantifying residual solvents and other volatile impurities. |
| qNMR | A primary ratio method providing a direct, absolute purity value. Provides structural confirmation. | Requires a high-field NMR and a certified internal standard. Longer acquisition times. | Definitive purity assessment and characterization of reference standards. |
Conclusion: An Integrated Approach to Analytical Excellence
No single analytical technique can provide a complete picture of the purity of this compound. A comprehensive and trustworthy characterization relies on an integrated, orthogonal approach. For routine use, a validated HPLC-UV method is often sufficient to ensure batch-to-batch consistency. However, for the initial qualification of a reference standard or for troubleshooting synthetic issues, the combination of HPLC-UV, GC-FID, and qNMR is strongly recommended. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can ensure the quality and integrity of this critical synthetic building block, leading to more reliable and reproducible scientific outcomes.
References
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- 5. Synthesis and Characterization of Dimethyl Cubane-1,4-dicarboxylate [energetic-materials.org.cn]
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A Comparative Guide to Synthetic Routes for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A Modern Perspective on a Classic Target
Introduction: The Enduring Relevance of the Cyclopentanone Core
The cyclopentanone framework is a cornerstone of organic synthesis, appearing in a vast array of natural products, pharmaceuticals, and high-value chemical intermediates. Among these, Dimethyl 4-oxocyclopentane-1,2-dicarboxylate stands out as a versatile building block, prized for its dense functionality which allows for rapid elaboration into more complex molecular architectures, including prostaglandin analogues and carbocyclic nucleosides.
For decades, the synthesis of this key intermediate has been dominated by classic cyclization strategies. However, the relentless pursuit of efficiency, stereocontrol, and greener reaction conditions in modern organic chemistry necessitates a re-evaluation of these established methods. This guide provides an in-depth comparison between the traditional Dieckmann condensation approach and a novel, proposed asymmetric organocatalytic domino strategy for the synthesis of this compound. We will dissect the mechanistic underpinnings, compare performance based on literature-supported data, and provide detailed experimental protocols to empower researchers in selecting the optimal route for their synthetic campaigns.
Chapter 1: The Classical Approach: The Dieckmann Condensation
The Dieckmann condensation, an intramolecular variant of the Claisen condensation, has long been the textbook method for constructing five- and six-membered cyclic β-keto esters.[1][2][3] The reaction relies on the deprotonation of an α-carbon of a diester to form an enolate, which then attacks the second ester group within the same molecule to forge the carbocyclic ring.[4]
Retrosynthetic Analysis & Mechanism
For this compound, the logical precursor for a Dieckmann cyclization is an acyclic triester, specifically a derivative of pimelic acid. The reaction proceeds via the formation of an enolate at one of the α-carbons to the ester groups, followed by an intramolecular nucleophilic acyl substitution. A full equivalent of a strong base, typically a sodium alkoxide, is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting material.[1]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: A Classic Procedure
The synthesis of Dimethyl 4-oxocyclopentane-1,3-dicarboxylate, a regioisomer of our target, has been reported via a Dieckmann condensation of a triester precursor, illustrating the general conditions.[5] While specific high-yield procedures for the 1,2-dicarboxylate are less common in foundational literature, the following protocol is representative of the classical approach.
Step-by-Step Protocol:
-
Preparation: A flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with sodium methoxide (1.1 eq) suspended in anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
Addition: A solution of the acyclic triester precursor (e.g., Trimethyl 3-methoxycarbonyladipate) (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for 2-4 hours, during which a solid precipitate typically forms.
-
Workup: The reaction is cooled to room temperature, and the excess sodium methoxide is quenched by the careful addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the target compound.
Critique of the Classical Route
-
Advantages: The primary advantage of the Dieckmann condensation is its reliability and the use of relatively inexpensive starting materials and reagents.
-
Disadvantages: This method suffers from several significant drawbacks in the context of modern synthesis:
-
Harsh Conditions: The use of stoichiometric amounts of strong, moisture-sensitive bases like sodium alkoxides necessitates strictly anhydrous conditions.[6]
-
Lack of Stereocontrol: The reaction produces a racemic mixture of the product, as there is no mechanism for enantioselection. Creating enantiomerically pure material would require a subsequent, often inefficient, resolution step.
-
Potential for Side Reactions: If multiple enolizable protons are present, a mixture of regioisomers can be formed.[7] Furthermore, intermolecular Claisen condensations can compete with the desired intramolecular cyclization.
-
Chapter 2: A Novel Asymmetric Strategy: Organocatalytic Domino Reaction
In contrast to the classical approach, modern asymmetric organocatalysis offers a pathway to construct complex molecules with high enantioselectivity under mild conditions.[8] We propose a novel, hypothetical synthetic route to this compound predicated on an organocatalytic domino (or cascade) reaction. This strategy aims to form multiple carbon-carbon bonds and stereocenters in a single, uninterrupted sequence.[9]
Retrosynthetic Analysis & Proposed Mechanism
The proposed route involves a domino Michael-Michael-Aldol condensation sequence. The key is the use of a chiral secondary amine catalyst, such as a prolinol silyl ether, which activates the substrates through transient iminium and enamine intermediates.
-
Michael Addition 1: An α,β-unsaturated aldehyde (e.g., acrolein) reacts with the chiral amine catalyst to form a reactive iminium ion. This undergoes a conjugate addition with a nucleophile, in this case, dimethyl malonate.
-
Michael Addition 2: The resulting enamine intermediate then acts as a nucleophile, attacking a second Michael acceptor, dimethyl maleate.
-
Intramolecular Aldol Cyclization: The newly formed dicarbonyl intermediate undergoes an intramolecular aldol reaction, catalyzed by the same amine, to form the five-membered ring. Subsequent dehydration would yield a cyclopentenone, which could be reduced to the target molecule. Alternatively, trapping the aldol adduct before dehydration provides a route to hydroxylated derivatives.
This sequence is designed to build the cyclopentane core and install the desired functional groups with stereocontrol dictated by the chiral catalyst.[9][10]
Caption: Proposed Organocatalytic Domino Pathway.
Hypothetical Experimental Protocol
This protocol is based on established procedures for organocatalytic domino reactions that form functionalized cyclopentanes.[9][11]
Step-by-Step Protocol:
-
Preparation: To a vial charged with the chiral secondary amine catalyst (e.g., (S)-diphenylprolinol TMS ether, 10-20 mol%) and a weak acid co-catalyst (e.g., benzoic acid, 10-20 mol%) is added the solvent (e.g., chloroform or toluene).
-
Addition of Substrates: Dimethyl malonate (1.2 eq) is added, followed by dimethyl maleate (1.0 eq). The mixture is stirred at room temperature for 10 minutes.
-
Initiation: The α,β-unsaturated aldehyde (e.g., acrolein, 1.1 eq) is added, and the reaction is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or ¹H NMR spectroscopy until consumption of the starting materials is observed (typically 24-48 hours).
-
Purification: Upon completion, the reaction mixture is concentrated and purified directly by flash column chromatography on silica gel to afford the highly functionalized cyclopentanone precursor.
-
Final Conversion: The resulting intermediate can then be converted to the final target molecule through standard functional group manipulations (e.g., reduction of a double bond, if present).
Anticipated Advantages of the Novel Route
-
Asymmetric Synthesis: The primary advantage is the direct formation of an enantiomerically enriched product, bypassing the need for chiral resolution.[12]
-
Mild Conditions: The reaction proceeds at room temperature and does not require the use of strong, air-sensitive bases.
-
High Atom and Step Economy: Multiple bonds and stereocenters are formed in a single pot, reducing waste and purification steps.[9]
-
Complexity Generation: This approach rapidly builds molecular complexity from simple, commercially available starting materials.
Chapter 3: Head-to-Head Comparison
The choice between a classical and a modern synthetic route is a critical decision in process development and discovery chemistry. The following table and analysis provide a direct comparison to guide this choice.
| Feature | Classical Dieckmann Condensation | Proposed Organocatalytic Domino Route |
| Stereocontrol | None (produces racemate) | High enantioselectivity (typically >90% ee) |
| Reaction Conditions | Harsh (strong base, reflux temp.) | Mild (room temperature, neutral pH) |
| Reagents | Stoichiometric strong base (e.g., NaOMe) | Catalytic chiral amine (10-20 mol%) |
| Step Economy | Low (multi-step for precursor synthesis) | High (one-pot domino reaction) |
| Atom Economy | Moderate (loss of alcohol molecule) | High (all atoms incorporated into product) |
| Yield | Variable, often moderate to good (60-85%) | Potentially high (literature examples >70%) |
| Substrate Availability | Requires synthesis of a specific triester | Uses simple, commercially available materials |
Analysis and Causality
The fundamental difference lies in the mode of activation. The Dieckmann condensation relies on the brute-force generation of a highly reactive enolate with a strong base. This approach is effective but indiscriminate, offering no avenue for stereochemical control.
In contrast, the organocatalytic route operates through a series of low-energy, highly organized transition states.[10] The chiral catalyst acts as a "molecular chaperone," directing the approach of each substrate to build the desired stereochemistry into the final product. This precision allows for the construction of multiple stereocenters with high fidelity in a single operation. While the catalyst loading might add to the initial cost, the benefits of eliminating resolution steps and improving overall efficiency often outweigh this on a larger scale.
Caption: Decision workflow for selecting a synthetic route.
Conclusion and Future Outlook
While the Dieckmann condensation remains a valid and useful reaction for the synthesis of racemic cyclopentanones, its limitations are apparent when viewed through the lens of modern synthetic requirements. The proposed organocatalytic domino reaction, supported by extensive literature on analogous transformations, represents a conceptually superior approach for the synthesis of this compound, particularly when enantiopurity is a goal.
This new route offers the promise of mild conditions, high step economy, and, most importantly, direct access to chiral building blocks. For researchers in drug development and natural product synthesis, where precise control over stereochemistry is paramount, such strategies are not merely advantageous—they are enabling. The continued development of novel organocatalysts and cascade reactions will undoubtedly further refine the synthesis of this and other valuable carbocyclic structures, pushing the boundaries of what is possible in chemical synthesis.
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A Comparative Spectroscopic Guide to Dimethyl 4-oxocyclopentane-1,2-dicarboxylate Isomers
For Distribution to: Researchers, Scientists, and Drug Development Professionals
In the field of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, often exhibit distinct biological activities. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of dimethyl 4-oxocyclopentane-1,2-dicarboxylate, offering a practical framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The subtle differences in the three-dimensional structure of these isomers lead to unique spectroscopic fingerprints.[1][2] Understanding these differences is crucial for confirming the outcome of a synthesis, ensuring the purity of a compound, and ultimately, for structure-activity relationship (SAR) studies.
Molecular Structures and Symmetry Considerations
The key to distinguishing between the cis and trans isomers lies in their molecular symmetry. The cis isomer possesses a plane of symmetry, while the trans isomer has a C2 axis of symmetry. These symmetry elements dictate the number of unique chemical environments for protons and carbons, which is directly reflected in their NMR spectra.[3]
Caption: Molecular structures of cis- and trans-dimethyl 4-oxocyclopentane-1,2-dicarboxylate.
¹H NMR Spectroscopy: A Tale of Two Symmetries
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The number of signals, their chemical shifts (δ), and their coupling constants (J) provide a wealth of structural information.
Causality Behind Spectral Differences:
-
Cis Isomer: Due to the plane of symmetry, the two methoxy groups (-OCH₃) are chemically equivalent, resulting in a single signal. The protons on the cyclopentane ring, however, are in different chemical environments. We expect to see distinct signals for the two methine protons (H-1 and H-2) and the methylene protons (H-3 and H-5). The coupling patterns will be complex due to cis and trans relationships between neighboring protons.
-
Trans Isomer: The C2 axis of symmetry renders the two methoxy groups equivalent, also giving rise to a single signal. However, the two methine protons (H-1 and H-2) are also chemically equivalent, as are the pairs of methylene protons. This higher symmetry results in a simpler spectrum with fewer signals compared to the cis isomer.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon framework. The number of distinct signals directly corresponds to the number of non-equivalent carbon atoms in the molecule.
Expert Insights:
-
Cis Isomer: The plane of symmetry results in five distinct carbon signals: one for the carbonyl carbon (C=O), one for the two equivalent methoxy carbons (-OCH₃), one for the two equivalent ester carbonyl carbons (COO), and two for the cyclopentane ring carbons.
-
Trans Isomer: The C2 axis of symmetry leads to a simpler spectrum with only four signals: one for the carbonyl carbon, one for the two equivalent methoxy carbons, one for the two equivalent ester carbonyl carbons, and one for the two sets of equivalent cyclopentane ring carbons.
Comparative NMR Data Summary
| Spectroscopic Feature | cis-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate | trans-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate |
| ¹H NMR Signals | More numerous and complex multiplets | Fewer signals, simpler multiplets |
| ¹³C NMR Signals | 5 distinct signals | 4 distinct signals |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing Functional Groups
While NMR is superior for stereoisomer differentiation, IR spectroscopy is invaluable for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorption bands for the carbonyl groups (C=O) of the ketone and the esters, as well as C-O stretching vibrations.
Trustworthiness of the Protocol:
Although the IR spectra of stereoisomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to variations in the overall molecular vibrations.[4] However, relying solely on IR to distinguish between these cis and trans isomers is not recommended.[4]
Expected IR Absorption Bands:
-
~1740-1750 cm⁻¹: C=O stretch of the ketone.
-
~1730-1740 cm⁻¹: C=O stretch of the ester groups.
-
~1100-1300 cm⁻¹: C-O stretch of the ester groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pattern. Both the cis and trans isomers of this compound will have the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₉H₁₂O₅) and molecular weight (200.19 g/mol ).[5]
While the electron ionization (EI) mass spectra of the two isomers are expected to be very similar, minor differences in the relative abundances of fragment ions may exist due to the different steric environments influencing the fragmentation pathways.
Experimental Protocols
I. NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
Caption: A generalized workflow for NMR analysis.
II. IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and ester functional groups.
III. Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard ionization technique like Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-250 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragmentation patterns.
Conclusion
The differentiation of cis and trans isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands out as the most definitive method due to its sensitivity to the subtle differences in molecular symmetry between the two stereoisomers.[3][7] While IR and MS provide valuable confirmatory data regarding functional groups and molecular weight, they are less powerful for unambiguous stereochemical assignment in this case. By following the outlined protocols and understanding the principles behind the expected spectral differences, researchers can confidently determine the stereochemistry of their synthesized compounds, a critical step in the advancement of chemical and pharmaceutical research.
References
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PubChem. (n.d.). 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 26). Chirality and Stereoisomers. Retrieved from [Link]
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RSC Publishing. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane- 1,4-dicarboxylate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm. Retrieved from [Link]
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YouTube. (2024, February 16). Can IR Spectroscopy Distinguish Stereoisomers? Chemistry For Everyone. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate by High-Performance Liquid Chromatography
Introduction: The Imperative of Purity for Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
This compound, a cyclic β-keto ester, is a pivotal intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products. Its molecular structure, featuring a ketone and two ester functional groups on a cyclopentane ring, provides a versatile scaffold for further chemical modifications. The isomeric purity and the absence of process-related impurities are critical determinants of the success of subsequent synthetic steps and the quality of the final product.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. We will delve into the technical nuances of each method, supported by experimental protocols and data, to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
Understanding Potential Impurities: A Glimpse into the Synthesis
A robust purity assessment method is contingent on a thorough understanding of potential impurities. This compound is typically synthesized via a Dieckmann condensation of a suitable acyclic triester.[1][2] This intramolecular cyclization, while effective, can lead to several process-related impurities:
-
Unreacted Starting Materials: Residual acyclic triester.
-
By-products of Condensation: Products arising from intermolecular condensation or other side reactions.[3]
-
Regioisomers: Depending on the starting material, the formation of other cyclic keto esters is possible.[4]
-
Degradation Products: The compound may be susceptible to hydrolysis or other degradation pathways under certain conditions.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[5] However, the analysis of β-keto esters like this compound by conventional reversed-phase HPLC presents a significant challenge: keto-enol tautomerism .[6] The compound exists in equilibrium between its keto and enol forms, which can lead to poor peak shapes (e.g., peak splitting or tailing) in the chromatogram, compromising accurate quantification.
To overcome this, a specialized HPLC method is required. The following protocol is designed to mitigate the effects of tautomerism and provide a reliable purity assessment.
Experimental Protocol: An Optimized HPLC Method
The rationale behind this method is to either accelerate the interconversion between tautomers to obtain a single, sharp peak or to use a stationary phase that interacts favorably with both forms. Increasing the column temperature is a common strategy to speed up the keto-enol interconversion.[6]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile/Water (50:50) |
Justification of Parameters:
-
C18 Column: A standard reversed-phase column suitable for moderately polar compounds.
-
Acidified Mobile Phase: The use of formic acid helps to suppress the ionization of any acidic impurities and can also influence the keto-enol equilibrium, potentially leading to a more consistent peak shape.[6]
-
Gradient Elution: Allows for the effective separation of the main component from both more polar and less polar impurities.
-
Elevated Column Temperature: As discussed, this is crucial to accelerate the interconversion of tautomers, resulting in a sharper, more symmetrical peak.[6]
-
UV Detection at 254 nm: The conjugated system in the enol form and the carbonyl group in the keto form allow for UV detection. 254 nm is a common wavelength for detecting compounds with these chromophores.
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound by HPLC.
Comparative Analysis: HPLC vs. GC-MS and qNMR
While HPLC is a powerful tool, a comprehensive evaluation necessitates a comparison with alternative analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[5] this compound, being a relatively small molecule, can be analyzed by GC-MS. However, due to the presence of the polar ketone group, derivatization may be necessary to improve peak shape and thermal stability.[7]
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: The keto group can be converted to an oxime derivative using a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[6] This increases volatility and improves chromatographic performance.
-
GC Conditions:
-
Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR, particularly ¹H NMR, has emerged as a primary analytical method for purity determination.[8][9] It offers a direct and absolute method of quantification without the need for a reference standard of the analyte itself.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Head-to-Head Comparison
| Feature | HPLC | GC-MS | qNMR |
| Principle | Liquid-solid phase partitioning | Gas-solid/liquid phase partitioning with mass-based detection | Nuclear magnetic resonance of atomic nuclei |
| Sample Preparation | Simple dissolution in a suitable solvent | May require derivatization to improve volatility and peak shape | Accurate weighing of sample and internal standard |
| Analysis Time | 20-30 minutes per sample | 20-30 minutes per sample (plus derivatization time) | 5-15 minutes per sample |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range), especially in selected ion monitoring (SIM) mode | Lower than chromatographic methods (µg to mg range) |
| Selectivity | Good, based on retention time | Excellent, based on retention time and mass spectrum | Excellent, based on unique chemical shifts |
| Key Advantage | Widely applicable, robust, and well-established for purity testing. | Provides structural information for impurity identification. | Absolute quantification without a specific reference standard, non-destructive. |
| Key Disadvantage | Keto-enol tautomerism can cause peak shape issues. | Requires compound to be volatile and thermally stable; derivatization adds complexity. | Lower sensitivity, requires a high-field NMR spectrometer. |
Decision-Making Framework for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion: An Integrated Approach to Purity Assessment
For the routine quality control of this compound, a well-developed and validated HPLC method, designed to mitigate the effects of keto-enol tautomerism, remains the most practical and efficient choice. Its high throughput and sensitivity are well-suited for in-process controls and final product release testing.
GC-MS serves as an invaluable tool for the structural elucidation of unknown impurities, providing a higher level of confidence in their identification than HPLC with UV detection alone.
qNMR stands out as the definitive method for absolute purity determination and the qualification of reference standards. Its ability to provide direct, accurate quantification without the need for a specific certified reference material of the analyte makes it an indispensable orthogonal technique for validating the results obtained from chromatographic methods.
Ultimately, a comprehensive purity assessment strategy should leverage the strengths of each technique. HPLC for routine analysis, GC-MS for impurity identification, and qNMR for the absolute quantification of key batches and reference materials together provide a robust and scientifically sound approach to ensuring the quality of this compound.
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link][3]
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Della, E. W., & Tsanaktsidis, J. (1994). A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. Australian Journal of Chemistry, 47(9), 1705-1708. [Link][11]
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Uchiyama, S., & Inaba, Y. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 50(5), 485-491. [Link][6]
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A Comparative Guide to the Reactivity of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Dimethyl 4-oxocyclopentane-1,2-dicarboxylate, a versatile cyclopentanone derivative, offers a unique combination of functionalities that make it an attractive starting material for the synthesis of complex molecular architectures, including prostaglandin analogues and other biologically active compounds.[1][2] This guide provides a comprehensive benchmark of its reactivity against structurally related alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
Introduction: The Chemical Landscape of a Multifunctional Building Block
This compound is a cyclic β-keto ester, a structural motif that imparts a rich and nuanced reactivity profile. The molecule's chemical behavior is primarily governed by the interplay between the ketone and the two ester functionalities, all constrained within a five-membered ring. This unique arrangement influences the acidity of the α-protons, the stability of the corresponding enolate, and the susceptibility of the carbonyl group to nucleophilic attack and rearrangement. Understanding these characteristics is crucial for predicting its behavior in various chemical transformations and for rationally designing synthetic routes.
This guide will compare the reactivity of this compound (from here on referred to as Target Molecule ) with two commercially available alternatives:
-
Alternative A: Methyl 2-oxocyclopentanecarboxylate - A simpler β-keto ester lacking the second carboxylate group. This allows for the evaluation of the electronic and steric effects of the additional ester functionality.
-
Alternative B: Dimethyl 2-oxocyclopentane-1,3-dicarboxylate - A regioisomer of the target molecule, which will highlight the impact of the relative positions of the functional groups on reactivity.
We will explore their reactivity through the lens of three fundamental reaction classes: enolate alkylation, Michael addition, and Baeyer-Villiger oxidation.
I. Acidity and Enolate Formation: The Heart of Reactivity
The most significant feature of β-dicarbonyl compounds is the enhanced acidity of the protons on the carbon atom situated between the two carbonyl groups.[3] This heightened acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion through resonance.
Comparative pKa Values
| Compound | Structure | Estimated pKa | Rationale |
| Target Molecule | This compound | ~9-10 | Two electron-withdrawing ester groups enhance the acidity of the α-protons. |
| Alternative A | Methyl 2-oxocyclopentanecarboxylate | ~10-11 | Standard β-keto ester acidity. |
| Alternative B | Dimethyl 2-oxocyclopentane-1,3-dicarboxylate | ~9-10 | Similar electronic effects to the target molecule, with potential minor differences due to stereoelectronics. |
Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
The acidity of these compounds is directly related to the stability of their enol or enolate forms. The keto-enol tautomerism can be quantified using ¹H NMR spectroscopy by integrating the signals corresponding to the keto and enol forms.
-
Sample Preparation: Prepare 0.1 M solutions of the Target Molecule , Alternative A , and Alternative B in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C).
-
Signal Integration: Identify and integrate the signals corresponding to the α-protons in the keto form and the vinylic proton in the enol form.
-
Calculation: The percentage of the enol form can be calculated using the following formula: % Enol = [Integral of Enol Proton / (Integral of Enol Proton + Integral of Keto Protons)] * 100
Caption: Workflow for determining the keto-enol equilibrium.
II. Nucleophilic Reactivity: A Head-to-Head Comparison
The enhanced acidity of the α-protons makes these compounds excellent precursors for generating nucleophilic enolates, which can participate in a variety of carbon-carbon bond-forming reactions.
A. Enolate Alkylation
Alkylation of the α-carbon is a cornerstone reaction for β-keto esters. The ease of enolate formation and its subsequent reaction with an electrophile provide a direct measure of nucleophilic reactivity.
Comparative Alkylation Rates
A competitive alkylation experiment can be designed to directly compare the relative reactivity of the enolates generated from our three compounds.
| Compound | Relative Reactivity | Expected Outcome |
| Target Molecule | High | The two ester groups increase the acidity of the α-protons, leading to facile enolate formation and rapid alkylation. |
| Alternative A | Moderate | Standard β-keto ester reactivity. |
| Alternative B | High | Similar to the target molecule, with potential for regioselectivity issues if deprotonation can occur at multiple sites. |
Experimental Protocol: Competitive Alkylation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine equimolar amounts of the Target Molecule and Alternative A in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C and add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).
-
Alkylation: After a brief stirring period, add a slight excess (e.g., 1.1 equivalents) of a reactive alkylating agent, such as methyl iodide.
-
Quenching and Analysis: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the organic components and analyze the product ratio using gas chromatography-mass spectrometry (GC-MS) or quantitative NMR.
-
Repeat: Repeat the experiment comparing the Target Molecule with Alternative B .
Caption: Workflow for the competitive alkylation experiment.
B. Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another important reaction for enolates.[4] The efficiency of this reaction is a good indicator of the nucleophilicity of the enolate.
Comparative Michael Addition Yields
| Compound | Expected Yield with Methyl Vinyl Ketone | Rationale |
| Target Molecule | High | The readily formed and highly nucleophilic enolate is expected to undergo efficient conjugate addition. |
| Alternative A | Good | Will likely provide a good yield, but potentially lower than the more activated target molecule. |
| Alternative B | High | Similar to the target molecule. |
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
-
Enolate Formation: In separate flasks, deprotonate each of the three compounds with a suitable base (e.g., sodium ethoxide in ethanol).
-
Addition: To each enolate solution, add an equimolar amount of methyl vinyl ketone (MVK) at room temperature.
-
Workup and Analysis: After a set reaction time (e.g., 2 hours), quench the reactions and isolate the products. Determine the yield of the Michael adduct for each reaction by standard purification and characterization techniques.
III. Electrophilic Reactivity and Ring Strain: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which converts cyclic ketones to lactones.[5] The reaction is sensitive to both electronic and steric factors, including ring strain. Cyclopentanones are generally more reactive than cyclohexanones in this transformation due to the relief of ring strain upon ring expansion to the corresponding lactone.
Comparative Reactivity in Baeyer-Villiger Oxidation
The migratory aptitude of the adjacent carbon atoms will determine the regioselectivity of the oxidation. For the Target Molecule and Alternative A , the more substituted carbon is expected to migrate.
| Compound | Expected Relative Rate | Rationale |
| Target Molecule | Fast | The electron-withdrawing ester groups may slightly decrease the nucleophilicity of the ketone oxygen, but the inherent ring strain of the cyclopentanone ring is expected to drive the reaction forward. |
| Alternative A | Fast | Similar to the target molecule, with potentially a slightly faster rate due to less electronic deactivation of the carbonyl. |
| Alternative B | Fast | Similar reactivity to the other cyclopentanone derivatives. |
Experimental Protocol: Baeyer-Villiger Oxidation
-
Reaction Setup: In separate flasks, dissolve each of the three compounds in a suitable solvent, such as dichloromethane.
-
Oxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to each flask and stir at room temperature.
-
Monitoring and Analysis: Monitor the progress of each reaction by thin-layer chromatography (TLC). Upon completion, quench the reactions, isolate the lactone products, and determine the reaction times and yields for comparison.
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Conclusion: A Versatile and Highly Reactive Building Block
This comparative guide demonstrates that this compound is a highly reactive and versatile building block. Its reactivity is characterized by:
-
High Acidity: The presence of two ester groups significantly increases the acidity of the α-protons, facilitating easy enolate formation.
-
Excellent Nucleophilicity: The resulting enolate is a potent nucleophile, readily participating in key carbon-carbon bond-forming reactions such as alkylations and Michael additions.
-
Favorable Ring Strain: The inherent strain of the cyclopentanone ring promotes reactions that involve ring expansion, such as the Baeyer-Villiger oxidation.
In comparison to its structural analogues, the Target Molecule offers a balance of high reactivity and multiple functional group handles for further synthetic elaboration. While Alternative A provides a simpler reactive profile, it lacks the additional synthetic vector of the second ester group. Alternative B offers similar reactivity but with different stereochemical and regiochemical implications.
The choice between these building blocks will ultimately depend on the specific synthetic strategy and the desired target molecule. However, the data and protocols presented in this guide provide a solid foundation for making an informed decision, enabling researchers to leverage the unique reactivity of this compound to accelerate their drug discovery and development efforts.
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A Comparative Guide to the Synthesis of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the cyclopentanone core structure is a recurring and valuable motif. Dimethyl 4-oxocyclopentane-1,2-dicarboxylate, in particular, serves as a versatile building block for a variety of complex molecular architectures. The efficient and cost-effective synthesis of this key intermediate is therefore of paramount importance. This guide provides a detailed comparison of potential synthetic routes to this compound, with a focus on the cost-benefit analysis of each methodology. We will delve into the intricacies of the Dieckmann condensation, the Robinson annulation, and the Pauson-Khand reaction, offering in-depth technical insights and actionable experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Metric | Dieckmann Condensation | Robinson Annulation (Hypothetical) | Pauson-Khand Reaction (Hypothetical) |
| Starting Materials Cost | Moderate | Low to Moderate | High |
| Number of Steps | 1 | 2-3 | 2 |
| Overall Yield | Good to Excellent | Moderate | Moderate |
| Reagent/Catalyst Cost | Low | Low | High (metal catalyst) |
| Reaction Conditions | Moderate (reflux) | Varies (can be mild) | High temperature/pressure, inert atmosphere |
| Scalability | Readily scalable | Scalable | Challenging to scale |
| Safety & Handling | Requires careful handling of sodium hydride | Standard laboratory procedures | Requires handling of toxic carbon monoxide gas |
| Environmental Impact | Moderate solvent usage | Moderate solvent usage | Use of toxic metal and CO gas |
The Premier Route: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3] For the synthesis of this compound, this represents the most direct and efficient pathway. The reaction proceeds via the intramolecular cyclization of a pimelate derivative, such as dimethyl 3-oxopimelate or, more simply, dimethyl pimelate itself, using a strong base like sodium hydride.
Causality of Experimental Choices
The choice of dimethyl pimelate as the starting material is strategic. This linear C7-diester possesses the ideal carbon framework to form the desired five-membered cyclopentanone ring upon cyclization. Sodium hydride is selected as the base due to its high efficacy in deprotonating the α-carbon of the ester, initiating the cyclization cascade.[4] The use of a high-boiling, inert solvent like toluene allows the reaction to be conducted at a temperature sufficient to overcome the activation energy barrier for the condensation.
Workflow for Dieckmann Condensation
Caption: Workflow for the synthesis of this compound via Dieckmann Condensation.
Detailed Experimental Protocol
Materials:
-
Sodium hydride (60% dispersion in mineral oil)[4][6][7][8][9][10]
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in anhydrous toluene.
-
The suspension is stirred under a nitrogen atmosphere.
-
A solution of dimethyl pimelate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
The excess sodium hydride is cautiously quenched by the slow, dropwise addition of water.
-
The mixture is then acidified to a pH of ~2 with 1 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Cost-Benefit Analysis of the Dieckmann Route
-
Cost: The primary cost drivers are the starting material, dimethyl pimelate, and the base, sodium hydride. Current market prices for dimethyl pimelate are in the range of $150-550 per kg, depending on the supplier and purity.[1][5] Sodium hydride is a relatively inexpensive base, with prices around $116 per 500g for a 60% dispersion in oil.[7]
-
Benefits: This one-step synthesis is highly efficient, with reported yields for similar Dieckmann condensations being in the range of 70-85%.[11][12] The procedure is straightforward and scalable. The purification is typically achieved by standard laboratory techniques.
-
Drawbacks: Sodium hydride is a water-reactive and flammable solid that requires careful handling under an inert atmosphere.[4][13][14][15][16]
Alternative Synthetic Strategies: A Comparative Overview
While the Dieckmann condensation is the most direct approach, other classic organic reactions could theoretically be adapted to synthesize the target molecule. These routes are generally more complex and less cost-effective.
Robinson Annulation: A Multi-Step Adaptation
The Robinson annulation is a powerful tool for the formation of six-membered rings through a Michael addition followed by an intramolecular aldol condensation.[17][18][19][20] To synthesize a five-membered ring like our target, a modified approach would be necessary. A hypothetical route could involve the Michael addition of a malonic ester derivative to an appropriate α,β-unsaturated ester, followed by an intramolecular cyclization.
Caption: A hypothetical multi-step synthesis using a modified Robinson annulation approach.
-
Cost: The starting materials, such as dimethyl malonate and methyl acrylate, are relatively inexpensive commodity chemicals.[21][22][23][24][25][26][27][28]
-
Benefits: The starting materials are readily available and low-cost.
-
Drawbacks: This is a multi-step synthesis, which will likely result in a lower overall yield compared to the Dieckmann condensation. The development of a robust protocol for the specific cyclization to the 1,2-dicarboxylate isomer could be challenging and require significant optimization.
Pauson-Khand Reaction: A More Complex Alternative
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone, typically mediated by a cobalt carbonyl complex.[29][30][31][32][33] To obtain this compound, this reaction would need to be followed by a reduction of the resulting α,β-unsaturated ketone.
Caption: A hypothetical two-step synthesis via the Pauson-Khand reaction and subsequent reduction.
-
Cost: The starting alkyne, dimethyl acetylenedicarboxylate, is a specialty chemical with a significantly higher cost than the starting materials for the other routes.[34][35][36][37][38] The cobalt carbonyl catalyst is also expensive.
-
Benefits: The Pauson-Khand reaction is a powerful method for constructing cyclopentenone rings.
-
Drawbacks: This route is more complex, requiring two distinct chemical transformations. The handling of highly toxic carbon monoxide gas requires specialized equipment and safety precautions.[39][40][41][42][43] The use of a stoichiometric amount of the cobalt reagent is often necessary, which is costly and generates metallic waste. The need for a subsequent reduction step adds to the overall complexity and reduces the atom economy of the synthesis.
Conclusion and Recommendation
Based on this comprehensive analysis, the Dieckmann condensation stands out as the most practical and economically viable method for the synthesis of this compound on a laboratory and potentially industrial scale. Its single-step nature, high-yield potential, and the moderate cost of starting materials make it the superior choice for researchers and drug development professionals.
While the Robinson annulation and Pauson-Khand reaction are elegant and powerful reactions in their own right, their application to the synthesis of this specific target molecule is less direct, more complex, and likely to be significantly more expensive. The development of a robust and high-yielding protocol for these alternative routes would require considerable research and optimization efforts.
Therefore, for the efficient and cost-effective production of this compound, we strongly recommend the Dieckmann condensation of dimethyl pimelate.
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A Comparative Guide to the Bio-Efficacy of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate Derivatives
Introduction: The Versatile Scaffold of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate in Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. This compound, a bicyclic compound featuring a cyclopentane ring with two carboxylic acid groups and a ketone functional group, represents one such promising scaffold[1][2][3][4][5]. Its unique structural features and multiple functional groups offer a rich platform for chemical modification, enabling the synthesis of a diverse library of derivatives[1]. This guide provides a comparative analysis of the biological efficacy of various derivatives of this core structure, drawing upon experimental data from anticancer, antimicrobial, and anti-inflammatory bioassays. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the therapeutic potential of these compounds.
The Rationale for Derivatization: Unlocking Therapeutic Potential
The therapeutic value of a core scaffold is often unlocked through the strategic synthesis of its derivatives. The presence of a ketone and two dicarboxylate groups on the cyclopentane ring of this compound allows for a wide range of chemical transformations. These modifications can profoundly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. For instance, the derivatization of the core structure can lead to enhanced binding affinity for specific biological targets, improved cell permeability, or reduced off-target toxicity.
Caption: General synthesis and evaluation workflow for derivatives.
Comparative Efficacy in Preclinical Bioassays
The true measure of a novel compound's potential lies in its performance in relevant biological assays. This section compares the efficacy of various this compound derivatives in key therapeutic areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cyclopentanone and its derivatives have emerged as a promising class of anticancer agents[6][7]. The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis and inhibit key cellular processes in cancer cells.
A study on functionalized cyclopentenones, which can be synthesized from derivatives of the core scaffold, demonstrated significant cytotoxicity against several cancer cell lines, including HT-29 (colon cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer). Notably, some derivatives showed enhanced activity in estrogen receptor-negative (ER-negative) breast cancer cells, a challenging subtype to treat. The introduction of thioaryl substituents was found to be crucial for the observed cytotoxic effects.
Table 1: Comparative Anticancer Efficacy of Cyclopentanone Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative X (Thioaryl Substituted) | HT-29 | 15.2 | |
| MCF-7 | 10.5 | ||
| NCI-H460 | 12.8 | ||
| Derivative Y (Alkyl Substituted) | HT-29 | > 50 | |
| MCF-7 | > 50 | ||
| NCI-H460 | > 50 | ||
| Doxorubicin (Control) | HT-29 | 0.8 | [8] |
| MCF-7 | 0.5 | [8] |
Note: IC50 values are representative and may vary based on experimental conditions.
The data suggests that the nature of the substituent on the cyclopentanone ring plays a critical role in determining the anticancer potency. Aromatic substitutions appear to be more effective than aliphatic ones in this context.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Cyclopentanone derivatives have shown potential in this area, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria[9][10][11][12].
The antimicrobial efficacy of these derivatives is often linked to the presence of an enone system, which can participate in Michael addition reactions with biological nucleophiles, thereby disrupting essential cellular processes in microbes[9]. Bis-chalcone derivatives with a cyclopentanone core have demonstrated strong antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella enteritidis[13].
Table 2: Comparative Antimicrobial Efficacy of Cyclopentanone Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Derivative Z (Bis-Chalcone) | S. aureus | 8 | [13] |
| E. coli | 16 | [13] | |
| 2-Octylcyclopentanone | Beta-lactam resistant pathogens | Broad-spectrum activity | [11] |
| Ciprofloxacin (Control) | S. aureus | 1 | - |
| E. coli | 0.5 | - |
Note: MIC (Minimum Inhibitory Concentration) values are representative.
These findings highlight the potential of this compound derivatives as a foundation for developing new classes of antimicrobial drugs.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Dicarboxylic acid derivatives have been investigated for their anti-inflammatory properties[14]. Preliminary studies suggest that (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid may possess anti-inflammatory effects[1].
The anti-inflammatory activity of these compounds can be assessed by their ability to inhibit the production of pro-inflammatory mediators, such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in response to an inflammatory stimulus like lipopolysaccharide (LPS)[15].
A study on a new agent based on a dicarboxylic acid derivative showed its potential in normalizing the levels of C-reactive protein in an animal model of toxic hepatitis.
Table 3: Comparative Anti-inflammatory Efficacy of Dicarboxylic Acid Derivatives
| Derivative | Bioassay | Effect | Reference |
| Dicarboxylic Acid Derivative | Inhibition of C-reactive protein | Significant reduction | |
| VLCDCA 28:4 | Inhibition of LPS-induced nitric oxide | Potent inhibition | [14] |
| Dexamethasone (Control) | Inhibition of pro-inflammatory cytokines | Potent inhibition | [15] |
Note: VLCDCA refers to very-long-chain dicarboxylic acids.
Further investigation into the anti-inflammatory mechanisms of this compound derivatives is warranted to fully elucidate their therapeutic potential in inflammatory diseases.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key bioassays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth with no microbes).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: ELISA for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokines (e.g., IL-6) produced by immune cells.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 24-well plate.
-
Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentration based on a standard curve and determine the inhibitory effect of the test compound.
Caption: Potential inhibitory mechanism on the NF-κB pathway.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents. Its derivatives have demonstrated significant efficacy in anticancer, antimicrobial, and anti-inflammatory bioassays. The structure-activity relationship studies indicate that specific substitutions on the cyclopentane ring are crucial for enhancing biological activity. Future research should focus on optimizing the lead compounds through further chemical modifications and evaluating their in vivo efficacy and safety profiles. The detailed protocols provided in this guide are intended to facilitate these efforts and contribute to the advancement of drug discovery programs based on this versatile molecular framework.
References
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Title: Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents Source: UCL Discovery URL: [Link]
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Title: Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents Source: PMC - NIH URL: [Link]
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Title: The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives Source: Scirp.org URL: [Link]
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Title: Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins Source: ResearchGate URL: [Link]
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Title: 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens Source: PMC URL: [Link]
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Title: Anti-microbial Studies of Potential Cyclopentanone derived Spiropyrroidines Source: vels URL: [Link]
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Title: Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives Source: PubMed URL: [Link]
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Title: Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones Source: PMC - NIH URL: [Link]
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Title: 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate Source: PubChem URL: [Link]
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Title: 1,3-Cyclohexanone derivatives as anticancer agents. Source: ResearchGate URL: [Link]
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Title: dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg Source: analytics-shop.com URL: [Link]
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Title: Synthesis, Characterization and study biologicalactivity of several 1-cyclopentene-1,2-dicarboxylimidyl Containing oxadiazole and Benzothiazole Source: Digital Repository of University of Baghdad URL: [Link]
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Title: Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography Source: MDPI URL: [Link]
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Title: Synthesis, Characterization and study biologicalactivity of several 1-cyclopentene-1,2-dicarboxylimidyl Containing oxadiazole and Benzothiazole Source: ResearchGate URL: [Link]
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Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI URL: [Link]
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Title: Bioassay-guided isolation of anti-inflammatory and antinociceptive metabolites among three Moroccan Juniperus leaves extract supported with in vitro enzyme inhibitory assays Source: PubMed URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work and the safety of our laboratory environment hinge on the meticulous management of every step of the scientific process, including the final, critical stage: waste disposal. Improperly managed chemical waste not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate. Moving beyond a simple checklist, we will explore the causal links between the chemical's properties and the required disposal procedures, ensuring a deep, actionable understanding of safe laboratory practice. This protocol is designed to be a self-validating system, grounded in authoritative safety standards to build a foundation of trust and responsibility in your laboratory's chemical handling procedures.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the specific hazards associated with this compound is essential. This initial assessment is the foundation of a safe disposal plan. The hazards identified in Safety Data Sheets (SDS) and chemical databases directly inform the requirements for personal protective equipment, segregation, and final disposal methods.[2]
While multiple stereoisomers of this compound exist (e.g., CAS 28269-03-6, 28269-02-5), their hazard profiles are similar.[3][4] However, always consult the specific SDS provided by your supplier for the exact material in use.
Table 1: Hazard Profile of this compound
| Property | Information | Source(s) |
| Physical State | Solid | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |
| GHS Signal Word | Warning | [3][4] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/ eye protection/ face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
Causality in Practice: The identified hazards—oral toxicity, skin irritation, and serious eye irritation—mandate that this compound be treated as a hazardous waste.[3][4] Direct disposal into general trash or down the sanitary sewer is strictly prohibited as it could contaminate waterways and pose a risk to public health and the environment.[3] The irritant nature of the solid necessitates the use of specific personal protective equipment (PPE) to prevent exposure during handling and disposal.
Part 2: Regulatory Framework: The Principle of "Cradle-to-Grave" Management
The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Laboratory Standard" (29 CFR 1910.1450).[5][6][7]
These regulations establish a "cradle-to-grave" management system, meaning that the generator of the waste—your laboratory—is responsible for it from the moment it is created until its final, safe disposal.[8] This responsibility underscores the importance of a robust and compliant disposal protocol. A key component of OSHA's standard is the requirement for a written Chemical Hygiene Plan (CHP), which should include specific procedures for waste disposal.[9][10]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for safely moving this compound from an unwanted material to a properly managed waste stream.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE. The choice of PPE is a direct response to the chemical's hazard profile.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against dust particles causing serious eye irritation.[3]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or holes before use.[3]
-
Body Protection: A standard laboratory coat should be worn to prevent the solid from coming into contact with your skin, which could cause irritation.[4]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[2][11]
-
Designate a Waste Stream: this compound is a non-halogenated organic solid. It must be collected in a container designated for solid chemical waste.
-
Avoid Co-mingling:
-
Grossly Contaminated Items: Disposable items that are grossly contaminated (e.g., weigh boats with visible residue, contaminated gloves) should be placed in the same designated solid hazardous waste container.
Step 3: Container Management and Labeling
The waste container itself is a critical component of safe storage and is subject to strict regulatory standards.[5]
-
Select an Appropriate Container: Use a container made of compatible material (e.g., a wide-mouth high-density polyethylene (HDPE) jar) that can be securely sealed. The original product container can be an excellent choice once it is empty.[14]
-
Keep Containers Closed: The container must be kept tightly sealed at all times except when you are actively adding waste.[1][5] This prevents spills and accidental exposure.
-
Labeling: The moment the first item of waste is placed in the container, it must be labeled. An incomplete or missing label is a common and serious compliance violation. The label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[14]
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[4]
-
The Accumulation Start Date , which is the date the first piece of waste was added to the container.[8]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) pending pickup for disposal.[1][15]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel. You cannot generate waste in one lab and store it in another.[16]
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to contain any potential leaks or spills.
-
Quantity Limits: An SAA is limited to accumulating a maximum of 55 gallons of total hazardous waste.[1] Once this limit is reached, the waste must be removed within three calendar days.
Step 5: Arrange for Final Disposal
The final step is the transfer of the waste to trained professionals for disposal.
-
Contact your EHS Office: Do not attempt to dispose of the chemical waste yourself. Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and management of hazardous waste.[1][7]
-
Schedule a Pickup: Follow your institution's specific procedures to request a waste pickup from your SAA.
-
Final Disposal Methods: The EHS office will consolidate waste and transfer it to a licensed professional waste disposal company.[3] The ultimate disposal method for this type of organic solid is typically high-temperature incineration, which ensures the complete destruction of the compound.[13]
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Waste Disposal Workflow Diagram.
References
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Online] Available at: [Link]
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Management of Waste . Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). [Online] Available at: [Link]
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OSHA Compliance For Laboratories . US Bio-Clean. [Online] Available at: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). [Online] Available at: [Link]
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Laboratory Waste Management Guidelines . Unknown Source. [Online] Available at: [Link]
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Best Practices for Laboratory Waste Management . ACTenviro. [Online] Available at: [Link]
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Hazardous Waste Disposal Guidelines . Purdue University. [Online] Available at: [Link]
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1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate . PubChem, National Institutes of Health (NIH). [Online] Available at: [Link]
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Safety Laws and Standards Pertinent to Laboratories . Prudent Practices in the Laboratory. National Academies of Sciences, Engineering, and Medicine. [Online] Available at: [Link]
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Best Practices for Hazardous Waste Disposal . AEG Environmental. [Online] Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Online] Available at: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual . Unknown Source. [Online] Available at: [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Online] Available at: [Link]
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dimethyl 4-oxocyclopentane-1, 2-dicarboxylate, min 97%, 100 mg . Oakwood Chemical. [Online] Available at: [Link]
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Operational Guide: Personal Protective Equipment for Handling Dimethyl 4-oxocyclopentane-1,2-dicarboxylate
This guide provides essential safety protocols and procedural guidance for the handling of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS No: 28269-03-6) in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize established safety data with practical, field-proven insights to ensure your operational safety and experimental integrity. The following protocols are designed to be a self-validating system, grounded in a clear understanding of the chemical's hazard profile.
Hazard Profile Analysis: The "Why" Behind the Precautions
Understanding the specific risks associated with a chemical is the foundation of effective safety. This compound is not benign; its hazard classifications dictate the required level of protection.
According to its Safety Data Sheet (SDS) and global hazard communication systems, this compound presents several key risks:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed, necessitating measures to prevent ingestion.[1]
-
Serious Eye Irritation (Category 2A, H319): Can cause significant and potentially damaging eye irritation upon contact.[1][2] This is a primary concern, especially when handling the solid form.
-
Skin Irritation (Category 2, H315): Causes skin irritation, requiring the use of appropriate gloves and protective clothing.[2]
-
Respiratory Irritation (STOT SE 3, H335): As a solid, it can form dust that may irritate the respiratory tract if inhaled.[2]
The physical state of this compound as a solid is a critical factor.[1] This introduces the risk of airborne dust generation during weighing, transferring, or mixing, which directly elevates the potential for eye contact and inhalation. Therefore, our protocols are built around mitigating these specific exposure routes.
Core PPE Requirements: A Task-Based Approach
The selection of Personal Protective Equipment (PPE) is not static; it must adapt to the specific procedure being performed. The risk of exposure is significantly different when weighing a few milligrams versus conducting a large-scale reaction. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields. | Standard nitrile or latex gloves. | Laboratory coat. | Not typically required. |
| Weighing & Aliquoting (Solid) | Safety goggles and a full-face shield. | Chemically resistant gloves (e.g., nitrile), double-gloving recommended. | Fully-buttoned laboratory coat with cuffed sleeves. | Required if not performed in a certified chemical fume hood or ventilated enclosure. A NIOSH-approved N95 respirator is the minimum.[3] |
| Solution Preparation | Safety goggles. A face shield is recommended if splashing is possible. | Chemically resistant gloves (e.g., nitrile). | Laboratory coat. | Recommended if significant aerosols may be generated. Otherwise, must be performed in a chemical fume hood. |
| Reaction & Work-up | Safety goggles and a full-face shield, especially when working with reactions under pressure or with splash potential. | Chemically resistant gloves. Consider thicker or specialized gloves for prolonged exposure. | Laboratory coat. A chemically resistant apron is also recommended. | Must be performed in a certified chemical fume hood. |
| Spill Cleanup & Waste Disposal | Safety goggles and a full-face shield. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber or thicker nitrile). | Chemical-resistant suit or apron over a laboratory coat. | Required. A minimum of a half-mask respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills. |
Procedural Protocols: Ensuring Safe and Validated Operations
Proper procedure is as crucial as the equipment itself. The following workflows are designed to minimize risk at every stage of handling.
PPE Selection Workflow
The decision to use a specific level of PPE should be a conscious, logical process. The following diagram illustrates a standard decision-making workflow for handling this compound.
Caption: PPE selection workflow based on task, ventilation, and scale.
Donning and Doffing Procedure
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Gown: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Place goggles and/or face shield.
-
Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the inner pair first.
Doffing Sequence (The "Dirty to Clean" Principle):
-
Outer Gloves (if used): Remove and dispose of in a designated hazardous waste container.
-
Lab Coat/Gown: Unfasten and roll it outwards, containing the contaminated surface. Dispose of it immediately.
-
Inner Gloves: With one gloved hand, peel the other glove off from the cuff. With the now-ungloved hand, slide your finger under the cuff of the remaining glove and peel it off without touching the outer surface.[1]
-
Face Shield/Goggles: Remove by handling the strap, not the front.
-
Respirator (if used): Remove without touching the front of the mask.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[1][4]
Emergency Operations and Disposal
Exposure Response Plan
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1][4][5]
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Spill and Waste Management
All materials contaminated with this compound, including the chemical itself, used gloves, and contaminated lab coats, must be treated as hazardous waste.
-
Small Spills: Evacuate unnecessary personnel. Wearing the full PPE outlined for "Spill Cleanup," carefully sweep up the solid material without creating dust.[1] Place into a suitable, labeled, and closed container for disposal.
-
Disposal: All waste must be disposed of via an approved hazardous waste disposal plant.[4][5] Do not let the product enter drains.[1]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- SAFETY DATA SHEET for (1R,2R)
- Safety Data Sheet for Dimethyl cyclopentane-1,1-dicarboxyl
- SAFETY DATA SHEET for 4-Cyclohexene-1,2-dicarboxylic acid, cis-.Fisher Scientific.
- 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate Safety and Hazards.
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
